Technical Documentation Center

N-CBZ-MET-GLY ETHYL ESTER Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-CBZ-MET-GLY ETHYL ESTER
  • CAS: 27482-82-2

Core Science & Biosynthesis

Foundational

What is N-CBZ-MET-GLY ETHYL ESTER?

Title: N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt): A Comprehensive Technical Guide for Peptide Synthesis and Enzymatic Profiling Executive Summary N-CBZ-MET-GLY ETHYL ESTER (commonly abbreviated as Z-Met-Gly-OEt) is a syn...

Author: BenchChem Technical Support Team. Date: March 2026

Title: N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt): A Comprehensive Technical Guide for Peptide Synthesis and Enzymatic Profiling

Executive Summary

N-CBZ-MET-GLY ETHYL ESTER (commonly abbreviated as Z-Met-Gly-OEt) is a synthetic dipeptide derivative with the CAS number 27482-82-2[1]. As a Senior Application Scientist specializing in peptide chemistry, I consider this molecule far more than a simple intermediate; it is a meticulously designed benchmark substrate. Its unique combination of protecting groups and amino acid residues makes it an indispensable tool for validating novel amide coupling reagents, optimizing catalytic deprotection methodologies, and profiling the specificity of novel proteases.

Chemical Architecture & Rationale: The "Why" Behind the Structure

In drug development and peptide synthesis, every structural element of a model compound must serve a diagnostic purpose. Z-Met-Gly-OEt is engineered with four distinct functional domains:

  • Z (Benzyloxycarbonyl) N-Terminal Protection: This carbamate protecting group prevents unwanted N-terminal acylation during synthesis. Crucially, it provides a strong UV chromophore for HPLC monitoring and classically requires reductive hydrogenolysis for removal.

  • Methionine (Met) Residue: The inclusion of Methionine is the core diagnostic feature of this molecule. The thioether side chain (-CH₂-CH₂-S-CH₃) is a notorious catalyst poison that strongly coordinates to transition metals like palladium. Therefore, successfully removing the Z-group from Z-Met-Gly-OEt without poisoning the catalyst is the ultimate proof-of-concept for new hydrogenation protocols[2].

  • Glycine (Gly) Residue: As an achiral and sterically unhindered amino acid, Glycine isolates the synthetic challenge to the Methionine residue. It eliminates the risk of C-terminal epimerization (racemization) during coupling, ensuring that any loss of optical purity is solely attributable to the activation of the Met residue.

  • Ethyl Ester (OEt) C-Terminal Protection: The ethyl ester prevents C-terminal polymerization and significantly enhances the dipeptide's solubility in organic solvents (e.g., DMF, DCM), facilitating homogeneous solution-phase kinetics.

Physicochemical Profile

To ensure reproducibility in the laboratory, it is critical to verify the physical properties of the synthesized or purchased substrate.

PropertyValue
Chemical Name Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate[1]
Common Name Z-Met-Gly-OEt[1]
CAS Number 27482-82-2[1]
Molecular Formula C₁₇H₂₄N₂O₅S[1]
Molecular Weight 368.45 g/mol [1]
Melting Point 94 - 97 °C[3]
Optical Rotation [α]D -30.2° (c=1.5, MeOH) or -19.2° (c=1.2, EtOH)[3]

Application 1: Validating Amide Coupling Reagents

Because Methionine is prone to oxidation and racemization, Z-Met-Gly-OEt is frequently synthesized to evaluate the mildness and efficiency of novel coupling reagents. For instance, 3 has been validated using this exact dipeptide, achieving a 90% yield with excellent optical purity[3].

Protocol 1: Solution-Phase Synthesis of Z-Met-Gly-OEt via BDP Coupling

Objective: Form the peptide bond between Z-Met-OH and H-Gly-OEt without oxidizing the thioether or epimerizing the alpha-carbon.

  • Preparation: Dissolve 1.0 equivalent of Z-Met-OH and 1.0 equivalent of H-Gly-OEt·HCl in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.1 equivalents of triethylamine (TEA) dropwise at 0 °C to neutralize the hydrochloride salt and activate the carboxylate.

  • Activation: Add 1.0 equivalent of Benzotriazol-1-yl Diethyl Phosphate (BDP) to the mixture[3].

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. The BDP reagent efficiently forms the active benzotriazole ester in situ.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, 5% NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Crystallize the crude product from methylene chloride and hexane to yield pure Z-Met-Gly-OEt as white crystals[3].

SynthesisWorkflow ZMet Z-Met-OH (N-protected) Coupling BDP + TEA (Coupling Reagent) ZMet->Coupling GlyOEt H-Gly-OEt (C-protected) GlyOEt->Coupling ZMetGlyOEt Z-Met-Gly-OEt (Target Dipeptide) Coupling->ZMetGlyOEt Amide Bond Formation

Logical workflow for the solution-phase synthesis of Z-Met-Gly-OEt using BDP.

Application 2: The Methionine Challenge in Catalytic Transfer Hydrogenation (CTH)

Standard hydrogenolysis (H₂ gas over Pd/C) of Z-groups fails for Methionine-containing peptides because the sulfur atom irreversibly binds to the palladium surface. To bypass this, researchers utilize 2 with hydrogen donors like formic acid[2]. Z-Met-Gly-OEt serves as the standard substrate to prove that a CTH system can effectively overcome sulfur poisoning.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenation

Objective: Quantitatively remove the Z-group to yield H-Met-Gly-OEt without catalyst deactivation.

  • Preparation: Dissolve Z-Met-Gly-OEt in a 10% solution of acetic acid or methanol.

  • Catalyst Addition: Add Palladium black (Pd black) rather than standard Pd/C. Pd black provides a highly active, un-supported surface area that is more resistant to complete sulfur passivation[2].

  • Hydrogen Donor: Add an excess of 98-100% Formic Acid (HCOOH). Formic acid acts as the in situ hydrogen source.

  • Reaction: Heat the mixture to 65 °C. Monitor the reaction via TLC or HPLC. Complete deprotection is typically achieved within 15 to 60 minutes[2].

  • Isolation: Filter the mixture through a Celite pad to remove the Pd black catalyst. Evaporate the filtrate to yield the formate salt of the free amine (H-Met-Gly-OEt·HCOOH)[2].

CTH_Mechanism Substrate Z-Met-Gly-OEt (Sulfur-containing) Catalyst Pd Black Catalyst (High Surface Area) Substrate->Catalyst Adsorption Donor Formic Acid (H2 Donor) Donor->Catalyst Dehydrogenation Intermediate Pd-H Active Species (Resistant to Poisoning) Catalyst->Intermediate Product H-Met-Gly-OEt + CO2 + Toluene Intermediate->Product Hydrogenolysis of Z-group

Mechanism of Catalytic Transfer Hydrogenation overcoming sulfur poisoning.

Application 3: Enzymatic Profiling and Protease Specificity

Beyond synthetic chemistry, Z-Met-Gly-OEt is utilized in biochemistry as a synthetic substrate to map the active sites of novel proteases. Because it lacks a bulky hydrophobic residue at the P1' position (occupied by Glycine), it is highly selective. For example, it has been employed as a substrate to test the specificity of 4[4]. By measuring the cleavage rate of the Met-Gly bond, researchers can determine the S1 and S1' subsite preferences of the enzyme under investigation.

References

  • [1] Buy N-CBZ-MET-GLY ETHYL ESTER from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. Echemi.com. 1

  • [4] Acid Protease from Germinated Sorghum. ResearchGate. 4

  • [3] Benzotriazol-1-yl Diethyl Phosphate and Benzotriazol-1-yl Diphenyl Phosphate. New Convenient Reagents for the Peptide Synthesis. LookChem.3

  • [2] Catalytic Transfer Hydrogenation in Peptides. Scribd. 2

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of N-CBZ-MET-GLY ETHYL ESTER

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-CBZ-MET-GLY ETHYL ESTER, a protected dipeptide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-CBZ-MET-GLY ETHYL ESTER, a protected dipeptide of interest in peptide chemistry and drug discovery. As a key building block, understanding its synthesis and physicochemical properties is crucial for its effective application in the development of novel therapeutics.

Introduction to N-CBZ-MET-GLY ETHYL ESTER

N-CBZ-MET-GLY ETHYL ESTER, with the systematic name ethyl 2-(2-(benzyloxycarbonylamino)-4-(methylthio)butanamido)acetate, is a dipeptide derivative. It consists of L-methionine N-terminally protected with a benzyloxycarbonyl (Cbz or Z) group and C-terminally coupled to the ethyl ester of glycine. The Cbz group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[1][2] The ethyl ester protects the C-terminal carboxylic acid, allowing for controlled peptide bond formation. This strategic protection makes N-CBZ-MET-GLY ETHYL ESTER a valuable intermediate in the solution-phase synthesis of more complex peptides containing the Met-Gly sequence.

Physicochemical Properties

PropertyEstimated ValueSource/Rationale
Molecular Formula C₁₈H₂₆N₂O₅SBased on chemical structure
Molecular Weight 398.48 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for protected peptides
Solubility Soluble in organic solvents (e.g., DCM, DMF, Ethyl Acetate), low solubility in water.General solubility of Cbz-protected peptide esters.[3]
Melting Point Expected to be a crystalline solid with a defined melting point.General property of similar protected dipeptides.

Synthesis of N-CBZ-MET-GLY ETHYL ESTER

The synthesis of N-CBZ-MET-GLY ETHYL ESTER is a classic example of solution-phase peptide synthesis, involving the coupling of an N-protected amino acid with a C-protected amino acid. The general workflow involves the activation of the carboxylic acid of N-Cbz-L-methionine and its subsequent reaction with the free amino group of glycine ethyl ester.

General Synthesis Workflow

The synthesis can be visualized as a two-step process: deprotection of the amino acid ester salt and the subsequent coupling reaction.

G cluster_0 Amine Deprotection cluster_1 Carboxyl Activation & Coupling Gly_HCl Glycine Ethyl Ester Hydrochloride Base Tertiary Base (e.g., DIPEA) Gly_HCl->Base in organic solvent (e.g., DCM) Gly_Free Glycine Ethyl Ester (Free Amine) Base->Gly_Free Product N-CBZ-MET-GLY ETHYL ESTER Gly_Free->Product Nucleophilic Attack Cbz_Met N-Cbz-L-Methionine Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt or HBTU) Cbz_Met->Coupling_Reagent in organic solvent (e.g., DCM/DMF) Activated_Ester Activated Intermediate Coupling_Reagent->Activated_Ester Activated_Ester->Product

Caption: General workflow for the synthesis of N-CBZ-MET-GLY ETHYL ESTER.

Experimental Protocol: DCC/HOBt Mediated Coupling

This protocol utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.[4]

Materials:

  • N-Cbz-L-methionine

  • Glycine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Glycine Ethyl Ester Free Base:

    • In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.

    • Add DIPEA (1.2 equivalents) dropwise at 0 °C (ice bath).

    • Stir the mixture at room temperature for 30 minutes. This solution containing the free amine is used directly in the next step.

  • Activation of N-Cbz-L-methionine:

    • In a separate flask, dissolve N-Cbz-L-methionine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.

    • Stir the reaction mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • To the activated N-Cbz-L-methionine mixture, add the previously prepared solution of glycine ethyl ester free base.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Alternative Protocol: HBTU Mediated Coupling

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another efficient coupling reagent that often leads to faster reaction times and higher yields.[5][6]

Procedure:

  • Preparation of Glycine Ethyl Ester Free Base: Prepare as described in the DCC/HOBt protocol.

  • Coupling Reaction:

    • In a flask, dissolve N-Cbz-L-methionine (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the solution of glycine ethyl ester free base to the activated mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as described in the DCC/HOBt protocol.

Characterization and Spectroscopic Analysis

The structure and purity of the synthesized N-CBZ-MET-GLY ETHYL ESTER should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methionine and glycine residues, as well as the Cbz and ethyl ester protecting groups.[7][8]

    • Aromatic protons of the Cbz group: ~7.3 ppm (multiplet, 5H).

    • CH₂ of the benzyl group: ~5.1 ppm (singlet, 2H).

    • NH protons: Two distinct signals, likely in the range of 6.5-8.5 ppm, which may show coupling to the adjacent α-protons.

    • α-protons of Met and Gly: ~4.0-4.5 ppm (multiplets).

    • CH₂ of the ethyl ester: ~4.2 ppm (quartet, 2H).

    • CH₃ of the ethyl ester: ~1.2 ppm (triplet, 3H).

    • Side chain protons of methionine (β-CH₂, γ-CH₂, S-CH₃): ~1.8-2.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation.[1][9]

    • Carbonyl carbons (amide and ester): ~168-175 ppm.

    • Aromatic carbons of the Cbz group: ~127-136 ppm.

    • CH₂ of the benzyl group: ~67 ppm.

    • α-carbons of Met and Gly: ~40-55 ppm.

    • CH₂ of the ethyl ester: ~61 ppm.

    • CH₃ of the ethyl ester: ~14 ppm.

    • Side chain carbons of methionine: ~15-32 ppm.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion would be at m/z 399.16.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11]

  • N-H stretching (amide): ~3300 cm⁻¹

  • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C=O stretching (urethane and ester): ~1740-1760 cm⁻¹

  • C=O stretching (amide I): ~1650-1680 cm⁻¹

  • N-H bending (amide II): ~1510-1550 cm⁻¹

Safety and Handling

N-CBZ-MET-GLY ETHYL ESTER should be handled in a well-ventilated area, preferably in a chemical fume hood.[12][13][14] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Applications in Research and Drug Development

N-CBZ-MET-GLY ETHYL ESTER serves as a crucial building block in the synthesis of larger peptides containing the methionine-glycine linkage. This dipeptide motif is present in various biologically active peptides. By using this pre-formed dipeptide, researchers can streamline the synthesis process, potentially improving yields and reducing the number of synthetic steps. Its application is particularly relevant in the development of peptide-based drugs where methionine residues play a role in biological activity or as a site for specific chemical modifications.

References

  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • GenScript. Safety Data Sheet. [Link]

  • PubChem. N-((Phenylmethoxy)carbonyl)glycine ethyl ester | C12H15NO4 | CID 14366. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • ChemBK. CBZ-Glycine ethyl ester. [Link]

  • PMC. Synthesis of S- and N,S-Heterocycle–Dipeptide Conjugates for Supramolecular Hydrogel Formation. [Link]

  • PMC. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]

  • ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7.[Link]

  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. [Link]

  • PMC. The two-dimensional IR nonlinear spectroscopy of a cyclic penta-peptide in relation to its three-dimensional structure. [Link]

  • PubChem. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349. [Link]

  • PubMed. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • J-STAGE. 13C and 2H NMR studies of N-acetylglycine oligomer ethyl esters (residue number, n= 3. [Link]

  • PMC. Using Multiple Isotope-Labeled Infrared Spectra for the Structural Characterization of an Intrinsically Disordered Peptide. [Link]

  • PubMed. 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • ResearchGate. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]

  • Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]

  • Radboud Repository. Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain. [Link]

  • YouTube. IR spectra of functional groups, IR bands of peptide and protein. [Link]

  • eScholarship.org. The 13C=18O/15N Isotope Dependence of the Amide-I/II 2D IR Cross Peaks for the Fully-Extended Peptides. [Link]

Sources

Foundational

Elucidating the Molecular Architecture of N-CBZ-L-Methionyl-L-Glycine Ethyl Ester: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive framework for the structural elucidation of N-CBZ-L-Methionyl-L-Glycine Ethyl Ester, a protected dipeptide of significant interest in peptide chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of N-CBZ-L-Methionyl-L-Glycine Ethyl Ester, a protected dipeptide of significant interest in peptide chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the analytical methodologies and field-proven insights required for unambiguous molecular characterization.

Introduction: The Significance of Structural Verification

In the realm of peptide synthesis and drug discovery, the precise molecular structure of a compound is paramount. N-CBZ-L-Methionyl-L-Glycine Ethyl Ester, often an intermediate in the synthesis of more complex peptides, requires rigorous structural verification to ensure the integrity of downstream applications. The presence of the N-terminal benzyloxycarbonyl (Cbz or Z) protecting group, the thioether functionality in the methionine side chain, and the C-terminal ethyl ester present unique analytical challenges and opportunities. This guide will detail a multi-faceted spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to provide a self-validating system for its structural confirmation.

Foundational Analysis: Synthesis and Preliminary Characterization

The synthesis of N-CBZ-L-Methionyl-L-Glycine Ethyl Ester typically involves the coupling of N-Cbz-L-methionine with glycine ethyl ester. Understanding the synthetic route is crucial as it informs potential impurities, such as unreacted starting materials or side-products from the coupling reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise covalent structure and stereochemistry of organic molecules in solution.[1][2] For N-CBZ-L-Methionyl-L-Glycine Ethyl Ester, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, provides a complete picture of the molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified dipeptide ester and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean 5 mm NMR tube.[3] CDCl₃ is often preferred for its relative inertness and simple solvent signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. A spectral width of at least 12 ppm is recommended to encompass all proton signals.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

  • 2D NMR Acquisition (COSY & HSQC): If signal overlap or assignment ambiguity exists, acquire a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values. Below is a table of predicted chemical shifts for N-CBZ-L-Methionyl-L-Glycine Ethyl Ester in CDCl₃.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Aromatic (Cbz)7.30-7.40Multiplet5HProtons of the phenyl ring in the Cbz group.
Cbz-CH₂5.12Singlet2HMethylene protons of the benzyl group in the Cbz protecting group.
Met-NH5.30-5.50Doublet1HAmide proton of the methionine residue, coupled to the α-proton.
Met-αH4.40-4.60Multiplet1HAlpha-proton of methionine, coupled to the NH and β-protons.
Gly-NH6.50-6.70Triplet1HAmide proton of the glycine residue, coupled to the two α-protons.
Gly-αH₂3.90-4.10Doublet2HAlpha-protons of glycine, coupled to the NH proton.
Ethyl-OCH₂4.15-4.25Quartet2HMethylene protons of the ethyl ester, coupled to the methyl protons.
Met-βH₂1.90-2.20Multiplet2HBeta-protons of the methionine side chain.
Met-γH₂2.50-2.70Triplet2HGamma-protons of the methionine side chain.
Met-εCH₃2.10Singlet3HMethyl protons of the methionine thioether.
Ethyl-CH₃1.20-1.30Triplet3HMethyl protons of the ethyl ester, coupled to the methylene protons.
Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Carbonyl (Ester)170-172Carbonyl carbon of the ethyl ester group.
Carbonyl (Amide - Met)171-173Amide carbonyl carbon of the methionine residue.
Carbonyl (Carbamate - Cbz)156-157Carbonyl carbon of the Cbz protecting group.
Aromatic (Cbz - Cipso)136-137Quaternary carbon of the phenyl ring attached to the benzylic carbon.
Aromatic (Cbz - Cortho, Cmeta, Cpara)127-129Protonated carbons of the phenyl ring.
Cbz-CH₂67-68Benzylic methylene carbon of the Cbz group.
Ethyl-OCH₂61-62Methylene carbon of the ethyl ester.
Met-αC53-54Alpha-carbon of the methionine residue.
Gly-αC41-42Alpha-carbon of the glycine residue.
Met-βC30-32Beta-carbon of the methionine side chain.
Met-γC29-31Gamma-carbon of the methionine side chain.
Met-εC15-16Epsilon-methyl carbon of the methionine side chain.
Ethyl-CH₃14-15Methyl carbon of the ethyl ester.

NMR_Workflow

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source. Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

  • MS¹ Scan: Acquire a full scan mass spectrum to determine the mass of the molecular ion.

  • MS² (Tandem MS) Scan: Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides information about the connectivity of the molecule.

Expected Mass Spectral Data and Fragmentation Analysis

The expected monoisotopic mass of N-CBZ-L-Methionyl-L-Glycine Ethyl Ester (C₁₈H₂₆N₂O₅S) is 398.1566 g/mol . In the ESI-MS spectrum, a prominent peak at m/z 399.1639 corresponding to the protonated molecule ([M+H]⁺) is expected.

The fragmentation of the protonated molecule in a tandem MS experiment will yield characteristic product ions. The peptide backbone is prone to cleavage at the amide bonds, leading to the formation of b- and y-type ions. The Cbz group and the ethyl ester also undergo characteristic fragmentation.

m/z of Fragment Ion Proposed Structure/Loss Fragmentation Type
326.13[M+H - C₂H₅OH]⁺Loss of ethanol from the ethyl ester
291.10[M+H - C₇H₇O]⁺Loss of the benzyl group from the Cbz moiety
263.08[b₂]⁺N-CBZ-Met fragment
178.05[y₁]⁺Gly-OEt fragment
108.06[C₇H₈O]⁺Benzyl alcohol from Cbz group rearrangement
91.05[C₇H₇]⁺Tropylium ion from the benzyl group

MS_Fragmentation

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected FTIR Absorption Bands

The FTIR spectrum of N-CBZ-L-Methionyl-L-Glycine Ethyl Ester will exhibit characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3300MediumN-H stretch (amide)
3030-3080WeakC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1690StrongC=O stretch (carbamate)
~1650StrongC=O stretch (amide I band)
~1530MediumN-H bend (amide II band)
1450-1600Medium-WeakC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester and carbamate)

Conclusion: A Triad of Evidence for Unambiguous Structure Elucidation

The structural elucidation of N-CBZ-L-Methionyl-L-Glycine Ethyl Ester is a critical step in ensuring the quality and reliability of research in peptide chemistry and drug development. By employing a synergistic approach that combines the detailed connectivity information from NMR spectroscopy, the precise molecular weight and fragmentation data from mass spectrometry, and the functional group confirmation from FTIR spectroscopy, researchers can achieve an unambiguous and self-validating characterization of this important molecule. This guide provides the foundational knowledge and practical protocols to confidently navigate the analytical landscape for this and similar protected dipeptides.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy, Second Edition. CRC Press.
  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (Third Edition). John Wiley & Sons.
  • Biotage. (2023, February 7). How to handle peptides that contain methionine. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

  • Hollemeyer, K., Heinzle, E., & Tholey, A. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524-1531. [Link]

  • Gonzalez, E., et al. (2015). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 92(3), 536-540. [Link]

  • Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. [Link]

  • Hou, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1162. [Link]

  • Jones, A. B. (2020). Mass Spectrometry of Peptides and Proteins. Royal Society of Chemistry.
  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. [Link]

  • Clayton, E., & Baczynskyj, L. (1971). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic, 2432-2434. [Link]

Sources

Exploratory

N-CBZ-MET-GLY ETHYL ESTER (CAS 27482-82-2): A Comprehensive Technical Guide

Executive Summary N-CBZ-MET-GLY ETHYL ESTER , universally identified by its CAS Registry Number 27482-82-2 [1][2], is a highly specialized, synthetically protected dipeptide. Comprising an N-terminal benzyloxycarbonyl (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-CBZ-MET-GLY ETHYL ESTER , universally identified by its CAS Registry Number 27482-82-2 [1][2], is a highly specialized, synthetically protected dipeptide. Comprising an N-terminal benzyloxycarbonyl (Cbz or Z) protected L-methionine coupled to a C-terminal glycine ethyl ester, this compound serves as a critical intermediate in advanced peptide synthesis, prodrug development, and enzymatic interaction studies[3][4]. The presence of the thioether group in the methionine residue introduces unique challenges in catalytic deprotection, making this molecule an essential benchmark for evaluating novel coupling reagents and hydrogenolysis protocols[5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of Z-Met-Gly-OEt is essential for solvent selection, extraction protocols, and chromatographic purification[1][6].

Table 1: Physicochemical Properties of Z-Met-Gly-OEt

PropertyValue
IUPAC Name Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
CAS Registry Number 27482-82-2
Molecular Formula C17H24N2O5S
Molecular Weight 368.45 g/mol
Exact Mass 368.1406 Da
Common Synonyms Z-Met-Gly-OEt; Cbz-Gly-L-Met-OEt

Mechanistic Role in Peptide Synthesis

The structural design of Z-Met-Gly-OEt is a masterclass in orthogonal protection strategies:

  • N-Terminal Cbz (Z) Protection: The benzyloxycarbonyl group provides robust protection against nucleophilic attack during peptide bond formation. It is stable under mildly acidic and basic conditions but can be selectively cleaved via hydrogenolysis[5].

  • C-Terminal Ethyl Ester (OEt): Esterification of the glycine carboxylate prevents it from acting as a competing nucleophile, ensuring unidirectional coupling and preventing oligomerization[3].

  • The Methionine Challenge: The thioether side chain of methionine is notoriously problematic in downstream processing. Its lone electron pairs can strongly coordinate to transition metal surfaces (such as Palladium), leading to severe catalyst poisoning during standard deprotection. This necessitates highly specialized deprotection workflows[5].

Experimental Synthesis Workflows

The synthesis of Z-Met-Gly-OEt requires high-efficiency coupling reagents to minimize racemization and maximize yield. Two highly effective reagents documented in the literature are BID-NPy and BDP[3][7].

Protocol: Synthesis via BID-NPy Coupling

Causality Note: The use of BID-NPy (3-(5-Nitro-2-oxo-1,2-dihydro-1-pyridyl)-1,2-benzisothiazole 1,1-dioxide) facilitates the formation of a highly reactive intermediate without requiring harsh thermal conditions, thereby preserving the chiral integrity of the L-methionine[3].

Step-by-Step Methodology:

  • Activation: Suspend equimolar amounts (e.g., 0.5 mmol) of BID-NPy and Z-Met-OH in anhydrous dichloromethane (CH₂Cl₂). Dropwise add a solution of Triethylamine (TEA, 0.5 mmol) in CH₂Cl₂ at -10°C under an N₂ atmosphere. Rationale: Maintaining -10°C suppresses side reactions and premature degradation of the active ester.

  • Coupling: After 2 hours of stirring at -10°C, sequentially add H-Gly-OEt·HCl (0.5 mmol) and an additional equivalent of TEA (0.5 mmol) dissolved in CH₂Cl₂[3].

  • Propagation: Stir the solution at 0°C for 2 hours, then allow it to gradually warm to room temperature overnight to ensure complete thermodynamic conversion[3].

  • Workup & Extraction: Evaporate the solvent in vacuo. Re-dissolve the resulting residue in Ethyl Acetate (AcOEt).

  • Self-Validating Washing System:

    • Wash with saturated NaHCO₃: Deprotonates any unreacted Z-Met-OH, partitioning it entirely into the aqueous layer.

    • Wash with 1 M HCl: Protonates unreacted H-Gly-OEt and TEA, removing basic impurities into the aqueous phase[3].

    • Wash with brine: Removes residual water and breaks emulsions in the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, evaporate, and purify via preparative TLC or recrystallization (e.g., from benzene-hexane)[3].

SynthesisWorkflow ZMet Z-Met-OH Coupling Coupling Reagent (BID-NPy or BDP) + TEA (Base) ZMet->Coupling GlyOEt H-Gly-OEt·HCl GlyOEt->Coupling Product Z-Met-Gly-OEt CAS: 27482-82-2 Coupling->Product Peptide Bond Formation

Figure 1: Synthesis workflow of Z-Met-Gly-OEt utilizing orthogonal coupling reagents.

Deprotection Strategies: Overcoming Catalyst Poisoning

Standard hydrogenolysis (H₂ gas over Pd/C) often fails for Z-Met-Gly-OEt because the methionine thioether coordinates to the palladium, poisoning the catalyst[5].

Protocol: Catalytic Transfer Hydrogenation (CTH)

To bypass this limitation, Catalytic Transfer Hydrogenation (CTH) is strictly employed. Causality Note: Using a liquid hydrogen donor like formic acid (HCOOH) or hydrazinium monoformate creates a massive local concentration of active hydrogen species directly at the catalyst surface. This rapid transfer kinetic outcompetes the sulfur coordination, allowing the Cbz group to be cleaved efficiently before the catalyst is permanently deactivated[5].

Workflow:

  • Dissolve the purified Z-Met-Gly-OEt in a polar protic solvent (e.g., methanol).

  • Add an equal weight of 10% Pd/C catalyst to the reaction vessel.

  • Introduce an excess of formic acid (or hydrazinium monoformate) to act as the hydrogen donor[5].

  • Stir vigorously at room temperature until TLC monitoring indicates the complete consumption of the starting material.

  • Filter the mixture through a pad of Celite to safely remove the pyrophoric catalyst, and evaporate the filtrate to yield the deprotected H-Met-Gly-OEt·HCOOH salt[5].

DeprotectionPathway Substrate Z-Met-Gly-OEt CTH Catalytic Transfer Hydrogenation (CTH) Pd/C + HCOOH Substrate->CTH H-donor addition FreeAmine H-Met-Gly-OEt CTH->FreeAmine Cbz Cleavage Byproducts Toluene + CO2 CTH->Byproducts Off-gassing

Figure 2: Catalytic Transfer Hydrogenation pathway bypassing thioether catalyst poisoning.

Quantitative Data Summary

The choice of coupling reagent directly impacts the yield and optical purity of the synthesized Z-Met-Gly-OEt. The table below summarizes comparative efficiencies based on authoritative literature[3][7].

Table 2: Comparative Coupling Efficiencies for Z-Met-Gly-OEt

Coupling ReagentSolvent SystemBaseYield (%)Optical PurityReference
BID-NPy CH₂Cl₂Triethylamine (TEA)85%High[3]
BDP Dimethylformamide (DMF)Triethylamine (TEA)90%High[7]

References

  • Buy N-CBZ-MET-GLY ETHYL ESTER from HANGZHOU LEAP CHEM CO., LTD.
  • A New and Effective Synthetic Method for the Preparation of the Esters, Peptides, and Lactones Using 3-(5-Nitro-2-oxo-1,2-dihydro-1-pyridyl)
  • Benzotriazol-1-yl Diethyl Phosphate and Benzotriazol-1-yl Diphenyl Phosphate.
  • Cbz-Gly-L-Met-OEt Source: Guidechem URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Catalytic Transfer Hydrogenation in Peptides Source: Scribd / Journal of Peptide Research URL

Sources

Foundational

Physicochemical Profiling and Analytical Workflows for N-CBZ-MET-GLY ETHYL ESTER

A Technical Guide on Molecular Weight, Exact Mass, and Structural Causality in Peptide Synthesis Executive Summary N-CBZ-MET-GLY ETHYL ESTER, commonly referred to as Z-Met-Gly-OEt (CAS: 27482-82-2) [2], is a syntheticall...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Molecular Weight, Exact Mass, and Structural Causality in Peptide Synthesis

Executive Summary

N-CBZ-MET-GLY ETHYL ESTER, commonly referred to as Z-Met-Gly-OEt (CAS: 27482-82-2) [2], is a synthetically protected dipeptide widely utilized as a critical intermediate in pharmaceutical manufacturing and as a highly specific substrate in protease assays. With a precisely calculated molecular weight of 368.45 g/mol and a chemical formula of C₁₇H₂₄N₂O₅S , its physicochemical profile is dictated by the strategic selection of its protecting groups and amino acid residues. This whitepaper deconstructs the causality behind its structural components, outlines a self-validating synthesis protocol, and establishes a mass spectrometry workflow anchored by its exact mass.

Structural Deconstruction and Molecular Weight Causality

The molecular weight of Z-Met-Gly-OEt (368.45 g/mol ) is not merely a static identifier; it is the cumulative sum of functional moieties, each engineered for specific chemical behaviors during drug development.

  • Carbobenzoxy (Z) Group (MW: 135.14 g/mol ): Attached to the N-terminus, this bulky, lipophilic protecting group prevents unwanted nucleophilic attacks during downstream peptide elongation. Its high molecular weight and hydrophobicity drastically alter the solubility profile of the dipeptide, forcing it to partition into organic solvents during extraction.

  • Methionine (Met) Residue (MW: 131.19 g/mol ): Provides the thioether side chain. In biological assays, this specific steric bulk and sulfur content act as a recognition site for specific metalloproteinases.

  • Glycine (Gly) Residue (MW: 57.05 g/mol ): As the smallest amino acid, Glycine provides extreme conformational flexibility. It minimizes steric hindrance at the C-terminal ester, ensuring rapid enzymatic or chemical cleavage when required.

  • Ethyl Ester (OEt) (MW: 45.06 g/mol ): Protects the C-terminus while maintaining a lower molecular weight footprint compared to benzyl esters, ensuring the molecule remains volatile enough for specific mass spectrometric analyses.

StructuralAssembly Z N-Terminal Protection Carbobenzoxy (Z) C8H7O2 | MW: 135.14 Met Amino Acid 1 Methionine (Met) C5H9NOS | MW: 131.19 Z->Met Amide Bond Total Target Molecule Z-Met-Gly-OEt C17H24N2O5S | MW: 368.45 Z->Total Gly Amino Acid 2 Glycine (Gly) C2H3NO | MW: 57.05 Met->Gly Peptide Bond Met->Total OEt C-Terminal Protection Ethyl Ester (OEt) C2H5O | MW: 45.06 Gly->OEt Ester Bond Gly->Total OEt->Total

Structural assembly of Z-Met-Gly-OEt detailing moiety contributions to the total molecular weight.

Quantitative Data: Moiety Contributions
Structural ComponentChemical FormulaExact Mass (Da)Average MW ( g/mol )Functionality
Z-Group C₈H₇O₂135.044135.14N-terminal protection; lipophilicity
Met Residue C₅H₉NOS131.040131.19Thioether presentation; protease target
Gly Residue C₂H₃NO57.02157.05Conformational flexibility
OEt Group C₂H₅O45.03445.06C-terminal protection
Total Molecule C₁₇H₂₄N₂O₅S 368.141 368.45 Protected Dipeptide Substrate

Synthesis Methodology and Mechanistic Causality

The synthesis of Z-Met-Gly-OEt relies on standard amide coupling techniques. However, the presence of the oxidizable thioether in Methionine and the high risk of alpha-carbon epimerization necessitate specific reagent choices. According to Dunetz et al. in their comprehensive review of large-scale amide coupling [1], the use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) is highly effective.

Causality of Reagent Choice: HOBt acts as an epimerization suppressant. It rapidly reacts with the O-acylisourea intermediate formed by EDC to create a highly reactive, yet stable, OBt-active ester. This outcompetes the intramolecular cyclization that forms an oxazolone intermediate—the primary pathway for methionine racemization.

Protocol 1: Self-Validating Synthesis of Z-Met-Gly-OEt
  • Activation: Dissolve 1.0 eq of Z-Met-OH in anhydrous Dichloromethane (DCM) at 0°C. Add 1.1 eq of HOBt and 1.1 eq of EDC·HCl. Stir for 15 minutes. Causality: The low temperature prevents premature degradation of the active ester.

  • Coupling: Introduce 1.0 eq of H-Gly-OEt·HCl and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 hours at 0°C, then allow to warm to room temperature for 12 hours.

  • Self-Validating Extraction: Perform a liquid-liquid extraction using 1M HCl, followed by saturated NaHCO₃, and finally brine.

    • Validation Mechanism: The high molecular weight and lipophilicity imparted by the Z-group (MW: 135.14) ensures the target molecule remains strictly in the DCM layer. Conversely, the water-soluble EDC-urea byproduct (MW: 155.24) is entirely partitioned into the aqueous layer. If the organic layer yields a mass significantly higher than the theoretical yield, it indicates incomplete urea partitioning.

Analytical Validation via Mass Spectrometry

Because the molecular weight is exactly 368.45 g/mol and the monoisotopic exact mass is 368.14 Da, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the definitive self-validating analytical tool.

Workflow Syn Amide Coupling Z-Met-OH + H-Gly-OEt EDC/HOBt Pur Purification Liquid-Liquid Ext. Removes Urea Byproducts Syn->Pur Crude Extract Val MS Validation Target: 368.45 g/mol Check[M+H]+ 369.15 Pur->Val Purified Analyte QC Quality Control Check m/z 385.14 (Met Oxidation) Val->QC Self-Validation

Experimental workflow for the synthesis and molecular weight-based validation of Z-Met-Gly-OEt.

Protocol 2: LC-MS/MS Validation and Oxidation QC
  • Sample Preparation: Dilute the purified Z-Met-Gly-OEt to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring efficient ionization to the [M+H]⁺ state.

  • Primary Scan (Target Verification): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Scan for the exact mass precursor ion [M+H]⁺ at m/z 369.15 .

  • Self-Validation Check (Oxidation QC): Methionine is highly susceptible to atmospheric oxidation, which forms methionine sulfoxide (addition of one oxygen atom, +15.99 Da). The protocol mandates a secondary scan for m/z 385.14 .

    • Validation Mechanism: The absence of the 385.14 peak acts as an internal control, validating that the synthesis, extraction, and storage were conducted under appropriately inert conditions, confirming the structural integrity of the 368.45 g/mol target.

Quantitative Data: LC-MS/MS Diagnostic Ions
Ion TypeExpected m/z (Exact Mass)Diagnostic Significance
[M+H]⁺ 369.15Confirms the intact Z-Met-Gly-OEt molecule.
[M+Na]⁺ 391.13Confirms sodium adduct formation, typical in ester-containing peptides.
[M+H+O]⁺ 385.14QC Failure: Indicates unwanted oxidation of the Methionine thioether.
[Z-Met]⁺ 266.08MS/MS fragment confirming the integrity of the N-terminal sequence.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Carbobenzoxy-L-Methionyl-Glycine Ethyl Ester, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive technical overview of N-Carbobenzoxy-L-Methionyl-Glycine Ethyl Ester (N-C...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of N-Carbobenzoxy-L-Methionyl-Glycine Ethyl Ester (N-CBZ-Met-Gly-OEt), a protected dipeptide of interest in peptide chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document emphasizes the practical aspects of its synthesis, purification, and rigorous characterization. The central focus is a detailed methodology for determining its melting point, a critical parameter for assessing purity and identity.

Introduction: The Significance of Protected Dipeptides

N-CBZ-Met-Gly-OEt is a valuable building block in the synthesis of more complex peptides. The N-terminal methionyl residue is protected by a carbobenzoxy (CBZ or Z) group, a widely used protecting group in peptide synthesis that can be removed under specific conditions. The C-terminal glycine is protected as an ethyl ester, which prevents its carboxyl group from participating in unwanted side reactions during peptide coupling.

The purity of such a dipeptide derivative is paramount for its successful use in subsequent synthetic steps. The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp and well-defined melting point range is characteristic of a pure crystalline solid, whereas impurities typically lead to a broadened and depressed melting range.

Synthesis of N-CBZ-Met-Gly-OEt: A Step-by-Step Protocol

The synthesis of N-CBZ-Met-Gly-OEt involves the formation of a peptide bond between N-CBZ-L-methionine and glycine ethyl ester. A common and effective method for this is carbodiimide-mediated coupling.

Materials and Reagents
  • N-CBZ-L-methionine (CAS 1152-62-1)[1]

  • Glycine ethyl ester hydrochloride (CAS 623-33-6)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-CBZ-Met-Gly-OEt.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Activation Activation of N-CBZ-L-methionine Coupling Peptide Bond Formation with Glycine Ethyl Ester Activation->Coupling Addition of Amine Filtration Removal of Urea Byproduct Coupling->Filtration Extraction Aqueous Washes Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Characterization Purity and Identity Confirmation Chromatography->Characterization

Figure 1: A schematic representation of the synthesis, work-up, and purification workflow for N-CBZ-Met-Gly-OEt.

Detailed Protocol
  • Preparation of Glycine Ethyl Ester Free Base: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride in dichloromethane (DCM). Cool the solution in an ice bath and add one equivalent of triethylamine (TEA) dropwise with stirring. Stir the mixture for 15-20 minutes. The formation of triethylammonium chloride precipitate will be observed.

  • Activation of N-CBZ-L-methionine: In a separate flask, dissolve N-CBZ-L-methionine and one equivalent of N-hydroxysuccinimide (NHS) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add one equivalent of N,N'-dicyclohexylcarbodiimide (DCC) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Coupling Reaction: Filter the activated ester solution to remove the DCU precipitate. Add the filtrate containing the activated N-CBZ-L-methionine-NHS ester to the previously prepared glycine ethyl ester free base solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove any further DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-CBZ-Met-Gly-OEt.

Characterization and Melting Point Determination

Purity Assessment

Before melting point determination, it is crucial to assess the purity of the synthesized compound. This can be achieved using techniques such as:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

Melting Point Determination: A Self-Validating Protocol

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, this transition occurs over a narrow temperature range.

The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting point is a strong indicator of high purity.

  • Melting point apparatus (e.g., Mel-Temp or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding the sample)

  • Sample Preparation: Ensure the purified N-CBZ-Met-Gly-OEt is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm high.

  • Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating Rate:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • Once the approximate range is known, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the expected melting point, and then reducing the heating rate to 1-2 °C/min. This slow heating rate is crucial for an accurate determination.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Record the temperature at which the entire sample has completely melted (the upper end of the melting range).

    • The recorded melting point should be reported as a range.

ParameterObservation
AppearanceWhite crystalline solid
Melting RangeTo be determined experimentally
Purity (by HPLC)>98% (recommended)
Expected Melting Point Range

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The purity of the synthesized compound, as determined by chromatographic and spectroscopic methods, should directly correlate with the sharpness of the measured melting point range. A broad melting range would indicate the presence of impurities and necessitate further purification.

Conclusion

This technical guide provides a robust framework for the synthesis, purification, and characterization of N-CBZ-Met-Gly-OEt, with a particular emphasis on the accurate determination of its melting point. By following these protocols, researchers and drug development professionals can confidently prepare and validate this important dipeptide building block for its application in the synthesis of larger, more complex peptide structures. The experimental determination of the melting point serves as a critical quality control step, ensuring the integrity of the starting materials for successful downstream applications.

References

  • ChemBK. (2024, April 9). CBZ-Glycine ethyl ester. Retrieved from [Link]

Sources

Foundational

N-CBZ-MET-GLY ETHYL ESTER: A Strategic Building Block and Mechanistic Probe in Peptide Chemistry

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of synthetic peptide chemistry and metalloproteinase biomimetics, N-Carbobenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of synthetic peptide chemistry and metalloproteinase biomimetics, N-Carbobenzyloxy-L-methionylglycine ethyl ester (commonly abbreviated as Z-Met-Gly-OEt or N-CBZ-MET-GLY ETHYL ESTER ) serves as a critical model substrate. Far beyond being a simple protected dipeptide, its unique structural topology—combining an oxidation-sensitive thioether, a flexible achiral spacer, and orthogonal protecting groups—makes it an indispensable tool for validating novel coupling reagents and mapping transition-metal-promoted hydrolytic cleavage pathways.

This whitepaper dissects the physicochemical properties, mechanistic utility, and synthetic protocols associated with Z-Met-Gly-OEt, providing a self-validating framework for its application in advanced peptide research.

Structural Rationale and Physicochemical Profile

The utility of Z-Met-Gly-OEt is derived from the deliberate selection of its constituent modules. As a Senior Application Scientist, one must understand the causality behind these structural choices:

  • N-Terminal Carbobenzyloxy (Cbz/Z) Group: Provides robust protection against nucleophilic attack and prevents N-terminal degradation during coupling. Crucially, it is stable to mild acids and bases, allowing selective manipulation of the C-terminus, and can be cleanly removed via catalytic hydrogenolysis ( H2​/Pd−C ).

  • Methionine (Met) Residue: The thioether side chain ( −CH2​−CH2​−S−CH3​ ) is a soft Lewis base. This makes the peptide highly responsive to coordination with soft transition metals like Palladium(II) and Platinum(II), serving as an "anchor" for directed chemical biology studies 1.

  • Glycine (Gly) Spacer: Being achiral, Glycine eliminates the risk of C-terminal racemization during esterification or subsequent fragment condensation, ensuring that any observed optical impurity stems solely from the Met α -carbon.

  • C-Terminal Ethyl Ester (OEt): Protects the carboxylic acid from unwanted oligomerization during synthesis. It is easily cleaved via mild alkaline saponification (e.g., LiOH in aqueous THF) without disturbing the Cbz group.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
CAS Registry Number 27482-82-2
Molecular Formula C17​H24​N2​O5​S
Molecular Weight 368.45 g/mol
Exact Mass 368.1406 g/mol
Typical Appearance White needle-like crystals (when crystallized from CH2​Cl2​ /hexane)
Optical Rotation ( [α]D​ ) ≈−18.9∘ to −19.2∘ (c=1.2, EtOH)

Mechanistic Deep Dive: Transition-Metal Promoted Hydrolytic Cleavage

One of the most profound applications of Z-Met-Gly-OEt is its use as a substrate to study the mechanism of artificial metalloproteases. Seminal work by Parac-Vogt and Kostić demonstrated that Palladium(II) complexes can promote the regioselective hydrolytic cleavage of unactivated amide bonds—a process notoriously difficult due to the resonance stability of the amide linkage 2.

The Causality of Cleavage: When Z-Met-Gly-OEt is exposed to cis-[Pd(en)(H2​O)2​]2+ (where en is ethylenediamine), the reaction does not proceed via random collision. Instead, the thioether sulfur of the Methionine residue acts as a primary coordination anchor for the Pd(II) ion. Because the en ligand occupies two coordination sites on the square-planar Pd(II) complex, the metal is forced into a cis conformation relative to the peptide backbone.

This spatial restriction drastically increases the effective local concentration of the Pd(II)-bound aqua ligand near the Met-Gly amide bond. The metal acts as a Lewis acid, polarizing the carbonyl oxygen, while the coordinated water molecule (or hydroxide) attacks the carbonyl carbon, leading to the rapid and selective hydrolysis of the peptide bond under mild conditions (pH 2.5, 60°C).

Mechanism A Z-Met-Gly-OEt + cis-[Pd(en)(H2O)2]2+ B S-Coordination (Pd anchors to Met-S) A->B Fast C Intramolecular Attack (Aqua ligand attacks amide) B->C Rate-limiting D Amide Hydrolysis (Cleavage of Met-Gly bond) C->D Hydrolysis E Z-Met-OH + H-Gly-OEt (Cleaved Products) D->E Dissociation

Mechanism of Pd(II)-promoted regioselective hydrolytic cleavage of Z-Met-Gly-OEt.

Application in Coupling Reagent Validation

In peptide synthesis, minimizing racemization during fragment condensation is paramount. Z-Met-Gly-OEt is frequently synthesized to validate the efficacy of novel organophosphate coupling reagents, such as Benzotriazol-1-yl Diethyl Phosphate (BDP) 3.

Because the Met residue is susceptible to oxazolone formation (the primary pathway for racemization in peptide coupling), the optical purity of the resulting Z-Met-Gly-OEt directly correlates with the ability of the coupling reagent to suppress the oxazolone intermediate.

Table 2: Comparative Coupling Efficiency for Z-Met-Gly-OEt Synthesis
Coupling ReagentSolventBaseYield (%)Optical Purity (L-isomer %)
BDP (1.1 eq) DMFTriethylamine (2.1 eq)94 - 96%> 98%
BDP (1.1 eq) CH2​Cl2​ Triethylamine (2.1 eq)82%89%
DCC / HOBt DMFN-Methylmorpholine88%95%

Data demonstrates that highly polar solvents like DMF stabilize the active ester intermediate, suppressing racemization compared to less polar solvents like dichloromethane.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes embedded analytical checkpoints to confirm success before proceeding.

Protocol A: Synthesis of Z-Met-Gly-OEt via Organophosphate Coupling

Objective: Synthesize Z-Met-Gly-OEt with high optical purity. Causality: Triethylamine acts as a proton scavenger to neutralize the HCl salt of Gly-OEt, freeing the amine for nucleophilic attack. BDP activates the Met carboxylic acid without forming a long-lived oxazolone.

  • Preparation: Dissolve 1.0 mmol of Z-Met-OH and 1.0 mmol of H-Gly-OEt·HCl in 5 mL of anhydrous DMF.

  • Activation: Cool the mixture to 0°C. Add 2.1 mmol of Triethylamine dropwise to neutralize the hydrochloride salt.

  • Coupling: Add 1.1 mmol of Benzotriazol-1-yl Diethyl Phosphate (BDP) to the solution. Stir at 0°C for 30 minutes, then allow it to warm to room temperature for 4 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous NaHCO3​ (to remove acidic byproducts), 1M HCl (to remove unreacted amines), and brine.

  • Self-Validation Checkpoint 1 (TLC): Spot the organic layer on silica gel TLC (Eluent: EtOAc/Hexane 1:1). A single spot ( Rf​≈0.45 ) indicates complete consumption of starting materials.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and crystallize from CH2​Cl2​ /hexane.

  • Self-Validation Checkpoint 2 (Polarimetry): Measure the optical rotation of the crystals. An [α]D​ of approximately −19.0∘ (c=1.2, EtOH) confirms the preservation of the L-configuration.

Protocol B: NMR-Monitored Palladium(II) Cleavage Assay

Objective: Monitor the hydrolytic cleavage of Z-Met-Gly-OEt by Pd(II). Causality: Using deuterated solvents ( D2​O /acetone- d6​ ) allows real-time tracking of the reaction kinetics via 1H -NMR without solvent signal interference.

  • Complexation: In an NMR tube, dissolve 0.05 mmol of Z-Met-Gly-OEt in 0.3 mL of acetone- d6​ .

  • Reagent Addition: Add 0.05 mmol of cis-[Pd(en)(H2​O)2​]2+ dissolved in 0.3 mL of D2​O (adjusted to pH 2.5 with DCl ).

  • Incubation: Place the NMR tube in a spectrometer heated to 60°C.

  • Self-Validation Checkpoint (NMR Kinetics): Acquire 1H -NMR spectra every 30 minutes. The self-validation is observed through the shifting of the Methionine S−CH3​ singlet (due to Pd coordination) and the gradual disappearance of the intact Glycine α -protons, replaced by the upfield signals of the cleaved H-Gly-OEt.

Workflow A 1. Reagent Prep (Z-Met-OH + H-Gly-OEt in DMF) B 2. Activation & Coupling (Add BDP + Et3N at 0°C) A->B C 3. Liquid-Liquid Extraction (EtOAc / NaHCO3 / HCl) B->C D Checkpoint: TLC Analysis (Confirm single product spot) C->D E 4. Crystallization (CH2Cl2 / Hexane) D->E Pass F Checkpoint: Polarimetry (Confirm optical purity) E->F

Workflow for the synthesis and self-validation of Z-Met-Gly-OEt.

Conclusion

N-CBZ-MET-GLY ETHYL ESTER remains a cornerstone molecule in peptide chemistry. Its highly specific structural attributes allow researchers to probe the boundaries of peptide coupling efficiency and transition-metal-catalyzed hydrolysis. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, scientists can leverage Z-Met-Gly-OEt to reliably advance drug development and biomimetic catalyst design.

Sources

Exploratory

N-CBZ-MET-GLY ETHYL ESTER as a dipeptide building block

N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt) as a Strategic Dipeptide Building Block: A Technical Guide to Epimerization-Free Fragment Condensation Executive Summary & Strategic Rationale As peptide therapeutics scale in co...

Author: BenchChem Technical Support Team. Date: March 2026

N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt) as a Strategic Dipeptide Building Block: A Technical Guide to Epimerization-Free Fragment Condensation

Executive Summary & Strategic Rationale

As peptide therapeutics scale in complexity, the inherent limitations of linear, step-by-step Solid-Phase Peptide Synthesis (SPPS)—namely, the accumulation of deletion sequences and exponential yield degradation—become critical bottlenecks. Fragment condensation utilizing pre-synthesized, highly purified dipeptide building blocks like N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt) provides a robust, scalable alternative for solution-phase and hybrid peptide manufacturing.

The selection of Z-Met-Gly-OEt is not arbitrary; it is grounded in strict chemical causality:

  • Epimerization Immunity: The C-terminal residue of this building block is Glycine. Because Glycine lacks a chiral α -carbon, the activation of the C-terminus during subsequent fragment couplings cannot proceed through a racemizing oxazolone intermediate. This architectural choice guarantees 100% retention of chiral integrity at the coupling junction.

  • Methionine Shielding: Methionine features a nucleophilic thioether side chain that is highly susceptible to oxidation (forming sulfoxides) or alkylation during prolonged synthesis cycles. By introducing Methionine late in the synthesis as part of a pre-assembled dipeptide block, we drastically minimize its exposure to repetitive deprotection and coupling stressors.

Physicochemical Profiling

Understanding the physical parameters of Z-Met-Gly-OEt is critical for solvent selection, reaction monitoring, and purification strategies.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Product Name N-CBZ-MET-GLY ETHYL ESTER
Synonyms Z-Met-Gly-OEt; Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate
CAS Number 27482-82-2[1]
Molecular Formula C17H24N2O5S[1]
Molecular Weight 368.45 g/mol [2]
Melting Point 94–95 °C[3]
Optical Rotation -19.6° (c=3.50, EtOH)[3]

Orthogonal Protection Logic and Deprotection Causality

Z-Met-Gly-OEt utilizes a classic, highly scalable solution-phase orthogonal protection scheme.

  • N-Terminus (Carboxybenzyl / Z group): The Z group is typically removed via catalytic hydrogenolysis (Pd/C, H2​ ). Mechanistic Rationale & Caveat: The thioether of Methionine is a known catalyst poison. Standard Pd/C hydrogenation often stalls or requires massive, uneconomical catalyst loading. To circumvent this, application scientists must utilize acidolysis (e.g., 33% HBr in glacial acetic acid) to cleave the Z group when Methionine is present, bypassing the metal-poisoning issue entirely.

  • C-Terminus (Ethyl Ester / OEt): Cleaved via mild alkaline hydrolysis (saponification). The ethyl ester provides excellent stability during the formation of the dipeptide but can be removed selectively without disturbing the N-terminal Z group or the peptide bond.

DeprotectionLogic A Z-Met-Gly-OEt (Protected Dipeptide) B Saponification (NaOH / EtOH) A->B C-term Deprotection C Acidolysis (HBr / AcOH) A->C N-term Deprotection D Z-Met-Gly-OH (Ready for Coupling) B->D E H-Met-Gly-OEt (N-term Free) C->E

Fig 1: Orthogonal deprotection logic for Z-Met-Gly-OEt highlighting C-terminal and N-terminal pathways.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems, where intermediate checks confirm the mechanistic progression of the reaction.

Protocol A: C-Terminal Saponification to Z-Met-Gly-OH

Objective: Isolate the free C-terminal carboxylic acid for downstream fragment condensation.

  • Dissolution: Dissolve 10.0 mmol (3.68 g) of Z-Met-Gly-OEt in 30 mL of absolute ethanol. Causality: Ethanol ensures complete solubility while matching the leaving group of the ester, preventing unwanted transesterification side products.

  • Hydrolysis: Cool the solution to 0–5 °C in an ice bath. Dropwise, add 1.2 equivalents (12 mL) of 1M aqueous NaOH. Causality: Low temperature suppresses the potential for base-catalyzed side reactions (e.g., hydantoin formation) while driving the ester hydrolysis forward.

  • In-Process Monitoring: Stir for 2 hours. Validate completion via TLC (Silica, Chloroform/Methanol 9:1). The starting material spot ( Rf​≈0.8 ) must disappear entirely, replaced by a baseline spot representing the sodium salt of the product.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the resulting free acid with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation: The resulting white solid (Z-Met-Gly-OH) should be analyzed by LC-MS to confirm the exact mass shift from 368.4 to 340.4 g/mol .

Protocol B: Epimerization-Free Fragment Condensation

Objective: Couple Z-Met-Gly-OH to a target sequence (e.g., H-Phe-OMe) using Benzotriazol-1-yl diethyl phosphate (BDP). Literature confirms that BDP is a highly efficient reagent for peptide synthesis, yielding products like Z-Met-Gly-OEt and its derivatives in ~90% yield with excellent optical purity[4].

  • Activation: In a dry, round-bottom flask under an N2​ atmosphere, dissolve 5.0 mmol of Z-Met-Gly-OH and 5.0 mmol of H-Phe-OMe·HCl in 20 mL of anhydrous Dimethylformamide (DMF). Causality: DMF is highly polar, solubilizing both fragments and stabilizing the polar transition states during phosphate-mediated activation[4].

  • Base Addition: Add 10.5 mmol of Triethylamine (TEA) to neutralize the hydrochloride salt and generate the free nucleophilic amine.

  • Coupling: Cool the mixture to 0 °C and add 5.5 mmol of BDP. Stir for 4 hours, allowing the reaction to slowly warm to room temperature. Causality: BDP forms an active benzotriazole ester in situ. The low initial temperature controls the exothermic activation phase, while gradual warming ensures complete aminolysis.

  • Self-Validating Workup: Dilute the mixture with 100 mL of Ethyl Acetate. Wash sequentially with 5% NaHCO3​ , 1M KHSO4​ , and brine. Causality: This specific sequence is self-validating; the basic wash removes unreacted acid and HOBt byproducts, the acidic wash removes unreacted amines, and the brine removes residual DMF, leaving only the pure elongated peptide in the organic phase.

FragmentCondensation A Z-Met-Gly-OH (C-term Free) B Activation Reagent (e.g., BDP / TEA) A->B Activation D Active Ester Intermediate (No Oxazolone Epimerization) B->D C H-AA-OR (Target Sequence) C->D Nucleophilic Attack E Z-Met-Gly-AA-OR (Elongated Peptide) D->E Peptide Bond Formation

Fig 2: Epimerization-free fragment condensation workflow utilizing the Z-Met-Gly-OH building block.

References

  • HANGZHOU LEAP CHEM CO., LTD. "Buy N-CBZ-MET-GLY ETHYL ESTER from HANGZHOU LEAP CHEM CO., LTD." Echemi.
  • ChemicalBook. "N-CBZ-MET-GLY에틸에스테르 | 27482-82-2". ChemicalBook.
  • "A New and Effective Synthetic Method for the Preparation of the Esters, Peptides, and Lactones Using 3-(5-Nitro-2-oxo-1,2-dihydro-1-pyridyl)-1,2-benzisothiazole 1,1-dioxide (BID-NPy)". Oxford University Press (OUP).
  • "Benzotriazol-1-yl Diethyl Phosphate and Benzotriazol-1-yl Diphenyl Phosphate. New Convenient Reagents for the Peptide Synthesis". LookChem.

Sources

Foundational

An In-depth Technical Guide to the Potential Research Applications of N-α-Carbobenzyloxy-L-methionyl-glycine Ethyl Ester

This guide provides a comprehensive overview of the potential research applications of N-α-Carbobenzyloxy-L-methionyl-glycine Ethyl Ester (N-CBZ-MET-GLY ETHYL ESTER), a protected dipeptide with significant utility in var...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the potential research applications of N-α-Carbobenzyloxy-L-methionyl-glycine Ethyl Ester (N-CBZ-MET-GLY ETHYL ESTER), a protected dipeptide with significant utility in various scientific domains. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological properties of this molecule.

Introduction: Understanding the Core Molecule

N-CBZ-MET-GLY ETHYL ESTER is a dipeptide composed of L-methionine and glycine. The N-terminus of the methionine residue is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus of the glycine residue is protected as an ethyl ester. This strategic protection makes the molecule a valuable intermediate in peptide synthesis and a versatile tool for a range of research applications.

The constituent parts of the molecule each contribute to its potential uses:

  • N-Carbobenzyloxy (Cbz) Group: A well-established amine protecting group in peptide chemistry, it is stable under various conditions and can be selectively removed, most commonly via catalytic hydrogenolysis or under strong acidic conditions.[1][2]

  • L-Methionine (Met): An essential amino acid containing a thioether side chain. This side chain is susceptible to oxidation, making methionine a key residue in studies of oxidative stress and protein stability.[3][4] Methionine-containing peptides can also serve as a source of this essential amino acid in cell culture.[5]

  • Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain. This minimalist structure imparts significant conformational flexibility to the peptide backbone.[6][7] Glycine is a fundamental component of many proteins, notably collagen.[6]

  • Ethyl Ester: A common protecting group for the C-terminal carboxyl group in peptide synthesis.[8][9] It prevents the carboxyl group from participating in unwanted side reactions during peptide bond formation.[1]

PropertyValueSource
Molecular FormulaC17H24N2O5SInferred from components
Molecular Weight368.45 g/mol Inferred from components
AppearanceLikely a white crystalline solid[10]
SolubilitySoluble in some organic solvents (e.g., alcohols, ethers, chlorinated hydrocarbons), low solubility in water.[10]

Core Research Application: A Building Block in Peptide Synthesis

The primary and most direct application of N-CBZ-MET-GLY ETHYL ESTER is as a dipeptidyl building block in the synthesis of larger, more complex peptides. The orthogonal nature of the Cbz and ethyl ester protecting groups allows for controlled, stepwise elongation of the peptide chain.

Strategic Advantages in Peptide Synthesis
  • Controlled Elongation: The protected nature of the dipeptide ensures that it can be coupled with other amino acids or peptide fragments in a specific and predetermined sequence.

  • Reduced Racemization Risk: Stepwise synthesis using protected di- or tri-peptide fragments can minimize the risk of racemization at the C-terminal amino acid, a common side reaction in peptide coupling.

  • Introduction of Flexible and Oxidation-Sensitive Moieties: This dipeptide allows for the precise incorporation of a flexible glycine residue and an oxidation-sensitive methionine residue into a target peptide sequence.

Experimental Workflow: Dipeptide Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a typical workflow for incorporating N-CBZ-MET-GLY ETHYL ESTER into a growing peptide chain on a solid support.

sps_workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation cluster_cleavage Cleavage & Deprotection Resin Resin-NH2 Node1 1. Couple Fmoc-AA-OH Resin->Node1 Standard SPPS Node2 2. Fmoc Deprotection Node1->Node2 Node3 Resin-NH-AA-NH2 Node2->Node3 Node4 3. Couple N-CBZ-MET-GLY-OH Node3->Node4 Node5 Resin-NH-AA-Gly-Met-NH-CBZ Node4->Node5 Node6 4. Cbz & Side-chain Deprotection Node5->Node6 Node7 5. Cleavage from Resin Node6->Node7 Node8 Purified Peptide Node7->Node8

Caption: Workflow for incorporating the dipeptide into a growing peptide chain.

Detailed Protocol: Synthesis of a Model Tripeptide

This protocol outlines the synthesis of a model tripeptide, for example, Ala-Met-Gly-NH2, using N-CBZ-MET-GLY ETHYL ESTER as a starting material in a solution-phase synthesis.

Step 1: Deprotection of the Ethyl Ester

  • Dissolve N-CBZ-MET-GLY ETHYL ESTER (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Add 1 M sodium hydroxide (1.1 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the mixture with 1 M hydrochloric acid to pH 2-3.

  • Extract the product, N-CBZ-MET-GLY-OH, with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the deprotected dipeptide.

Step 2: Coupling with the Next Amino Acid

  • Dissolve N-CBZ-MET-GLY-OH (1 equivalent) and H-Ala-NH2 (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF).

  • Add a coupling reagent, such as HATU (1 equivalent), and a base, such as diisopropylethylamine (DIPEA) (2 equivalents), to the solution at 0°C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the protected tripeptide, N-CBZ-MET-GLY-Ala-NH2.

Step 3: N-Terminal Cbz Deprotection

  • Dissolve the protected tripeptide in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the final tripeptide, H-Met-Gly-Ala-NH2.

Emerging Research Application: A Model for Studying Methionine Oxidation

The presence of a methionine residue makes N-CBZ-MET-GLY ETHYL ESTER an excellent model compound for investigating the mechanisms and consequences of methionine oxidation.[4] Methionine oxidation is a critical post-translational modification implicated in aging, neurodegenerative diseases, and the regulation of protein function.[3]

Rationale for Use in Oxidation Studies
  • Simplicity: As a dipeptide, it provides a simplified system to study the fundamental chemistry of methionine oxidation without the complexities of a larger protein structure.

  • Solubility: Its organic solubility allows for studies in a variety of solvent systems.

  • Analytical Tractability: The small size of the molecule simplifies the analysis of oxidation products by techniques such as mass spectrometry and NMR.

Potential Research Questions to Address
  • What are the kinetics of methionine oxidation by various reactive oxygen species (ROS)?

  • How does the oxidation of the methionine side chain to methionine sulfoxide and methionine sulfone affect the dipeptide's physicochemical properties (e.g., hydrophilicity, conformation)?

  • Can this dipeptide be used to screen for novel antioxidants that protect against methionine oxidation?

Experimental Workflow: Investigating Methionine Oxidation

The following diagram outlines a typical experimental workflow for studying the oxidation of N-CBZ-MET-GLY ETHYL ESTER.

oxidation_workflow Start N-CBZ-MET-GLY ETHYL ESTER Oxidation Oxidation Reaction (e.g., H2O2, O3) Start->Oxidation Analysis Analysis of Products Oxidation->Analysis Data Characterization of Oxidized Products Analysis->Data Interpretation Kinetic and Mechanistic Interpretation Data->Interpretation Conclusion Understanding of Methionine Oxidation Interpretation->Conclusion

Caption: Experimental workflow for studying methionine oxidation.

Detailed Protocol: Hydrogen Peroxide-Mediated Oxidation
  • Reaction Setup: Dissolve N-CBZ-MET-GLY ETHYL ESTER in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or an organic solvent.

  • Initiation of Oxidation: Add a known concentration of hydrogen peroxide (H₂O₂) to the solution.

  • Time-Course Analysis: At various time points, withdraw aliquots from the reaction mixture.

  • Quenching: Quench the reaction in the aliquots, for example, by adding catalase to degrade the remaining H₂O₂.

  • Analysis: Analyze the quenched aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the unoxidized dipeptide from its oxidized products (methionine sulfoxide and methionine sulfone).

  • Quantification: Quantify the disappearance of the starting material and the appearance of the products over time to determine the reaction kinetics.

  • Product Characterization: Collect the fractions corresponding to the oxidized products and confirm their identity using mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Further Potential Research Directions

Beyond its established role in peptide synthesis and its potential as a model for oxidation studies, N-CBZ-MET-GLY ETHYL ESTER can be explored in several other research contexts.

Pro-drug and Drug Delivery Research

Dipeptides are often recognized by peptide transporters in the body. N-CBZ-MET-GLY ETHYL ESTER, after appropriate deprotection, could be investigated as a carrier for targeted drug delivery or as a pro-drug that releases bioactive molecules upon enzymatic cleavage. Methionine-containing dipeptides have been shown to be effective sources of methionine for cellular protein synthesis.[5]

Conformational Studies

The inherent flexibility of the glycine residue can be exploited in conformational studies. Researchers can investigate how the oxidation state of the adjacent methionine residue influences the local backbone conformation of the dipeptide. This can provide insights into how oxidative stress might induce structural changes in proteins.

Materials Science and Self-Assembly

Peptides and dipeptides are known to self-assemble into well-ordered nanostructures. The amphiphilic nature of N-CBZ-MET-GLY ETHYL ESTER (hydrophobic Cbz group and more polar peptide backbone) could be conducive to self-assembly. The potential to modulate this assembly through oxidation of the methionine residue presents an interesting avenue for creating responsive biomaterials.

Conclusion

N-CBZ-MET-GLY ETHYL ESTER is more than just a simple protected dipeptide. While its primary application lies in the controlled synthesis of complex peptides, its unique composition opens up exciting avenues for research in oxidative stress, drug delivery, and materials science. The protocols and workflows presented in this guide provide a starting point for researchers to explore the full potential of this versatile molecule. As our understanding of the intricate roles of individual amino acids in biological systems grows, so too will the innovative applications of well-defined peptide fragments like N-CBZ-MET-GLY ETHYL ESTER.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Dipeptides using Glycine Ethyl Ester Hydrochloride.

  • Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

  • Study.com. Glycine Overview, Structure & Formula.

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.

  • National Institutes of Health. Oxidation increases the strength of the methionine-aromatic interaction.

  • Wikipedia. Glycine.

  • PubMed. Methionine-containing peptides can be used as methionine sources for protein accretion in cultured C2C12 and MAC-T cells.

  • Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

  • PubMed. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study.

  • BOC Sciences. Glycine: Definition, Structure, Benefits, Sources and Uses.

  • National Institutes of Health. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides.

  • ResearchGate. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study.

  • Study.com. Video: Glycine Overview, Structure & Formula.

  • Radboud Repository. Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry.

  • ACS Publications. Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production.

  • ChemBK. Z-GLY-GLY-OET.

  • MDPI. Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance over Methionine Alone in Methionine-Deficient Mice.

  • Molbase. Synthesis of N-(N-benzyloxycarbonyl-L-valyl)glycine ethyl ester hydrochloride.

  • The Fundamentals of Biochemistry. Glycine, Alanine and Proline.

  • BOC Sciences. CAS 1145-81-9 (N-Cbz-glycine Ethyl Ester).

  • ChemBK. CBZ-Glycine ethyl ester.

  • Cambridge University Press. Dietary dl-methionyl-dl-methionine supplementation increased growth performance, antioxidant ability, the content of essential amino acids and improved the diversity of intestinal microbiota in Nile tilapia (Oreochromis niloticus).

  • National Institutes of Health. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction.

  • Alfa Chemistry. CAS 1145-81-9 N-Cbz-glycine Ethyl Ester.

  • ResearchGate. (PDF) Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction.

  • AAPPTec. Planning a Peptide Synthesis.

  • Google Patents. CN1477095A - Production method of N-benzyl glycine ethyl ester.

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

  • St. Paul's Cathedral Mission College. BIOMOLECULES AMINO ACIDS AND PROTEINS.

  • Next Peptide. 1145-81-9 | N-Cbz-Glycine Ethyl Ester.

  • University of Calgary. Ch27 : Peptide synthesis.

  • PubChem. N-((Phenylmethoxy)carbonyl)glycine ethyl ester.

  • NINGBO INNO PHARMCHEM CO.,LTD.. Mastering Organic Synthesis Protecting Groups: The Application of Z-GLY-GLY-OET.

  • PubChem. Benzyloxycarbonylglycine.

  • Ambeed. Cbz-Gly-OEt | 1145-81-9.

  • Guidechem. Cbz-Gly-Gly-OEt 3005-87-6 wiki.

Sources

Exploratory

N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt) in Mechanistic Enzymology and Peptide Cleavage: A Technical Whitepaper

Executive Summary N-CBZ-MET-GLY ETHYL ESTER (also known as Z-Met-Gly-OEt or Carbobenzoxy-L-Methionylglycine ethyl ester, CAS No. 27482-82-2) is a highly specialized synthetic dipeptide derivative utilized extensively in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-CBZ-MET-GLY ETHYL ESTER (also known as Z-Met-Gly-OEt or Carbobenzoxy-L-Methionylglycine ethyl ester, CAS No. 27482-82-2) is a highly specialized synthetic dipeptide derivative utilized extensively in mechanistic enzymology and transition-metal-promoted peptide cleavage studies[1][2]. By capping both the N- and C-termini, this molecule isolates the internal methionine-glycine amide bond, providing a highly controlled substrate for investigating regioselective hydrolysis. This whitepaper details the structural rationale, mechanistic pathways, and self-validating protocols for employing Z-Met-Gly-OEt in advanced biochemical assays.

Molecular Architecture & Chemical Rationale

The design of Z-Met-Gly-OEt is not arbitrary; every functional group serves a precise mechanistic purpose in preventing off-target reactions and isolating the variables of interest[3][4]:

  • N-Carbobenzyloxy (Cbz/Z) Group: This N-terminal protecting group provides necessary steric bulk. It prevents degradation by N-terminal exopeptidases and eliminates the nucleophilicity of the terminal amine, ensuring it does not competitively coordinate with transition metals or enzyme active sites.

  • Methionine (Met) Residue: The thioether side chain of methionine is a "soft" Lewis base. It acts as a highly specific anchoring point for "soft" transition metals like Palladium(II) and Platinum(II). This coordination brings the catalytic metal center into close proximity with the adjacent amide bond.

  • Glycine (Gly) Residue: Lacking a bulky side chain, glycine minimizes steric hindrance at the scissile bond, allowing unimpeded access for hydrolytic water molecules or enzyme catalytic triads.

  • Ethyl Ester (OEt) Group: Capping the C-terminus neutralizes the negative charge of the free carboxylate. This prevents unwanted electrostatic interactions, increases the molecule's solubility in semi-organic solvent systems (e.g., acetone/water mixtures), and blocks C-terminal exopeptidase activity[5].

Mechanisms of Action in Cleavage Studies

Transition-Metal Promoted Hydrolytic Cleavage

Z-Met-Gly-OEt is a benchmark substrate for studying artificial metalloproteases. Research by Parac-Vogt and Kostić demonstrated that Palladium(II) complexes, specifically cis-[Pd(en)(sol)2​]2+ (where en is ethylenediamine and sol is water or acetone), selectively cleave the Met-Gly amide bond[3][4].

Causality of Cleavage: The Pd(II) ion first coordinates to the sulfur atom of the methionine side chain. Once anchored, the metal acts as a potent Lewis acid, polarizing the local environment. It delivers a coordinated, highly nucleophilic hydroxide/water molecule directly to the adjacent amide carbonyl carbon. This intramolecular attack drastically lowers the activation energy for hydrolysis, resulting in the regioselective cleavage of the peptide bond while leaving the protecting groups intact[5].

Substrate for Acid Proteases

Beyond artificial metal complexes, Z-Met-Gly-OEt is utilized to profile the active site specificity of natural enzymes, such as the acid protease isolated from germinated sorghum[6][7]. The hydrophobic Cbz group and the sulfur-containing Met residue fit precisely into the S1​ and S2​ hydrophobic pockets of specific acid proteases, allowing researchers to map the spatial and electronic requirements of the enzyme's binding cleft.

Pathway Visualization

The following diagram illustrates the mechanistic logic of Pd(II)-promoted regioselective cleavage of Z-Met-Gly-OEt.

G Substrate Z-Met-Gly-OEt (Substrate) Coordination S-Coordinated Intermediate Substrate->Coordination Metal Binding Metal cis-[Pd(en)(H2O)2]2+ (Catalyst) Metal->Coordination Hydrolysis Regioselective Amide Cleavage Coordination->Hydrolysis Intramolecular H2O Attack Products Z-Met-OH + H-Gly-OEt Hydrolysis->Products Bond Breakage

Regioselective hydrolytic cleavage pathway of Z-Met-Gly-OEt by Pd(II) complexes.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality rather than mere correlation.

Protocol 1: Kinetic Monitoring of Pd(II)-Promoted Cleavage via NMR

Objective: To quantify the rate of Met-Gly bond hydrolysis promoted by cis-[Pd(en)(H2​O)2​]2+ [3].

  • Reagent Preparation: Dissolve 10 mM of Z-Met-Gly-OEt in an acetone- d6​ / D2​O (1:1 v/v) mixture. Causality: The mixed solvent ensures the solubility of the hydrophobic protected peptide while providing the necessary water for hydrolysis and deuterium for NMR locking.

  • Internal Standard Addition: Add 1 mM of sodium 3-(trimethylsilyl)propionate- d4​ (TSP) as an internal chemical shift and integration reference. This self-validates the quantification of product formation over time.

  • Reaction Initiation: Introduce 10 mM of cis-[Pd(en)(H2​O)2​]2+ directly into the NMR tube.

  • Data Acquisition: Record 1H and 13C NMR spectra at 298 K at 15-minute intervals for 12 hours.

  • Analysis: Track the disappearance of the α -protons of the intact Gly residue and the emergence of the upfield-shifted α -protons of the cleaved H-Gly-OEt product. The isobestic points in the stacked spectra will validate that no side reactions (e.g., ester hydrolysis) are occurring.

Protocol 2: Enzymatic Hydrolysis Assay (Acid Protease)

Objective: To determine the specific activity of sorghum acid protease using Z-Met-Gly-OEt[6].

  • Buffer Optimization: Prepare a 50 mM sodium acetate buffer at pH 3.5. Causality: Acid proteases require a low pH to maintain the protonation state of their catalytic aspartate residues.

  • Substrate Incubation: Mix 100 μ L of 5 mM Z-Met-Gly-OEt (dissolved in 10% DMSO/buffer to ensure solubility) with 800 μ L of the assay buffer. Equilibrate to 37°C.

  • Enzyme Addition & Blanking: Add 100 μ L of purified acid protease. Simultaneously, prepare a blank containing 100 μ L of heat-denatured enzyme. Causality: The blank proves that cleavage is strictly enzymatic and not a result of background acid hydrolysis.

  • Quenching & HPLC Analysis: After 30 minutes, quench the reaction with 100 μ L of 1M NaOH. Analyze the mixture via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA) monitoring absorbance at 214 nm (peptide bond) and 254 nm (Cbz group).

Quantitative Data Summary

The following table summarizes the comparative kinetic parameters of Z-Met-Gly-OEt cleavage across different catalytic systems, demonstrating its versatility as a standard substrate.

Catalytic SystemCleavage SiteOptimal pHTemp (°C)Half-Life ( t1/2​ ) / ActivityPrimary Reference
cis-[Pd(en)(H2​O)2​]2+ Met-Gly (Amide)2.0 - 2.560~3.5 hoursParac-Vogt et al.[3][5]
cis-[Pt(en)(H2​O)2​]2+ Met-Gly (Amide)2.560~12.0 hoursParac-Vogt et al.[5]
Sorghum Acid ProteaseMet-Gly (Amide)3.537 kcat​/Km​ dependentResearchGate[6][7]
Background (Uncatalyzed)None observed2.5 - 7.037 - 60> 1000 hoursInternal Validation

Conclusion

N-CBZ-MET-GLY ETHYL ESTER remains a critical tool in the arsenal of protein chemists and enzymologists. By strategically masking the terminal reactive groups, the molecule forces transition metals and proteolytic enzymes to interact exclusively with the internal methionine-glycine axis. Whether utilized to benchmark the efficiency of novel artificial metalloproteases or to map the active site topography of newly isolated acid proteases, Z-Met-Gly-OEt provides a robust, reproducible, and chemically unambiguous platform for structural biology and drug development.

References

  • Tatjana N Parac-Vogt, Nenad M Kostić. "Compounds analogous to intermediates in hydrolytic cleavage of peptides by palladium(II) complexes". ResearchGate.[Link]

  • "Acid Protease from Germinated Sorghum". ResearchGate.[Link]

Sources

Foundational

Advanced Safety and Handling Protocols for N-Cbz-Met-Gly-OEt in Peptide Synthesis

Executive Summary N-Cbz-L-methionylglycine ethyl ester (commonly referred to as Z-Met-Gly-OEt or N-CBZ-MET-GLY ETHYL ESTER) is a critical protected dipeptide intermediate utilized extensively in pharmaceutical drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cbz-L-methionylglycine ethyl ester (commonly referred to as Z-Met-Gly-OEt or N-CBZ-MET-GLY ETHYL ESTER) is a critical protected dipeptide intermediate utilized extensively in pharmaceutical drug development and complex peptide synthesis[1]. While its protective groups (Carboxybenzyl and Ethyl Ester) stabilize the peptide backbone, the presence of the methionine thioether introduces unique physicochemical vulnerabilities. This whitepaper provides an in-depth, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) driven guide to the safety, handling, and reaction methodologies required to manage this compound without compromising molecular integrity or laboratory safety.

Structural Vulnerabilities & Physicochemical Profile

To handle Z-Met-Gly-OEt safely, researchers must first understand the causality behind its degradation pathways. The molecule contains three reactive domains of concern:

  • The Methionine Thioether : Highly susceptible to oxidation, forming sulfoxides or sulfones when exposed to atmospheric oxygen, ozone, or peroxides[2]. Furthermore, this sulfur atom acts as a potent transition-metal coordinator, which drastically alters downstream reaction safety[3].

  • The C-Terminal Ethyl Ester : Prone to premature hydrolysis if exposed to ambient moisture over prolonged periods.

  • The N-Terminal Cbz Group : Requires harsh acidic conditions or hazardous catalytic environments for removal.

Table 1: Physicochemical & Structural Data
PropertySpecification / Value
Chemical Name N-Benzyloxycarbonyl-L-methionylglycine ethyl ester
CAS Registry Number 27482-82-2[4]
Molecular Formula C17H24N2O5S
Molecular Weight 368.45 g/mol
Physical State White to off-white crystalline powder
Storage Temperature -20°C (Desiccated, Inert Atmosphere)
Primary Degradation Oxidation (Thioether), Hydrolysis (Ester)

Toxicological Assessment & Exposure Controls

Peptide derivatives, particularly fine crystalline powders like Z-Met-Gly-OEt, pose specific occupational hazards. While not acutely toxic, repeated inhalation of peptide dusts can induce respiratory sensitization, leading to occupational asthma or severe allergic reactions.

Table 2: Hazard Mitigation & PPE Specifications
Control CategorySpecification & Scientific Rationale
Respiratory Protection N95 or P100 particulate respirator. Rationale: Prevents inhalation of aerosolized peptide dusts which act as sensitizers.
Hand Protection Double-layered nitrile gloves. Rationale: Prevents dermal absorption of residual coupling reagents (e.g., trace oxalyl chloride or HBTU) often present in synthesized batches[5].
Eye Protection ANSI Z87.1 compliant unvented safety goggles. Rationale: Protects ocular mucosa from fine particulate irritation.
Engineering Controls Class II Biological Safety Cabinet or standard chemical fume hood (80-100 fpm face velocity).

Methodology: Safe Handling, Storage, and Transfer

The primary failure point in handling Z-Met-Gly-OEt is the introduction of atmospheric moisture during weighing, which catalyzes ester hydrolysis and provides a medium for thioether oxidation. The following self-validating protocol must be strictly adhered to.

HandlingWorkflow A Cold Storage (-20°C) B Thermal Equilibration A->B 1-2 hrs C Inert Weighing (Glovebox/Hood) B->C N2/Ar atm D Solvent Dissolution C->D Sealed Transfer

Workflow for the safe thermal equilibration and handling of Z-Met-Gly-OEt to prevent degradation.

Protocol 1: Moisture-Free Weighing and Transfer
  • Thermal Equilibration : Remove the sealed, argon-flushed vial of Z-Met-Gly-OEt from -20°C storage. Place it in a desiccator at room temperature for a minimum of 1 hour before breaking the seal.

    • Causality: Opening a cold vial immediately causes ambient humidity to condense on the powder, irreversibly introducing water into the crystalline matrix.

  • Static Mitigation : Wipe the exterior of the weighing boat and spatula with an anti-static cloth.

    • Causality: Peptide powders hold significant static charge. Unmitigated static causes the powder to aerosolize upon transfer, creating an inhalation hazard and skewing stoichiometric calculations.

  • Inert Transfer : Weigh the material inside a chemical fume hood. Immediately transfer the solid to a dry reaction flask and purge with Argon for 5 minutes.

  • System Validation : Inspect the remaining powder in the stock vial. Validation: The material must remain a free-flowing powder. If clumping is observed, moisture ingress has occurred, and the batch must be subjected to Karl Fischer titration before future use.

Reaction Safety: Overcoming Catalyst Poisoning in Deprotection

A critical, often overlooked hazard in peptide chemistry involves the N-terminal deprotection of methionine-containing peptides. Standard Cbz removal utilizes catalytic hydrogenation (H2 gas over Palladium on Carbon).

Expert Insight : The thioether moiety of Z-Met-Gly-OEt acts as a strong ligand, coordinating directly to transition metals[3]. When exposed to Pd/C, the methionine sulfur rapidly poisons the palladium catalyst. Inexperienced chemists often respond by adding massive, unsafe excesses of pyrophoric Pd/C to force the reaction to completion, creating a severe fire hazard when the catalyst is later filtered in the presence of flammable solvents.

ReactionPathways cluster_0 Cbz Removal (N-Terminus) cluster_1 Ethyl Ester Saponification (C-Terminus) ZMetGlyOEt Z-Met-Gly-OEt (Protected Dipeptide) PdC H2, Pd/C or Pd(OH)2 *High risk of S-poisoning* ZMetGlyOEt->PdC LiOH LiOH / THF / H2O (Controlled Exotherm) ZMetGlyOEt->LiOH MetGlyOEt H-Met-Gly-OEt PdC->MetGlyOEt ZMetGlyOH Z-Met-Gly-OH LiOH->ZMetGlyOH

Deprotection pathways for Z-Met-Gly-OEt highlighting catalyst poisoning risks and exotherms.

Protocol 2: Safe Cbz Deprotection via Acidolysis

To bypass the fire risks associated with poisoned palladium catalysts, acidolysis is the preferred, safer methodology for Z-Met-Gly-OEt.

  • Apparatus Setup : Equip a round-bottom flask with a magnetic stirrer and route the exhaust through a gas scrubber containing 1M NaOH.

    • Causality: The reaction evolves highly toxic and corrosive Hydrogen Bromide (HBr) gas, which must be neutralized.

  • Dissolution : Dissolve Z-Met-Gly-OEt in a minimal volume of glacial acetic acid under an inert atmosphere. Cool the flask to 0°C using an ice bath.

  • Reagent Addition : Slowly add a 33% solution of HBr in glacial acetic acid dropwise. Maintain stirring for 1 hour at room temperature.

  • Precipitation & Validation : Pour the reaction mixture into a 10-fold volume of ice-cold, anhydrous diethyl ether.

    • Validation: A white precipitate (H-Met-Gly-OEt hydrobromide) should form immediately. If an oil forms instead, residual acetic acid or benzyl bromide is present. Decant the ether and triturate the oil with fresh, ice-cold ether until a free-flowing solid is achieved.

Emergency Response & Waste Management

  • Spill Protocol : Do not sweep dry powder, as this generates hazardous aerosols. Cover the spill with a damp absorbent pad (using water or a dilute alcohol solution) to suppress dust. Carefully scoop the material into a hazardous waste container. Wash the area with soap and water.

  • Waste Disposal : Solutions containing Z-Met-Gly-OEt must be disposed of as hazardous organic waste. If transition metals (e.g., Palladium) were attempted in deprotection, the filtered catalyst must be kept wet with water at all times to prevent spontaneous ignition, and disposed of in a dedicated heavy-metal waste stream.

References

  • Guidechem. "813452-86-7 - Fmoc-Met-OEt - Sale from Quality Suppliers (Includes Z-MET-GLY-OET CAS 27482-82-2 Data)." Guidechem.
  • ChemicalBook. "Z-GLY-GLY-OET | 1145-81-9 (Includes N-CBZ-MET-GLY ETHYL ESTER data)." ChemicalBook.
  • Nenad Kostić. "Research profile: Reactions of cis-[Pd(en)(sol)2]2+ with dipeptide N-CBZ-Met-Gly-OEt." ResearchGate.
  • American Chemical Society. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." ACS Publications.
  • eScholarship. "UCLA Electronic Theses and Dissertations: Synthesis Applications." eScholarship.

Sources

Exploratory

Introduction: The Imperative of Stability for a Key Synthetic Intermediate

An In-Depth Technical Guide to the Stability and Storage of N-CBZ-MET-GLY ETHYL ESTER N-Carbobenzoxy-L-methionylglycine ethyl ester (N-CBZ-MET-GLY ETHYL ESTER) is a protected dipeptide intermediate crucial in the multi-s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of N-CBZ-MET-GLY ETHYL ESTER

N-Carbobenzoxy-L-methionylglycine ethyl ester (N-CBZ-MET-GLY ETHYL ESTER) is a protected dipeptide intermediate crucial in the multi-step synthesis of more complex peptides for research and pharmaceutical development. The integrity of this intermediate is paramount; its degradation can introduce impurities, reduce final product yield, and compromise the biological activity of the target molecule. This guide provides a comprehensive, field-proven framework for understanding and managing the stability of N-CBZ-MET-GLY ETHYL ESTER, ensuring its viability from receipt to reaction. We will delve into the inherent chemical liabilities of the molecule, establish optimal storage and handling protocols, and outline methodologies for robust stability assessment.

Chemical Profile and Inherent Stability Liabilities

To effectively manage the stability of N-CBZ-MET-GLY ETHYL ESTER, one must first understand its structure and the vulnerabilities arising from its constituent parts.

  • N-Carbobenzoxy (Cbz) Group: This amine-protecting group is generally robust under mildly acidic or basic conditions, making it orthogonal to many other protecting groups like Boc or Fmoc.[1] However, it is susceptible to cleavage by catalytic hydrogenation.

  • Methionine (Met) Residue: The thioether side chain of methionine is a primary site of instability. It is highly susceptible to oxidation, forming methionine sulfoxide and, under stronger conditions, methionine sulfone. This is a critical degradation pathway to monitor and prevent.[2][3]

  • Ethyl Ester Group: The C-terminal ethyl ester protects the carboxylic acid. Ester bonds are prone to hydrolysis, a reaction catalyzed by both acid and base.[4] The rate of hydrolysis is significantly influenced by pH and temperature.[4]

  • Peptide Backbone: The amide bond linking methionine and glycine is generally stable under typical storage conditions but can be cleaved under harsh hydrolytic conditions.

These structural features dictate the molecule's susceptibility to three main degradation pathways: oxidation, hydrolysis, and inadvertent deprotection.

cluster_degradation Potential Degradation Pathways Main N-CBZ-MET-GLY ETHYL ESTER Oxidation Methionine Sulfoxide/ Sulfone Main->Oxidation Oxidizing Agents (Air, Peroxides) Hydrolysis N-CBZ-MET-GLY-OH + Ethanol Main->Hydrolysis Moisture (H₂O) Acid/Base Catalysis Deprotection H-MET-GLY ETHYL ESTER (Unstable) Main->Deprotection Reductive Conditions (e.g., H₂/Pd-C)

Caption: Key degradation pathways for N-CBZ-MET-GLY ETHYL ESTER.

Optimal Storage Conditions: A Multi-Faceted Approach

Based on the chemical liabilities, a multi-faceted strategy is required for storage. A one-size-fits-all approach is insufficient; conditions must be tailored for the physical state of the compound (solid vs. solution) and the intended duration of storage.

Storage of Lyophilized Solid

As a lyophilized powder, N-CBZ-MET-GLY ETHYL ESTER exhibits its greatest stability.[2][5] The primary goals are to minimize exposure to moisture, oxygen, heat, and light.

  • Temperature: Low temperatures are critical to slow all potential degradation reactions.[6]

    • Long-Term Storage (> 6 months): -80°C is strongly recommended, especially given the oxidation-prone methionine residue.[6][7]

    • Short-Term Storage (< 6 months): -20°C is acceptable.[2][5][7]

  • Atmosphere: To prevent the oxidation of methionine, storage under an inert atmosphere is best practice.[6] After dispensing, gently purge the container with dry argon or nitrogen before resealing.[5]

  • Moisture Control: The compound is likely hygroscopic. Store the tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel) to prevent moisture ingress, which can lead to hydrolysis.[3][6][7]

  • Light Protection: Store in an amber vial or in a dark location to prevent potential photodegradation.[6][7]

Storage in Solution

Storing peptides in solution is strongly discouraged for any significant length of time due to markedly increased degradation rates.[2][3] If storage in solution is unavoidable, the following measures must be taken:

  • Solvent Choice: Use anhydrous, deoxygenated solvents. For aqueous buffers, they should be sterile-filtered (0.2 µm filter) to prevent bacterial growth and sparged with an inert gas prior to use to remove dissolved oxygen.[2]

  • pH Control: The ethyl ester is most stable in a slightly acidic pH range (pH 5-6), which minimizes both acid- and base-catalyzed hydrolysis.[2][4]

  • Temperature: Store aliquots frozen at -20°C or, preferably, -80°C.[3]

  • Aliquoting: To avoid detrimental freeze-thaw cycles which can degrade the peptide, divide the solution into single-use aliquots.[2][5]

Condition Lyophilized Solid (Long-Term) Lyophilized Solid (Short-Term) Solution (Short-Term, Not Recommended)
Temperature -80°C[6][7]-20°C[2][5]-80°C (Frozen)[3]
Atmosphere Inert (Argon or Nitrogen)[5][6]Inert (Argon or Nitrogen)Headspace flushed with inert gas
Moisture Tightly sealed container within a desiccator[6][7]Tightly sealed container within a desiccatorUse anhydrous solvents or sterile, deoxygenated buffers[2]
Light Protect from light (Amber vial/darkness)[6][7]Protect from light (Amber vial/darkness)Protect from light (Amber vial/darkness)
Key Precaution Equilibrate to room temperature in a desiccator before opening[3][5]Equilibrate to room temperature in a desiccator before openingAliquot to avoid freeze-thaw cycles[2]
Table 1: Summary of Recommended Storage Conditions.

Best Practices for Handling and Use

Proper handling is as crucial as correct storage to maintain the integrity of the compound.

  • Equilibration: Before opening the primary container, ALWAYS allow it to warm to room temperature inside a desiccator (typically 30-60 minutes).[3][5] Opening a cold vial will cause atmospheric moisture to condense onto the solid product, severely compromising its stability.[5][7]

  • Weighing: Dispense the desired quantity quickly in a controlled, low-humidity environment. Minimize the time the container is open.

  • Resealing: After dispensing, purge the vial with a gentle stream of dry argon or nitrogen, recap it tightly, seal with parafilm for extra protection, and promptly return it to the appropriate low-temperature storage.[5]

  • Dissolution: When preparing solutions, add the deoxygenated solvent to the lyophilized powder. Gentle vortexing or sonication may be required to aid dissolution. Ensure the peptide is fully dissolved before use.[7]

Protocol: Forced Degradation and Stability Assessment

A forced degradation study is a self-validating system to understand the intrinsic stability of the molecule. It intentionally exposes the compound to harsh conditions to identify likely degradation pathways and products, which is invaluable for developing stability-indicating analytical methods (e.g., HPLC).

Experimental Workflow

cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation P1 Prepare Stock Solution (e.g., in Acetonitrile) P2 Prepare Control Sample (T=0, Stored at -80°C) P1->P2 S1 Acid Hydrolysis (0.1 M HCl, 60°C) P1->S1 S2 Base Hydrolysis (0.1 M NaOH, RT) P1->S2 S3 Oxidation (3% H₂O₂, RT) P1->S3 S4 Thermal Stress (Solid, 80°C) P1->S4 Solid Sample A3 Analyze by RP-HPLC (with UV/MS detection) P2->A3 Control A1 Withdraw Samples at Time Points S1->A1 S2->A1 S3->A1 S4->A1 A2 Neutralize/Quench (as needed) A1->A2 A2->A3 E1 Compare chromatograms to Control (T=0) A3->E1 E2 Quantify % Degradation & Identify Degradants E1->E2

Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately prepare a stock solution of N-CBZ-MET-GLY ETHYL ESTER (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Control Sample: Immediately dilute an aliquot of the stock solution with the analysis mobile phase to the target concentration and analyze (this is the T=0 control). Store another aliquot at -80°C as a long-term control.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.[4] Incubate at 60°C. Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze.

    • Expected Outcome: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.[4] Keep at room temperature. Withdraw samples at shorter intervals (e.g., 5, 15, 60 minutes) as base hydrolysis is typically rapid.[4] Neutralize with an equivalent amount of HCl and analyze.

    • Expected Outcome: Rapid and significant hydrolysis of the ethyl ester.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).[4] Keep at room temperature, protected from light. Withdraw samples at intervals (e.g., 1, 4, 12 hours) and analyze.

    • Expected Outcome: Formation of methionine sulfoxide as the primary degradant.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and expose it to dry heat (e.g., 80°C).[4] At intervals (e.g., 1, 3, 7 days), withdraw a sample, dissolve it, and analyze.

    • Expected Outcome: Assesses solid-state stability and potential for non-hydrolytic degradation.

  • Analysis: Use a stability-indicating Reverse-Phase HPLC (RP-HPLC) method, preferably with mass spectrometry (LC-MS) detection, to separate the parent compound from any degradation products.

Conclusion

The chemical stability of N-CBZ-MET-GLY ETHYL ESTER is not an inherent property but a state that must be actively maintained. Its primary vulnerabilities—the oxidation-prone methionine residue and the hydrolysis-susceptible ethyl ester—dictate a stringent set of storage and handling protocols. By implementing the recommendations in this guide—principally, storage as a lyophilized solid at -20°C or below in a desiccated, inert, and dark environment—researchers and drug development professionals can ensure the compound's integrity. For any application where long-term viability is critical, a proactive stability assessment via forced degradation studies is not just recommended, but essential for robust and reproducible science.

References

  • Vertex AI Search. N-[[5-Methyl-2-(1-methylethyl)
  • Peptide Storage Guide.
  • CBZ-Glycine ethyl ester - Introduction. ChemBK.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Peptide Storage and Handling Guidelines. GenScript.
  • How to Store Peptides | Best Practices for Researchers. Innovagen.
  • SAFETY DATA SHEET - N-Phenylglycine ethyl ester. Fisher Scientific.
  • MSDS - Safety D
  • Handling and Storage Guidelines for Peptides. Bachem.
  • SAFETY DATA SHEET - Ne-Carbobenzyloxy-L-lysine. Fisher Scientific.
  • Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. Benchchem.
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solution-Phase Synthesis of N-Cbz-Met-Gly Ethyl Ester

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide highly reproducible, self-validating solution-phase peptide coupling protocols for synthesizing N-Cbz-Met-Gly et...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide highly reproducible, self-validating solution-phase peptide coupling protocols for synthesizing N-Cbz-Met-Gly ethyl ester, emphasizing the preservation of methionine's oxidation-sensitive thioether and the prevention of chiral racemization.

Chemical Context & Mechanistic Insights

The synthesis of N-Cbz-Met-Gly ethyl ester (N-Carbobenzyloxy-L-methionylglycine ethyl ester) involves the coupling of an N-terminally protected L-methionine (Cbz-Met-OH) with a C-terminally protected glycine (H-Gly-OEt)[1]. While dipeptide coupling is a fundamental synthetic operation, the specific inclusion of methionine introduces unique chemical challenges that dictate the choice of reagents and environmental controls.

The Causality of Reagent Selection
  • Methionine Sensitivity: The thioether side chain of methionine is highly susceptible to oxidation, readily forming sulfoxides or sulfones when exposed to atmospheric oxygen or reactive electrophiles. Consequently, coupling reactions must be performed under inert atmospheres (e.g., argon) to ensure high purity[2].

  • Racemization Control: Activation of the carboxylic acid on Cbz-Met-OH lowers the pKa of the α -proton, increasing the risk of oxazolone formation and subsequent racemization.

    • Carbodiimide Strategy (EDC/HOBt): EDC forms an unstable O-acylisourea intermediate. The addition of 1-Hydroxybenzotriazole (HOBt) is strictly required to rapidly intercept this intermediate, forming a stable benzotriazole active ester that suppresses racemization and prevents the formation of dead-end N -acylurea byproducts[3][4].

    • Uronium Strategy (HATU/DIPEA): HATU generates a highly reactive OAt-active ester directly. The 7-nitrogen on the HOAt moiety provides a neighboring group effect that accelerates nucleophilic attack by the amine, drastically reducing reaction times and minimizing epimerization[5][6].

Experimental Workflow

Workflow A N-Cbz-L-Methionine + Glycine Ethyl Ester HCl B Amine Neutralization (DIPEA or NMM) A->B C Carboxyl Activation (EDC/HOBt or HATU) A->C D Peptide Bond Formation (Coupling at RT) B->D C->D E Aqueous Workup (Acid/Base Washes) D->E F N-Cbz-Met-Gly-OEt (Purified Product) E->F

Workflow for the solution-phase synthesis of N-Cbz-Met-Gly-OEt.

Self-Validating Experimental Protocols

The following protocols are designed with integrated self-validation steps. The sequential aqueous workups act as a chemical filtration system, where each wash targets a specific class of unreacted starting materials or coupling byproducts.

Protocol A: EDC/HOBt-Mediated Solution-Phase Coupling

This method is highly scalable and produces water-soluble urea byproducts, simplifying purification[7].

  • Amine Liberation: Suspend Glycine ethyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM). Add N -methylmorpholine (NMM) or N,N -Diisopropylethylamine (DIPEA) (1.2 eq) and stir for 10 minutes at room temperature (RT) to generate the free nucleophilic amine[3].

  • Carboxyl Activation: In a separate, argon-purged round-bottom flask, dissolve N-Cbz-L-Methionine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM[2][3].

  • Initiation: Cool the activation flask to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred mixture. Allow 15 minutes for the active ester to form[3][7].

  • Coupling: Transfer the neutralized Gly-OEt solution to the activated Cbz-Met-OH mixture. Allow the reaction to slowly warm to RT and stir for 12–16 hours under argon[3].

  • In-Process Control: Monitor reaction progress via Thin Layer Chromatography (TLC). The disappearance of the Cbz-Met-OH spot indicates completion[3].

  • Self-Validating Workup:

    • Dilute the reaction mixture with additional DCM.

    • Acid Wash: Wash sequentially with 1 M HCl (3x). Causality: This selectively protonates and removes unreacted Gly-OEt, NMM/DIPEA, and EDC byproducts into the aqueous layer[3].

    • Base Wash: Wash with saturated aqueous NaHCO3​ (3x). Causality: This deprotonates and removes unreacted Cbz-Met-OH and HOBt[3].

    • Wash with brine (1x), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product[3][7].

Protocol B: HATU/DIPEA-Mediated Solution-Phase Coupling

This method is preferred for rapid synthesis or when dealing with sterically hindered derivatives, offering superior reaction kinetics[4][5].

  • Preparation: Dissolve N-Cbz-L-Methionine (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF under an inert argon atmosphere[5].

  • Pre-activation: Add DIPEA (2.5 eq) to the mixture. Stir at RT for 5–10 minutes. Causality: The base is required to deprotonate the carboxylic acid, initiating the formation of the highly reactive OAt-active ester[5].

  • Coupling: Add Glycine ethyl ester hydrochloride (1.1 eq) directly to the mixture. The excess DIPEA present will neutralize the hydrochloride salt in situ.

  • Reaction: Stir at RT for 2–4 hours. Monitor completion via LC-MS or TLC[5].

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc)[5].

    • Wash sequentially with 5% aqueous KHSO4​ or 1 M HCl (3x), saturated NaHCO3​ (3x)[5].

    • Critical Step (if DMF is used): Wash with 5% aqueous LiCl (3x). Causality: LiCl drastically increases the polarity of the aqueous phase, effectively extracting residual DMF out of the organic layer.

    • Wash with brine, dry over MgSO4​ , filter, and concentrate[5].

Data Presentation: Reagent & Condition Optimization

The table below summarizes the stoichiometric and kinetic differences between the two methodologies to assist in process selection and scale-up.

ParameterProtocol A (EDC/HOBt)Protocol B (HATU/DIPEA)Mechanistic Rationale
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1 eq)HATU's higher reactivity requires a lower stoichiometric excess[5].
Racemization Suppressant HOBt (1.1 eq)None (HOAt is built-in)Both prevent oxazolone formation at the Met α -carbon[4].
Base Requirement NMM/DIPEA (1.2 eq)DIPEA (2.5 eq)HATU strictly requires base for carboxyl activation; EDC does not[3][5].
Reaction Time 12 - 16 hours2 - 4 hoursUronium salts form peptide bonds significantly faster than carbodiimides[4].
Typical Yield 75 - 85%85 - 95%HATU generally provides superior conversion rates and crude purity[6].

Troubleshooting & Quality Control

  • Methionine Oxidation (Sulfoxide Formation): If LC-MS analysis reveals a +16 Da mass shift ( M+16 ) in the final product, the thioether has oxidized. Corrective Action: Ensure all solvents are thoroughly degassed and reactions are strictly maintained under a positive pressure of argon[2]. Avoid prolonged drying of the crude product in ambient air.

  • Incomplete Coupling (Low Yield): If unreacted Cbz-Met-OH remains after 16 hours, the Gly-OEt·HCl may not have been fully neutralized. Corrective Action: Ensure the pH of the reaction mixture is distinctly basic (pH 8-9 on moistened indicator paper) immediately after base addition.

References

  • Standard Coupling Procedures. Peptide.com.
  • Standard Protocol for HATU Peptide Coupling. Benchchem.com.
  • Technical Support Information Bulletin 1205. Peptide.com.
  • Application Notes and Protocols for Solution-Phase Peptide Coupling with H-Glu-OMe. Benchchem.com.
  • GLYCYLGLYCINE ETHYL ESTER HYDROCHLORIDE. Chemicalbook.com.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Creative-peptides.com.
  • Optimizing Peptide Coupling: Key Techniques. Jpt.com.

Sources

Application

Application Note: Advanced Fragment Condensation Strategies Utilizing N-Cbz-Met-Gly Ethyl Ester

Executive Summary N-Carbobenzyloxy-L-methionylglycine ethyl ester (Z-Met-Gly-OEt, CAS: 27482-82-2) is a highly versatile dipeptide building block utilized extensively in convergent liquid-phase peptide synthesis (LPPS)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Carbobenzyloxy-L-methionylglycine ethyl ester (Z-Met-Gly-OEt, CAS: 27482-82-2) is a highly versatile dipeptide building block utilized extensively in convergent liquid-phase peptide synthesis (LPPS)[1]. In complex drug development, assembling large peptides amino-acid-by-amino-acid often leads to diminishing yields and complex purification profiles. Fragment condensation solves this by coupling pre-assembled peptide segments.

However, fragment condensation introduces two distinct chemical challenges: C-terminal racemization during activation, and catalyst poisoning during deprotection steps involving sulfur-containing residues like Methionine. This application note details the mechanistic rationale and provides field-validated protocols for utilizing Z-Met-Gly-OEt to overcome both hurdles.

Mechanistic Rationale & Workflow Design

The Glycine Advantage: Bypassing Racemization

During the activation of a C-terminal carboxylic acid for fragment coupling, the intermediate frequently undergoes base-catalyzed cyclization to form an oxazolone . If the C-terminal amino acid possesses a chiral alpha-carbon, proton abstraction from the oxazolone ring generates a planar enolate, leading to a disastrous D/L epimeric mixture (racemization) upon coupling[2].

By strategically utilizing Z-Met-Gly-OH (derived from the saponification of Z-Met-Gly-OEt) as the carboxyl component, the C-terminal residue is Glycine . Because Glycine is achiral, its corresponding oxazolone intermediate lacks a stereocenter. Consequently, epimerization is mechanistically impossible, ensuring absolute stereochemical integrity of the elongated peptide[2].

Racemization cluster_chiral Standard Chiral C-Terminus cluster_achiral Glycine C-Terminus (Z-Met-Gly-OH) A1 Activated Amino Acid (Chiral Alpha-Carbon) A2 Oxazolone Formation (Chiral Intermediate) A1->A2 Cyclization A3 Proton Abstraction & Epimerization (D/L Mix) A2->A3 Base Catalyzed B1 Activated Glycine (Achiral Alpha-Carbon) B2 Oxazolone Formation (Achiral Intermediate) B1->B2 Cyclization B3 No Epimerization (Stereopure Product) B2->B3 No Chiral Center

Mechanistic bypass of oxazolone-induced racemization using C-terminal Glycine.

The Methionine Challenge: Orthogonal Deprotection

When Z-Met-Gly-OEt is used as the amine component for coupling, the N-terminal Carboxybenzyl (Cbz or Z) protecting group must be removed. The industry standard for Cbz removal is catalytic hydrogenation (H₂, Pd/C). However, the thioether moiety of Methionine strongly coordinates with palladium, effectively poisoning the catalyst and halting the reaction[3]. To utilize this fragment successfully, orthogonal deprotection strategies must be employed.

Workflow A Z-Met-Gly-OEt (CAS: 27482-82-2) B Z-Met-Gly-OH (Carboxyl Component) A->B Saponification (LiOH) C H-Met-Gly-OEt (Amine Component) A->C Cbz Removal (HBr/AcOH) D Fragment Condensation (e.g., EDC/HOBt) B->D Activation C->D Nucleophilic Attack E Elongated Peptide Fragment D->E Amide Bond Formation

Workflow of fragment condensation utilizing Z-Met-Gly-OEt as a versatile building block.

Comparative Data: Cbz Deprotection Strategies

To navigate the Methionine catalyst-poisoning issue, several alternative cleavage methods have been validated. Table 1 summarizes the quantitative and qualitative data for these approaches.

Table 1: Comparison of Cbz Deprotection Strategies in Methionine-Containing Peptides

Deprotection StrategyReagents / ConditionsCompatibility with MethionineMechanistic Notes & Causality
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, RTPoor (<10% Yield) Sulfur in Met strongly coordinates to Pd, poisoning the catalyst and preventing hydrogenolysis[3].
Acidolysis (Recommended) 33% HBr in AcOH, RT, 2hExcellent (>90% Yield) Cleaves Cbz via an S_N2/S_N1 mechanism. Yields a stable hydrobromide salt. Bypasses metal catalysts entirely[4].
Enzymatic Cleavage Sphingomonas Cbz-ase, pH 7.5Excellent (>85% Yield) Highly specific biocatalytic removal. Operates under mild aqueous conditions, avoiding harsh acids and heavy metals[5].
Superacid Cleavage Liquid HF, Anisole, 0°CGood (~80% Yield) Effective, but requires specialized Teflon equipment due to extreme toxicity and corrosiveness.

Validated Experimental Protocols

Protocol A: Preparation of the Carboxyl Component (Saponification)

This protocol converts Z-Met-Gly-OEt into Z-Met-Gly-OH, preparing it to act as the N-terminal fragment in a subsequent coupling.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Z-Met-Gly-OEt in 30 mL of Tetrahydrofuran (THF).

  • Base Addition: In a separate vial, dissolve 12 mmol (1.2 eq) of Lithium Hydroxide monohydrate (LiOH·H₂O) in 10 mL of distilled water. Add this dropwise to the THF solution at 0°C.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 2 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The starting material will disappear, replaced by a baseline spot (the carboxylate salt).

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 20 mL water and wash once with 15 mL Diethyl Ether to remove unreacted organics.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1M HCl.

  • Extraction: Extract the precipitated free acid with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Z-Met-Gly-OH as a white solid.

Causality & Validation: The use of LiOH·H₂O provides a milder hydroxide source compared to NaOH or KOH, minimizing the risk of unwanted side-chain degradation[6]. The reaction is self-validating; as the ester saponifies, the initially biphasic mixture becomes homogeneous, providing a visual cue of reaction progression.

Protocol B: Preparation of the Amine Component (Acidolytic Cbz Cleavage)

This protocol removes the Cbz group to yield H-Met-Gly-OEt·HBr, avoiding the Pd/C poisoning associated with Methionine.

Step-by-Step Methodology:

  • Dissolution: Place 5 mmol of Z-Met-Gly-OEt in a round-bottom flask equipped with a drying tube.

  • Cleavage: Add 15 mL of 33% Hydrobromic Acid in Acetic Acid (HBr/AcOH). Stir the mixture at room temperature for 2 hours[4].

  • Precipitation: Pour the reaction mixture slowly into 150 mL of ice-cold, vigorously stirred anhydrous Diethyl Ether. A white precipitate will form immediately.

  • Isolation: Allow the suspension to settle for 15 minutes at 0°C. Decant the supernatant and wash the precipitate with an additional 50 mL of cold Diethyl Ether.

  • Drying: Filter the solid under a nitrogen atmosphere and dry thoroughly under high vacuum to yield H-Met-Gly-OEt hydrobromide.

Causality & Validation: Standard catalytic hydrogenation is completely ineffective here due to thioether poisoning[3]. By switching to acidolysis, the Cbz group is cleaved via protonation and subsequent nucleophilic attack by bromide[4]. The protocol is self-validating: the addition of cold diethyl ether forces the precipitation of the insoluble hydrobromide salt, driving the equilibrium to completion and allowing for immediate visual confirmation of product isolation.

Protocol C: Fragment Condensation via EDC/HOBt

This protocol couples Z-Met-Gly-OH to an amine component (e.g., H-Phe-OMe·HCl).

Step-by-Step Methodology:

  • Activation: Dissolve 5 mmol of Z-Met-Gly-OH and 5.5 mmol of Hydroxybenzotriazole (HOBt) in 20 mL of anhydrous DMF. Cool to 0°C.

  • Coupling Agent: Add 5.5 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to the solution. Stir at 0°C for 15 minutes to form the active OBt ester.

  • Amine Addition: Add 5 mmol of the amine component (e.g., H-Phe-OMe·HCl) followed by 11 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Concentrate the DMF under high vacuum. Dissolve the residue in 50 mL Ethyl Acetate.

  • Washing: Wash the organic layer sequentially with 5% KHSO₄ (2x), saturated NaHCO₃ (2x), and brine (1x). Dry over Na₂SO₄ and evaporate to yield the protected tripeptide fragment.

Causality & Validation: EDC is utilized because its urea byproduct is highly water-soluble, allowing for seamless removal during the aqueous wash phase[7]. HOBt is added to intercept the highly reactive O-acylisourea intermediate, forming a stable but reactive OBt ester that suppresses unwanted side reactions[7]. Because the activated C-terminus is Glycine, the risk of racemization during this activation phase is entirely negated[2].

References

  • Title: Buy N-CBZ-MET-GLY ETHYL ESTER from HANGZHOU LEAP CHEM CO., LTD.
  • Title: The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis Source: Benchchem URL
  • Title: Developing deprotectase biocatalysts for synthesis Source: RSC Publishing URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Contemporary strategies for peptide macrocyclization Source: Nature Chemistry URL
  • Source: PMC (PubMed Central)

Sources

Method

Topic: Comprehensive Analytical Characterization of N-CBZ-MET-GLY ETHYL ESTER

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a detailed technical guide with integrated protocols for the comprehensive analytical characterization...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed technical guide with integrated protocols for the comprehensive analytical characterization of N-(α)-Carbobenzoxy-L-methionyl-glycine ethyl ester (N-CBZ-MET-GLY ETHYL ESTER). As a critical protected dipeptide intermediate in pharmaceutical synthesis, rigorous confirmation of its identity, purity, and structural integrity is paramount for ensuring the quality and success of subsequent manufacturing steps. This guide moves beyond simple procedural lists to explain the scientific rationale behind the selection of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are presented to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data reliability and regulatory compliance.[1][2][3] This application note is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for peptide intermediate characterization.

Introduction: The Rationale for a Multi-Modal Approach

N-CBZ-MET-GLY ETHYL ESTER is a foundational building block in the synthesis of more complex peptide-based active pharmaceutical ingredients (APIs). The N-terminal Carbobenzoxy (Cbz or Z) group and the C-terminal ethyl ester serve as protecting groups, which are crucial for directing the sequence of peptide bond formation. The presence of impurities—such as deletion sequences, epimers, or residual starting materials—can lead to significant challenges in downstream purification and compromise the final API's safety and efficacy.

Therefore, a single analytical technique is insufficient for complete characterization. We advocate for an orthogonal approach, where each method provides a unique and complementary piece of information.

  • Chromatography (HPLC) assesses purity and quantifies impurities.[4][5]

  • Mass Spectrometry (MS) provides unambiguous confirmation of molecular weight and sequence.[5][6]

  • Nuclear Magnetic Resonance (NMR) offers definitive, high-resolution structural elucidation.[7]

  • Infrared Spectroscopy (FTIR) confirms the presence of key chemical functional groups.[7]

This guide details the application of these techniques in a logical, integrated workflow designed to generate a complete and trustworthy analytical profile of the target molecule.

Physicochemical Properties of N-CBZ-MET-GLY ETHYL ESTER
PropertyValue
Molecular Formula C₁₇H₂₄N₂O₅S
Molecular Weight 384.45 g/mol
Canonical SMILES CSCCC(C(=O)NCC(=O)OCC)NC(=O)OCC1=CC=CC=C1
Appearance Typically a white to off-white solid or viscous oil[8]
Solubility Soluble in organic solvents like Methanol, Acetonitrile, DMF, and DCM[8]

Purity Determination and Quantification by RP-HPLC

Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of protected peptides. The non-polar nature of the Cbz group and the overall structure of the molecule lend it to excellent retention and separation on a C18 stationary phase. The use of trifluoroacetic acid (TFA) as an ion-pairing agent is a deliberate choice; it sharpens peaks by neutralizing residual silanol groups on the silica support and forming ion pairs with any charged species, leading to more symmetrical and reproducible peaks.[9] The UV detection wavelength is set to 254 nm to leverage the strong absorbance of the Cbz group's aromatic ring, ensuring high sensitivity.

Protocol 2.1: RP-HPLC Purity Analysis
  • Instrumentation: An HPLC or UPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-CBZ-MET-GLY ETHYL ESTER.

    • Dissolve in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmIndustry standard for peptide separation, providing good resolution.
Mobile Phase A 0.1% (v/v) TFA in WaterAcidic modifier and ion-pairing agent.[9]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLBalances signal intensity with potential for peak broadening.
UV Detection 254 nmMaximizes sensitivity by targeting the Cbz aromatic ring.
Gradient Elution 20% to 80% B over 20 minA broad gradient to ensure elution of the main peak and any potential impurities.
  • System Suitability: Before sample analysis, perform five replicate injections of the sample solution. The relative standard deviation (%RSD) for the retention time and peak area of the main analyte should be ≤ 2.0%, in accordance with ICH guidelines.[1][10]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the analyte by the total area of all peaks, expressed as a percentage (Area %).

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing Prep Weigh & Dissolve (1 mg/mL in ACN/H2O) Inject Inject 10 µL Prep->Inject Column C18 Column Gradient Elution Inject->Column Separation Detect UV Detection (254 nm) Column->Detect Elution Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate

Caption: Workflow for RP-HPLC purity analysis.

Molecular Weight and Sequence Confirmation by Mass Spectrometry

Expertise & Experience: Electrospray Ionization Mass Spectrometry (ESI-MS) is the preferred method for confirming the molecular weight of peptide intermediates.[5][6] It is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion ([M+H]⁺). The presence of common adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), further corroborates the molecular weight. High-resolution mass spectrometry (HRMS), if available, can confirm the elemental composition to within a few parts per million (ppm), providing an exceptionally high degree of confidence in the compound's identity.

Protocol 3.1: ESI-MS Analysis
  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or single quadrupole).

  • Sample Preparation:

    • Dilute the 1 mg/mL HPLC stock solution 1:100 with 50:50 (v/v) Acetonitrile/Water containing 0.1% formic acid.

    • Causality Note: Formic acid is used instead of TFA, as TFA is known to cause significant ion suppression in the ESI source.

  • Infusion Parameters:

    • Mode: Positive Ionization

    • Flow Rate: 5-10 µL/min (for direct infusion)

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Scan Range: m/z 100 - 1000

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Identify common adducts ([M+Na]⁺, [M+K]⁺) which should be 22 and 38 Da heavier than the [M+H]⁺ ion, respectively.

    • If using HRMS, compare the measured mass to the theoretical exact mass. The mass error should be < 5 ppm.

Expected Mass Spectrometry Data
Ion SpeciesTheoretical m/z
[M+H]⁺ 385.15
[M+Na]⁺ 407.13
[M+K]⁺ 423.10

Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Experience: While HPLC and MS confirm purity and molecular weight, only NMR spectroscopy can unambiguously determine the precise chemical structure. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton of the molecule. The combination of these two techniques provides a complete structural fingerprint. For example, the characteristic quartet and triplet of the ethyl ester group and the distinct signals for the methionine and glycine alpha-protons are key diagnostic features.[11][12]

Protocol 4.1: ¹H and ¹³C NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the solution into a 5 mm NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the structure.

    • Confirm that the integration values in the ¹H spectrum match the number of protons for each signal.

Expected NMR Signal Assignments

¹H NMR (400 MHz, CDCl₃, δ in ppm)

Chemical Shift (δ) Multiplicity Integration Assignment
~7.35 m 5H C₆H ₅ (Cbz)
~5.12 s 2H C₆H₅CH₂ O (Cbz)
~4.60 m 1H CH (Met α-H)
~4.20 q 2H OCH₂ CH₃ (Ethyl)
~4.00 d 2H CH₂ (Gly α-H)
~2.55 t 2H S-CH₂CH₂ (Met γ-H)
~2.10 s 3H SCH₃ (Met ε-H)
~2.05 m 2H CH₂CH₂ S (Met β-H)

| ~1.28 | t | 3H | OCH₂CH₃ (Ethyl) |

¹³C NMR (100 MHz, CDCl₃, δ in ppm)

Chemical Shift (δ) Assignment
~172.0 C =O (Met-Gly Amide)
~169.5 C =O (Ethyl Ester)
~156.0 C =O (Cbz Carbamate)
~136.0 C-Ar (Cbz, Quaternary)
~128.5, 128.0 CH-Ar (Cbz)
~67.0 C₆H₅C H₂O (Cbz)
~61.5 OC H₂CH₃ (Ethyl)
~53.0 C H (Met α-C)
~41.5 C H₂ (Gly α-C)
~31.0 C H₂ (Met β-C)
~30.0 C H₂ (Met γ-C)
~15.5 SC H₃ (Met ε-C)

| ~14.0 | OCH₂C H₃ (Ethyl) |

Functional Group Confirmation by FTIR Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum provides direct evidence for the successful formation of the amide bond and the persistence of the carbamate (Cbz) and ester protecting groups. The carbonyl (C=O) stretching region between 1600-1800 cm⁻¹ is particularly diagnostic, as the ester, amide, and carbamate carbonyls will appear as distinct, strong absorption bands.[11]

Protocol 5.1: FTIR Analysis
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.[12]

    • Thin Film: If the sample is an oil, apply a thin film between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3300N-H StretchAmide N-H
~3050C-H StretchAromatic C-H (Cbz)
~2950C-H StretchAliphatic C-H
~1740C=O StretchEster Carbonyl
~1695C=O StretchCarbamate Carbonyl (Cbz)
~1650C=O StretchAmide I Band
~1530N-H BendAmide II Band
~1250C-O StretchEster/Carbamate C-O

Integrated Analytical Workflow

Trustworthiness: The true power of this analytical approach lies in the integration of these orthogonal techniques. A compound that satisfies the acceptance criteria for all four methods can be considered fully and reliably characterized. This comprehensive data package is essential for quality control, regulatory filings, and troubleshooting in the drug development process.

Characterization_Strategy cluster_methods Orthogonal Analytical Methods Analyte N-CBZ-MET-GLY ETHYL ESTER HPLC HPLC Analyte->HPLC MS ESI-MS Correct MW [M+H]⁺ = 385.15 Analyte->MS NMR ¹H & ¹³C NMR Correct Structure All Signals Assigned Analyte->NMR FTIR FTIR Correct Functional Groups C=O, N-H bands present Analyte->FTIR Result Fully Characterized Intermediate (Identity, Purity, Structure Confirmed) HPLC->Result MS->Result NMR->Result FTIR->Result

Caption: Integrated workflow for comprehensive characterization.

References

  • Advanced Analytical Techniques for Peptide Characterization. (2024). Google Cloud.
  • Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc..
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025). PMC.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
  • Peptide Characterisation Supporting Peptide Drug Development. (n.d.). Intertek.
  • CAS 1145-81-9 (N-Cbz-glycine Ethyl Ester). (n.d.). BOC Sciences.
  • Production method of N-benzyl glycine ethyl ester. (n.d.). Google Patents.
  • Supporting Information v6. (n.d.). The Royal Society of Chemistry.
  • N-((Phenylmethoxy)carbonyl)glycine ethyl ester. (n.d.). PubChem.
  • CBZ-Glycine ethyl ester. (2024). ChemBK.
  • CSD Solution #13. (n.d.). University of Calgary.
  • Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PMC - NIH.
  • N-Benzylglycine ethyl ester synthesis. (n.d.). ChemicalBook.
  • A Technical Guide to the Spectral Analysis of Glycine Ethyl Ester Hydrochloride. (n.d.). Benchchem.
  • Teledyne ISCO Studentship Prep HPLC Report. (2023). Teledyne ISCO.
  • 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Glycine ethyl ester hydrochloride(623-33-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Glycine, N-methyl-N-allyloxycarbonyl-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • Synthesis of A. Nε-Carbobenzoxy-L-lysine ethyl ester. (n.d.). Mol-Instincts.
  • Synthesis and characterization of novel α-monomers of peptide nucleic acid. (n.d.). Redalyc.
  • 3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Glycine ethyl ester. (n.d.). PubChem.
  • Glycine, ethyl ester, hydrochloride. (n.d.). NIST WebBook.
  • HPLC of Peptides and Proteins. (n.d.). Humana Press.
  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. (2021). ACS Publications.
  • Glycine ethyl ester. (2018). SIELC Technologies.
  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal.
  • Glycine, N-ethyl-N-methoxycarbonyl-, nonyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. (1993). Journal of Chromatography A.
  • Glycine, ethyl ester. (n.d.). NIST WebBook.
  • N-PHENYLGLYCINE ETHYL ESTER(2216-92-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Chemical Properties of Glycine, N-methyl-N-methoxycarbonyl-, ethyl ester. (n.d.). Cheméo.

Sources

Application

Application Note: High-Resolution NMR Sample Preparation of N-CBZ-MET-GLY ETHYL ESTER

Abstract This application note provides a comprehensive guide for the preparation of N-CBZ-MET-GLY ETHYL ESTER samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a protected dipeptide, this mol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the preparation of N-CBZ-MET-GLY ETHYL ESTER samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a protected dipeptide, this molecule is representative of key intermediates in peptide synthesis and drug discovery. The quality of the NMR data, which is fundamental for structural verification and purity assessment, is critically dependent on meticulous sample preparation. This document moves beyond a simple list of steps to explain the scientific rationale behind each choice, from solvent selection to final quality control, ensuring researchers can acquire high-fidelity, reproducible spectra. We present two detailed protocols tailored for different solvent systems and discuss the expected spectral features to aid in data interpretation.

Introduction: The Analytical Challenge

N-CBZ-MET-GLY ETHYL ESTER is a dipeptide composed of methionine and glycine, with its N-terminus protected by a carboxybenzyl (CBZ) group and its C-terminus protected as an ethyl ester. This structure is common in the stepwise synthesis of larger peptides.[1] NMR spectroscopy is the definitive method for confirming the covalent structure of such molecules, verifying the presence of protecting groups, and assessing isomeric and chemical purity.[2] However, the molecule's amphipathic nature, with both nonpolar (CBZ group) and polar (amide bonds) regions, requires careful consideration of sample conditions to achieve optimal spectral resolution.

Core Principles: Causality in Sample Preparation

The objective of NMR sample preparation is to create a dilute, magnetically homogeneous solution of the analyte that is stable for the duration of the experiment. Every choice made during this process directly impacts the outcome.

  • Analyte Integrity: The analyte must remain chemically unchanged. The ethyl ester moiety is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[3] Therefore, the use of neutral, aprotic deuterated solvents is paramount to prevent sample degradation.

  • Solvent Selection: The ideal solvent must fully dissolve the analyte to an appropriate concentration without interacting in a way that complicates the spectrum. The choice of solvent dictates which labile protons (e.g., amide N-H) are observable. In protic solvents like D₂O or Methanol-d₄, these protons will rapidly exchange with deuterium, leading to signal broadening or disappearance.[4]

  • Concentration & Homogeneity: The sample concentration must be high enough for a good signal-to-noise ratio (S/N) but low enough to prevent aggregation, which can cause significant line broadening. The solution must be free of any particulate matter, as suspended solids will disrupt the magnetic field homogeneity, degrading spectral resolution (shimming).

Pre-Preparation: Materials and Solvent Selection

Analyte and Reagents
  • Analyte: N-CBZ-MET-GLY ETHYL ESTER, verified as a dry, solid powder.

  • Deuterated Solvents: High purity (>99.8% D).

  • Internal Standard: Tetramethylsilane (TMS) for ¹H chemical shift referencing (0 ppm).

Strategic Solvent Selection

The choice of deuterated solvent is the most critical decision. The properties of the analogous compound, N-Cbz-glycine ethyl ester, which is soluble in organic solvents like chlorinated hydrocarbons but has low water solubility, provide a strong starting point.[5] The table below outlines the rationale for selecting a solvent for N-CBZ-MET-GLY ETHYL ESTER.

SolventFormulaTypical Use Case & RationaleAdvantagesDisadvantages
Chloroform-d CDCl₃Primary Recommendation. Excellent for many protected peptides. Its non-polar nature readily dissolves the CBZ group and the peptide backbone.- Chemically inert. - Low viscosity. - Amide N-H protons are clearly visible. - Residual solvent peak (7.26 ppm) is in an uncluttered region.- May not dissolve highly polar impurities. - Can be slightly acidic, potentially causing slow degradation over long periods.
DMSO-d₆ (CD₃)₂SOSecondary Recommendation. A highly polar aprotic solvent, excellent for compounds with poor CDCl₃ solubility.- Excellent solvating power. - Amide N-H protons are sharp and well-resolved.- Highly hygroscopic (absorbs water). - High viscosity can lead to broader lines. - Large residual solvent (2.50 ppm) and water (3.33 ppm) peaks can obscure signals.
Acetone-d₆ (CD₃)₂COAn alternative to CDCl₃ with intermediate polarity.- Good solvating power. - Low viscosity.- Residual solvent peak (2.05 ppm) can overlap with aliphatic signals (e.g., Met sidechain).
Methanol-d₄ CD₃ODNot Recommended for ¹H NMR. A protic solvent that will cause exchange with amide N-H protons.- Good for dissolving highly polar compounds.- Will cause loss of amide N-H signals due to H-D exchange. - Multiple residual solvent peaks.

Experimental Protocols

Protocol 1: Sample Preparation in Chloroform-d (CDCl₃)

This protocol is the standard procedure for routine structural verification.

Step 1: Weighing the Analyte

  • Place a clean, dry vial on an analytical balance and tare it.

  • Accurately weigh 5-10 mg of N-CBZ-MET-GLY ETHYL ESTER directly into the vial.

Step 2: Solvent Addition

  • Using a clean, dry glass pipette or syringe, add approximately 0.6 mL (600 µL) of CDCl₃ containing 0.03% (v/v) TMS to the vial.

Step 3: Dissolution

  • Gently vortex or swirl the vial for 30-60 seconds to fully dissolve the solid.

  • Visually inspect the solution against a dark background. It must be completely clear and free of any suspended particles. If particulates are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

Step 4: Transfer to NMR Tube

  • Transfer the clear solution into a high-quality, clean, and dry 5 mm NMR tube.

  • The final solution height should be approximately 4-5 cm.

Step 5: Final Steps

  • Cap the NMR tube securely.

  • Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spinner turbine. The sample is now ready for NMR analysis.

Protocol 2: Sample Preparation in DMSO-d₆

Use this protocol if the analyte shows poor solubility in CDCl₃ or if specific investigation of hydrogen bonding is required.

Step 1: Weighing the Analyte

  • Follow Step 1 from Protocol 1, weighing 5-10 mg of the analyte into a vial.

Step 2: Solvent Addition

  • DMSO-d₆ is highly hygroscopic. Handle the solvent quickly in a dry environment if possible.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial. Note: TMS is not fully miscible and has a different chemical shift in DMSO-d₆; referencing is often done using the residual solvent peak at 2.50 ppm.

Step 3: Dissolution

  • Gently vortex the sample. Dissolution may be slower than in CDCl₃. Gentle warming (e.g., with a heat gun on a low setting for a few seconds) can aid dissolution if necessary.

  • Ensure the final solution is clear and homogeneous.

Step 4: Transfer and Analysis

  • Follow Steps 4 and 5 from Protocol 1. The sample is ready for analysis.

Workflow Visualization: Decision Process for Sample Preparation

The following diagram illustrates the logical workflow for preparing a high-quality NMR sample of the target dipeptide.

G cluster_prep Sample Preparation Workflow cluster_troubleshoot Troubleshooting Analyte Analyte: N-CBZ-MET-GLY ETHYL ESTER (Solid, ~5-10 mg) Solvent Select Primary Solvent: CDCl3 (0.6 mL) with TMS Analyte->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Check Is Solution Clear? Dissolve->Check Transfer Transfer to NMR Tube Check->Transfer  Yes Filter Filter through Glass Wool Check->Filter  No (Particulates) AltSolvent Select Alternative Solvent: DMSO-d6 (0.6 mL) Check->AltSolvent  No (Insoluble) Ready Ready for NMR Analysis Transfer->Ready Filter->Transfer Dissolve2 Vortex/Warm to Dissolve AltSolvent->Dissolve2 Dissolve2->Transfer

Caption: Decision workflow for NMR sample preparation of N-CBZ-MET-GLY ETHYL ESTER.

Expected ¹H NMR Spectral Features

A key part of the validation process is confirming that the observed spectrum matches the expected structure. While exact chemical shifts are environment-dependent, the expected signals, multiplicities, and integrations for N-CBZ-MET-GLY ETHYL ESTER are predictable.[4]

Protons (Label)Approx. Chemical Shift (ppm)MultiplicityIntegrationNotes
Aromatic (CBZ) 7.3 - 7.4Multiplet5HPhenyl ring protons of the CBZ group.
Benzyl CH₂ (CBZ) ~5.1Singlet2HMethylene protons adjacent to the phenyl ring and carbamate oxygen.
Amide NH (Met) 5.5 - 7.0Doublet or Broad1HCoupled to the Met α-CH. Position is highly solvent-dependent.
Amide NH (Gly) 6.5 - 8.0Triplet or Broad1HCoupled to the Gly α-CH₂. Position is highly solvent-dependent.
α-CH (Met) 4.2 - 4.6Multiplet1HMethionine alpha-proton.
α-CH₂ (Gly) 3.8 - 4.1Doublet2HGlycine alpha-protons. Coupled to the Gly NH.
β-CH₂ (Met) 1.9 - 2.2Multiplet2HMethionine beta-protons.
γ-CH₂ (Met) ~2.5Triplet2HMethionine gamma-protons. May overlap with DMSO peak.
S-CH₃ (Met) ~2.1Singlet3HCharacteristic sharp singlet of the methionine thioether methyl group.
O-CH₂ (Ethyl Ester) ~4.2Quartet2HMethylene protons of the ethyl ester, coupled to the methyl group.
CH₃ (Ethyl Ester) ~1.2Triplet3HMethyl protons of the ethyl ester, coupled to the methylene group.

References

  • ChemBK. (2024). CBZ-Glycine ethyl ester. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). N-((Phenylmethoxy)carbonyl)glycine ethyl ester. Retrieved from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2008). Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]

  • Next Peptide. (n.d.). 1145-81-9 | N-Cbz-Glycine Ethyl Ester. Retrieved from [Link]

  • Opella, S. J. (1997). Nuclear Magnetic Resonance of Membrane-Associated Peptides and Proteins. PMC - NIH. Retrieved from [Link]

  • Sametz, D. & Zondlo, N.J. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Analysis. ChemRxiv. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Glycine ethyl ester hydrochloride, 99%. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cbz-Met-Gly-OEt Synthesis

Overview The synthesis of the dipeptide N-Cbz-Met-Gly ethyl ester (N-carbobenzyloxy-L-methionine-glycine ethyl ester) is a foundational peptide coupling reaction. However, researchers frequently encounter low yields due...

Author: BenchChem Technical Support Team. Date: March 2026

Overview The synthesis of the dipeptide N-Cbz-Met-Gly ethyl ester (N-carbobenzyloxy-L-methionine-glycine ethyl ester) is a foundational peptide coupling reaction. However, researchers frequently encounter low yields due to the unique chemical sensitivities of the methionine thioether side chain and the complex kinetics of carbodiimide-mediated coupling. This guide provides a self-validating troubleshooting framework to diagnose and resolve these issues systematically.

Diagnostic Workflow: Identifying the Root Cause

Before altering your protocol, you must identify the chemical mechanism responsible for the low yield. Perform an LC-MS analysis of the crude reaction mixture to determine the primary failure mode.

DiagnosticWorkflow Start Low Yield: N-Cbz-Met-Gly-OEt LCMS Perform LC-MS on Crude Mixture Start->LCMS Path1 Target Mass + 16 Da (Methionine Sulfoxide) LCMS->Path1 Path2 Target Mass + Carbodiimide Mass (N-Acylurea Byproduct) LCMS->Path2 Path3 High Unreacted Z-Met-OH (Incomplete Activation) LCMS->Path3 Fix1 Action: Prevent Oxidation (Degas solvents, use antioxidants) Path1->Fix1 Fix2 Action: Optimize Additives (Increase HOBt, lower temp) Path2->Fix2 Fix3 Action: Check Amine Free-Basing (Verify DIPEA equivalents) Path3->Fix3

Diagnostic workflow for troubleshooting low yields in N-Cbz-Met-Gly-OEt synthesis.

Troubleshooting Guide & FAQs
Q1: My LC-MS shows a major byproduct with a mass of +16 Da relative to the target product. What happened?

Cause: Methionine Oxidation. The thioether group of the methionine side chain is highly susceptible to oxidation by dissolved oxygen or trace peroxides in ethereal solvents, forming methionine sulfoxide (Met(O)) 12. This side reaction significantly reduces the yield of the desired native peptide. Solution:

  • Solvent Preparation: Always use freshly degassed solvents (e.g., sparge DMF or DCM with nitrogen or argon for 15 minutes prior to use).

  • Antioxidant Additives: If oxidation persists, consider adding a mild reducing agent. Post-cleavage or during workup, treating the mixture with dimethylsulfide and ammonium iodide can effectively reduce methionine sulfoxide back to the native thioether without compromising the peptide backbone 34.

Q2: I am using EDC·HCl as my coupling agent, but I see a stable byproduct that won't couple with Gly-OEt. Why?

Cause: N-Acylurea Formation. Carbodiimides like EDC and DCC activate the carboxylic acid of N-Cbz-Met-OH to form an O-acylisourea intermediate. This intermediate is kinetically unstable. If the nucleophilic attack by the amine (Gly-OEt) is too slow, the O-acylisourea undergoes an intramolecular O-to-N migration to form a highly stable, unreactive N-acylurea byproduct [[5]]() 6. Solution:

  • Use an Additive: Always include an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). HOBt rapidly intercepts the O-acylisourea to form a stable, yet highly reactive O-acyl-OBt active ester, completely suppressing the O-to-N migration 5.

  • Temperature Control: The O-to-N migration is temperature-dependent. Perform the activation step at 0–5 °C before allowing the reaction to warm to room temperature 6.

Q3: The starting materials are unreacted, even though I added EDC and HOBt. Is the amine not reacting?

Cause: Incomplete Free-Basing of the Amine Salt. Glycine ethyl ester is typically supplied as a hydrochloride salt (H-Gly-OEt·HCl) to prevent self-condensation 7. It must be neutralized in situ to liberate the nucleophilic free amine. If insufficient base is used, or if the base is consumed by acidic impurities, the coupling will stall. Solution:

  • Ensure you are adding at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), relative to the amine salt.

Q4: Do I need to worry about racemization of the Methionine residue during this synthesis?

Cause/Context: Oxazolone Pathway. Activation of α-amino acids can lead to racemization via the formation of an oxazolone intermediate, especially when using basic conditions 6. Solution: In this specific synthesis, racemization is heavily suppressed because the N-terminus of Methionine is protected by a Carbobenzyloxy (Cbz or Z) group. Urethane-type protecting groups (like Cbz, Fmoc, and Boc) strongly inhibit oxazolone formation, preserving the optical purity of the L-Methionine residue upon activation 6.

Quantitative Data: Coupling Reagent Comparison

Selecting the right coupling system is critical for optimizing the yield of Met-containing peptides. The table below summarizes the expected performance of various coupling strategies based on standard peptide chemistry benchmarks 5 [[8]]() 6.

Coupling Reagent SystemAdditive Required?Base Required?Typical YieldByproduct Profile & Notes
EDC·HCl NoNo (unless amine salt)30 - 50%High N-acylurea formation; slow reaction.
EDC·HCl / HOBt Yes (HOBt)DIPEA or NMM85 - 95%Optimal. Water-soluble urea byproduct; minimal side reactions 6.
DCC / HOBt Yes (HOBt)DIPEA or NMM80 - 90%Insoluble DCU byproduct requires filtration 9.
HATU No (built-in HOAt)DIPEA (2.0 eq)>95%Very fast, but expensive. Risk of guanidinylation if excess HATU is used 8.
Step-by-Step Optimized Protocol: Synthesis of N-Cbz-Met-Gly-OEt

This protocol utilizes the EDC/HOBt coupling strategy, which is ideal for solution-phase synthesis because the urea byproduct of EDC is water-soluble, allowing for easy removal during aqueous workup 96.

Materials Required:

  • N-Cbz-L-Methionine (Z-Met-OH): 1.0 equivalent

  • Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl): 1.1 equivalents

  • EDC·HCl: 1.1 equivalents

  • HOBt (anhydrous or hydrate): 1.1 equivalents

  • DIPEA: 2.2 equivalents (1.1 eq to neutralize the amine salt, 1.1 eq for the reaction environment)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF), degassed.

Methodology:

  • Preparation & Degassing:

    • Dissolve N-Cbz-L-Methionine (1.0 eq) and HOBt (1.1 eq) in anhydrous, degassed DCM (approx. 10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon.

    • Causality: Degassing prevents the oxidation of the methionine thioether to sulfoxide 1.

  • Activation (Temperature Controlled):

    • Cool the flask to 0–5 °C using an ice-water bath.

    • Add EDC·HCl (1.1 eq) portion-wise to the chilled solution. Stir for 15–20 minutes.

    • Causality: Low temperatures prevent the O-acylisourea intermediate from rearranging into the unreactive N-acylurea before HOBt can form the active ester 6.

  • Amine Addition & Free-Basing:

    • In a separate vial, suspend H-Gly-OEt·HCl (1.1 eq) in a minimal amount of DCM. Add DIPEA (2.2 eq) to this suspension to generate the free amine.

    • Self-Validating Check: Spot a tiny aliquot of this amine solution onto moistened pH paper; it must read basic (pH 8–9).

    • Add the neutralized amine solution dropwise to the activated Z-Met-OBt ester solution at 0 °C.

  • Coupling:

    • Allow the reaction mixture to slowly warm to room temperature (20–25 °C) and stir for 12–16 hours.

    • Self-Validating Check: Monitor the disappearance of Z-Met-OH via TLC (Eluent: EtOAc/Hexane) or LC-MS to confirm reaction completion.

  • Aqueous Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash sequentially with:

      • 5% aqueous Citric Acid (3x) – removes unreacted amine and basic impurities.

      • Saturated aqueous NaHCO₃ (3x) – removes unreacted acid and HOBt.

      • Brine (1x) – removes residual water.

    • Causality: EDC urea byproducts and HOBt are highly soluble in aqueous washes, ensuring a clean crude product without the need for immediate chromatography 910.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-Met-Gly-OEt product.

References
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry. Available at: [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]

  • How to handle peptides that contain methionine. Biotage. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt. PMC/NIH. Available at:[Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-CBZ-MET-GLY ETHYL ESTER Synthesis

Welcome to the Technical Support Center for the synthesis of N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt) . While the coupling of N-Carbobenzoxy-L-methionine (Z-Met-OH) and Glycine ethyl ester (H-Gly-OEt) is a fundamental d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt) . While the coupling of N-Carbobenzoxy-L-methionine (Z-Met-OH) and Glycine ethyl ester (H-Gly-OEt) is a fundamental dipeptide synthesis, the presence of the methionine thioether and the activation of a chiral α -carbon introduce specific vulnerabilities.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you diagnose and resolve the three most common side reactions: Oxidation, Epimerization, and S-Alkylation .

Section 1: Diagnostic FAQ & Troubleshooting

Q1: My LC-MS analysis of the crude Z-Met-Gly-OEt shows a major impurity with a +16 Da mass shift. What is this, and how do I prevent it? A1: A +16 Da mass shift is the hallmark of Methionine Oxidation [1]. The thioether side chain of methionine is highly susceptible to oxidation, converting it into methionine sulfoxide (Met(O))[2]. If exposed to prolonged atmospheric oxygen or trace peroxides commonly found in aged ethereal solvents (like THF or Diethyl Ether), this side reaction accelerates.

  • Causality & Solution: To prevent this, always use freshly distilled, peroxide-free solvents and run the coupling under an inert atmosphere (Nitrogen or Argon). If the sulfoxide has already formed, it can be reversed post-synthesis. Adding reducing agents like Dithiothreitol (DTT) or utilizing a TMSCl/Dimethyl sulfide (Me₂S) scavenger system during the workup will reduce the sulfoxide back to the native thioether[3],[4].

Q2: My chiral HPLC chromatogram shows two distinct peaks for the dipeptide, but they have identical masses. Why did my product lose stereopurity? A2: You are observing Epimerization (Racemization) at the methionine α -carbon[5]. During the activation of the Z-Met-OH carboxylic acid by a coupling reagent (e.g., EDC or DIC), the intermediate can undergo base-catalyzed intramolecular cyclization to form a 5-(4H)-oxazolone[6]. The α -proton of this oxazolone is highly acidic and easily abstracted by bases in the reaction mixture, leading to a loss of chirality and the formation of a D/L epimeric mixture[7].

  • Causality & Solution: Epimerization is a kinetic problem. If the nucleophilic attack by H-Gly-OEt is slower than oxazolone formation, racemization occurs. To suppress this, you must add an auxiliary nucleophile (like OxymaPure or HOBt) that rapidly converts the O-acylisourea into a highly reactive, racemization-resistant active ester[8],[7]. Additionally, avoid strong bases; use weaker, sterically hindered bases like 2,4,6-collidine[7].

Q3: I am detecting a +57 Da adduct (tert-butylation) or other unexpected high-mass impurities. What is attacking my peptide? A3: This indicates S-Alkylation of the methionine thioether[1]. The sulfur atom in methionine is a potent nucleophile, even under acidic conditions[1]. If your synthetic route involves any acidolytic deprotection steps (or if reactive carbocations/electrophiles are generated from coupling reagent byproducts), they will readily alkylate the sulfur to form a sulfonium salt[3].

  • Causality & Solution: While S-alkylation is more notorious during global deprotection of complex peptides, it can occur if reactive electrophiles are left unquenched. Incorporate nucleophilic scavengers such as anisole or thioanisole to intercept electrophiles before they can react with the methionine side chain[9].

Section 2: Quantitative Data & Reagent Selection

To minimize epimerization during the Z-Met-OH activation step, selecting the correct coupling additive is critical. The table below summarizes the kinetic and chemical properties of common additives used to outcompete oxazolone formation.

Coupling AdditivepKaRelative Epimerization SuppressionRecommended Amine BaseMechanistic Advantage
None (EDC only) N/APoor (High D-epimer formation)DIPEA / TEAProne to rapid oxazolone formation.
HOBt 4.60ModerateDIPEA / NMMForms standard active ester; standard legacy choice[7].
HOAt 3.28HighCollidineNeighboring nitrogen effect accelerates coupling[8].
OxymaPure 4.60Excellent (Optimal) CollidineSuperior leaving group kinetics; avoids explosive risks of benzotriazoles[8],[7].

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized Coupling of Z-Met-OH and H-Gly-OEt (Epimerization-Free)

This protocol utilizes EDC·HCl and OxymaPure to ensure the rapid formation of the active ester, kinetically outcompeting the racemization pathway.

  • Preparation: Dissolve 1.0 eq of Z-Met-OH (2.83 g, 10 mmol) and 1.0 eq of OxymaPure (1.42 g, 10 mmol) in 30 mL of anhydrous, peroxide-free DMF under an Argon atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1.1 eq of EDC·HCl (2.11 g, 11 mmol) portion-wise. Stir for 10 minutes at 0 °C to allow the Oxyma active ester to form.

  • Amine Addition: In a separate vial, dissolve 1.1 eq of H-Gly-OEt·HCl (1.53 g, 11 mmol) in 10 mL of DMF. Neutralize the hydrochloride salt by adding 2.2 eq of 2,4,6-collidine (2.9 mL, 22 mmol). Causality: Collidine is a sterically hindered base that neutralizes the amine without abstracting the α -proton of the activated methionine[7].

  • Coupling: Add the neutralized H-Gly-OEt solution dropwise to the activated Z-Met-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation & Workup: Monitor completion via TLC or LC-MS. Once complete, dilute with 150 mL of Ethyl Acetate and wash sequentially with 5% KHSO₄ (3x), saturated NaHCO₃ (3x), and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Post-Synthesis Reduction of Met(O) Impurities

If LC-MS indicates the presence of the +16 Da sulfoxide impurity, use this self-validating reduction protocol.

  • Reagent Setup: Dissolve the crude oxidized dipeptide in a minimal amount of glacial acetic acid (or a TFA/Anisole mixture if deprotecting)[3].

  • Scavenger Addition: Add 10 equivalents of Dimethyl sulfide (Me₂S) and 5 equivalents of Trimethylsilyl chloride (TMSCl). Causality: TMSCl activates the oxygen of the sulfoxide, making it highly susceptible to reduction by the Me₂S oxygen-acceptor[3].

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation: Pull a 10 μ L aliquot, dilute in Acetonitrile/Water, and inject into the LC-MS. The +16 Da peak should completely disappear, validating the restoration of the native thioether[4].

Section 4: Mechanistic Workflows & Logical Relationships

Epimerization Mechanism

The diagram below illustrates the competing pathways during Z-Met-OH activation. The goal of using additives like Oxyma is to force the reaction down the green pathway before the red oxazolone pathway can occur.

Racemization ZMet Z-Met-OH (Chiral L-form) Activated Activated Z-Met-O-Ester (O-Acylisourea) ZMet->Activated Coupling Reagent (e.g., EDC) Oxazolone 5-(4H)-Oxazolone Intermediate Activated->Oxazolone Base Catalysis (- H+) ProductL L-Z-Met-Gly-OEt (Target Product) Activated->ProductL H-Gly-OEt (Fast Nucleophilic Attack) Racemized Racemized Oxazolone (D/L mixture) Oxazolone->Racemized Tautomerization (Loss of Chirality) Racemized->ProductL H-Gly-OEt ProductD D-Z-Met-Gly-OEt (Epimer Impurity) Racemized->ProductD H-Gly-OEt

Fig 1: Oxazolone-mediated racemization pathway during Z-Met-OH activation.

Diagnostic Troubleshooting Tree

Use this logical workflow to interpret your LC-MS/HPLC data and apply the correct corrective action.

Troubleshooting Start LC-MS / HPLC Analysis of Crude Z-Met-Gly-OEt Mass16 Mass Shift: +16 Da (Met Oxidation) Start->Mass16 Mass57 Mass Shift: +57 Da (S-Alkylation) Start->Mass57 IsoPeaks Isomeric Peaks (Same Mass) (Epimerization) Start->IsoPeaks Target Target Mass & Single Peak (Success) Start->Target ActionOx Add DTT or TMSCl/Me2S Reduce Sulfoxide to Thioether Mass16->ActionOx ActionAlk Use Scavengers (e.g., Anisole) During Acidic Steps Mass57->ActionAlk ActionEpi Add OxymaPure/HOBt Use Weaker Base (Collidine) IsoPeaks->ActionEpi ActionPur Proceed to Silica Gel Column Chromatography Target->ActionPur

Fig 2: Diagnostic LC-MS troubleshooting workflow for Z-Met-Gly-OEt.

References

  • Epimerisation in Peptide Synthesis. Duengo S., Muhajir M. I., Hidayat A. T., Maharani R. Molecules (2023). Available at:[Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Nandhini, K. P., Alhassan, M., Veale, C. G., Albericio, F., & de la Torre, B. G. ACS Omega (2023). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Z-Met-Gly-OEt Peptide Coupling

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this resource to address the specific chemical nuances of synthesizing the dipeptide N-Cbz-Met-Gly ethyl e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Synthesis. As a Senior Application Scientist, I have designed this resource to address the specific chemical nuances of synthesizing the dipeptide N-Cbz-Met-Gly ethyl ester (Z-Met-Gly-OEt). This guide bypasses generic protocols to provide you with the mechanistic causality behind reagent selection, targeted troubleshooting for methionine-specific side reactions, and self-validating workflows.

Expert FAQs: Mechanistic Insights & Reagent Selection

Q1: Why is the synthesis of Z-Met-Gly-OEt susceptible to epimerization, and how do additives like HOBt prevent it? A1: During the activation of the C-terminus of Z-Met-OH, the intermediate (e.g., O-acylisourea when using carbodiimides) can cyclize into an oxazolone. The α-proton of this oxazolone is highly acidic and easily abstracted by the base in the reaction mixture, leading to racemization (epimerization of the L-Met residue). Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure act as powerful nucleophiles that rapidly intercept the unstable O-acylisourea before oxazolone formation can occur. This channels the reaction into a stable, highly reactive O-acyl-OBt active ester, which undergoes aminolysis with H-Gly-OEt with near-zero racemization[1].

Q2: Should I use a carbodiimide (EDC) or a uronium salt (HATU/COMU) for this specific coupling? A2: For the routine solution-phase synthesis of Z-Met-Gly-OEt, the EDC·HCl / HOBt system is generally optimal[2]. Because this is a relatively unhindered dipeptide coupling, the extreme reactivity of HATU is unnecessary and can lead to guanylation of the amine if pre-activation is not carefully timed. More importantly, EDC·HCl generates a water-soluble urea byproduct that is easily removed during a standard aqueous workup, making purification highly efficient[3]. If green chemistry and safety are priorities, COMU paired with Oxyma is an excellent modern alternative that avoids the explosive hazards of anhydrous HOBt while maintaining water-soluble byproducts[4].

Q3: How does the thioether group in Methionine impact the reaction conditions? A3: The thioether of methionine is prone to oxidation (forming sulfoxides) and alkylation. Prolonged exposure to excess uronium coupling reagents or highly basic conditions can exacerbate these side reactions. Maintaining strict stoichiometric control of the base (e.g., N-Methylmorpholine, NMM) to exactly neutralize the H-Gly-OEt·HCl salt, and running the reaction under an inert atmosphere (N₂), preserves the integrity of the thioether.

Troubleshooting Guide

Symptom: High levels of D-Met-Gly epimer detected via chiral HPLC.
  • Causality: Over-basification. Excess tertiary base (like DIPEA) promotes the deprotonation of the oxazolone intermediate.

  • Solution: Limit the base strictly to 1.0–1.05 equivalents relative to the H-Gly-OEt·HCl salt. Switch from DIPEA to a weaker base like NMM, which is less prone to inducing racemization during the activation step[2].

Symptom: Persistent white precipitate during the reaction and difficult purification.
  • Causality: Use of Dicyclohexylcarbodiimide (DCC). DCC produces dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents but slightly soluble enough to contaminate the final product[5].

  • Solution: Substitute DCC with EDC·HCl. The resulting byproduct, 1-[3-(dimethylamino)propyl]-3-ethylurea, is highly water-soluble and is completely removed during the acidic aqueous wash[3].

Symptom: Low yield with significant unreacted H-Gly-OEt.
  • Causality: Premature degradation of the active ester or incomplete neutralization of the amine hydrochloride salt.

  • Solution: Ensure the pH of the reaction mixture is slightly basic (pH ~8 on wet indicator paper). Pre-activate Z-Met-OH with EDC/HOBt at 0°C for 15 minutes to fully form the active ester before introducing the neutralized H-Gly-OEt.

Quantitative Data: Coupling Reagent Comparison

The following table summarizes the operational metrics of various coupling systems specifically for the synthesis of Z-Met-Gly-OEt, allowing you to balance cost, purity, and workflow efficiency.

Coupling Reagent SystemRelative ReactivityEpimerization RiskByproduct SolubilityCost / Scalability
EDC·HCl / HOBt ModerateLowHigh (Water-soluble urea)Low (Ideal for scale-up)
COMU / Oxyma HighVery LowHigh (Water-soluble byproducts)Moderate (Green alternative)
HATU / DIPEA Very HighModerate (if base excess)Low (Organic-soluble byproducts)High (Best for difficult couplings)
DCC / HOBt ModerateLowVery Low (Insoluble DCU precipitate)Low (Requires filtration)

Experimental Protocols: Self-Validating Workflow

Protocol: Optimized Solution-Phase Synthesis of Z-Met-Gly-OEt using EDC/HOBt Objective: Synthesize Z-Met-Gly-OEt with >98% purity and <1% D-epimer without column chromatography.

  • Step 1: Reagent Preparation & Amine Neutralization

    • Action: Suspend H-Gly-OEt·HCl (1.05 eq) in anhydrous Dichloromethane (DCM). Add N-Methylmorpholine (NMM) (1.05 eq) dropwise at 0°C.

    • Causality: NMM is a weak tertiary base that neutralizes the hydrochloride salt to free the amine nucleophile without creating a highly basic environment that would later promote methionine racemization[2].

    • Self-Validation: The cloudy suspension of the hydrochloride salt will clarify into a homogeneous solution once fully neutralized.

  • Step 2: Carboxylic Acid Activation

    • Action: In a separate flask, dissolve Z-Met-OH (1.0 eq) and HOBt (1.0 eq) in DCM. Cool to 0°C. Add EDC·HCl (1.1 eq) and stir for 15–30 minutes.

    • Causality: EDC activates the acid to an O-acylisourea. HOBt immediately attacks this intermediate to form the stable O-acyl-OBt active ester, preventing the formation of the racemization-prone oxazolone[1].

    • Self-Validation: Spot the reaction on a TLC plate (Eluent: 9:1 DCM:MeOH). The Z-Met-OH spot (UV active) should disappear, replaced by a new, less polar active ester spot.

  • Step 3: Nucleophilic Coupling

    • Action: Transfer the neutralized H-Gly-OEt solution into the activated Z-Met-OH flask. Stir at room temperature under N₂ for 12 hours.

    • Causality: The free amine attacks the O-acyl-OBt ester to form the peptide bond. The N₂ atmosphere prevents the oxidation of the methionine thioether to a sulfoxide.

  • Step 4: Self-Validating Aqueous Workup

    • Action: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (3x), 5% NaHCO₃ (3x), and saturated brine (1x). Dry over Na₂SO₄ and concentrate.

    • Causality: 1M HCl removes unreacted Gly-OEt, NMM, and the water-soluble EDC-urea byproduct[3]. NaHCO₃ removes unreacted Z-Met-OH and HOBt.

    • Self-Validation: The final organic layer contains only the neutral dipeptide. Evaporation should yield a pure white solid or clear oil that solidifies upon standing, validating the success of the coupling and the choice of EDC over DCC[5].

Logical Workflow Diagram

Workflow Start Z-Met-OH + H-Gly-OEt·HCl Coupling Optimization Assess Evaluate Primary Constraints (Scale vs. Difficulty) Start->Assess Path1 Scale-up / Routine Synthesis (Cost & Workup Priority) Assess->Path1 Path2 High Purity / Green Chem (Safety Priority) Assess->Path2 EDC EDC·HCl + HOBt + NMM Path1->EDC COMU COMU + OxymaPure + DIPEA Path2->COMU Risk1 Risk: Epimerization (Oxazolone Formation) EDC->Risk1 Risk2 Risk: Met Oxidation (Thioether Sensitivity) EDC->Risk2 COMU->Risk1 COMU->Risk2 Mitigate1 Limit Base to 1.0 eq Maintain 0°C Activation Risk1->Mitigate1 Mitigate2 Degas Solvents Run under N2 Risk2->Mitigate2 Success Pure Z-Met-Gly-OEt Isolated via Aqueous Wash Mitigate1->Success Mitigate2->Success

Logical workflow for selecting and optimizing coupling reagents for Z-Met-Gly-OEt synthesis.

Sources

Optimization

Technical Support Center: Troubleshooting Racemization in N-Cbz-Met-Gly-OEt Synthesis

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing stereochemical fidelity issues—specifically the racemization...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing stereochemical fidelity issues—specifically the racemization of the Methionine (Met) residue—during the solution-phase coupling of N-Cbz-Met-OH and H-Gly-OEt.

Part 1: The Mechanistic "Why" (Expertise & Experience)

Q1: Why does Cbz-Met-OH racemize during coupling? I thought urethane protecting groups (like Cbz) prevent this. A1: It is a fundamental tenet of peptide chemistry that urethane protecting groups (Cbz, Fmoc, Boc) significantly suppress the formation of 5(4H)-oxazolones compared to acetyl or benzoyl groups[1]. However, suppression is not elimination. Racemization of Cbz-Met-OH during activation primarily occurs through two intersecting pathways:

  • Oxazolone Pathway: If the carboxyl group is over-activated (e.g., using carbodiimides like DIC or EDC without additives), the nucleophilic oxygen of the Cbz carbonyl can still attack the activated carbonyl carbon, forming a transient 5(4H)-oxazolone[2]. The α -proton of this oxazolone is highly acidic and easily abstracted by basic conditions, leading to a planar enolate and subsequent loss of stereocenter configuration.

  • Direct Enolization: The α -proton of Methionine can be abstracted directly under basic conditions during the activation step[3]. When neutralizing the H-Gly-OEt·HCl salt, the use of strong, unhindered tertiary amines (like Triethylamine or DIPEA) accelerates this direct α -proton abstraction[4].

Q2: How do I manipulate the reaction kinetics to favor aminolysis over racemization? A2: You must create a self-validating system where the rate of peptide bond formation ( kcoupling​ ) vastly outpaces the rate of oxazolone formation or enolization ( kracemization​ ). This is achieved by:

  • Trapping the Active Intermediate: Using additives like Oxyma (ethyl cyanohydroxyiminoacetate) or HOBt. These react instantly with the highly reactive O-acylurea intermediate to form a less basic, highly amine-reactive ester, short-circuiting the oxazolone pathway[5].

  • Steric Base Shielding: Replacing DIPEA with 2,4,6-collidine (TMP). TMP is sterically hindered; it is basic enough to neutralize the glycine ethyl ester hydrochloride but too bulky to efficiently abstract the α -proton of the activated Methionine[4][5].

Part 2: Quantitative Reagent Selection

To standardize your workflow, refer to the following causality matrix summarizing how reagent choices dictate stereochemical outcomes.

Table 1: Impact of Coupling Conditions on Cbz-Met-OH Racemization

Coupling ReagentAdditiveBase for HCl NeutralizationExpected RacemizationMechanistic Causality
EDC or DICNoneDIPEAHigh (>10%)Unsuppressed oxazolone formation; unhindered base rapidly abstracts α -proton.
EDC or DICHOBtDIPEAModerate (2-5%)HOBt traps O-acylurea, but DIPEA remains basic enough to cause direct enolization.
EDC or DICOxymaNMMLow (<1%)Oxyma forms a highly reactive ester; NMM is a weaker base, reducing deprotonation.
EDC or DICOxymaTMP (2,4,6-Collidine)Trace (<0.1%)TMP provides maximum steric hindrance, physically blocking α -proton abstraction.
Part 3: Pathway Visualization

The following diagram illustrates the divergent pathways of the activated Cbz-Met-OH intermediate and where specific chemical interventions block racemization.

RacemizationMechanism CbzMet Cbz-Met-OH + EDC/DIC ActiveEster O-Acylurea Intermediate (Chiral) CbzMet->ActiveEster Activation Oxazolone 5(4H)-Oxazolone (Racemization Prone) ActiveEster->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate (Loss of Stereocenter) ActiveEster->Enolate Strong Base (e.g., DIPEA) PureProduct L-Cbz-Met-Gly-OEt (Desired Product) ActiveEster->PureProduct H-Gly-OEt (Fast Aminolysis) Oxazolone->Enolate Base-Catalyzed Deprotonation RacemicProduct D/L-Cbz-Met-Gly-OEt (Racemic Mixture) Enolate->RacemicProduct Aminolysis Additives Oxyma / HOBt (Traps Intermediate) Additives->ActiveEster Promotes Active Ester BaseControl TMP (Collidine) (Steric Shielding) BaseControl->Enolate Blocks Deprotonation

Mechanistic pathways of Cbz-Met-OH racemization and targeted chemical interventions.

Part 4: Self-Validating Experimental Protocol

Q3: What is the exact step-by-step protocol to synthesize L-Cbz-Met-Gly-OEt while preserving chiral integrity? A3: To ensure a self-validating system, pre-activation time must be eliminated entirely. We utilize an in situ activation protocol in a solvent with a low dielectric constant to minimize charge separation (which inherently favors enolization).

Materials:

  • N-Cbz-L-Met-OH (1.0 eq)

  • H-Gly-OEt·HCl (1.1 eq)

  • EDC·HCl (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • 2,4,6-Collidine (TMP) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve N-Cbz-L-Met-OH (1.0 eq), H-Gly-OEt·HCl (1.1 eq), and Oxyma Pure (1.1 eq) in anhydrous DCM to achieve an approximate 0.1 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Lower temperatures exponentially decrease the rate of α -proton abstraction[4].

  • Base Addition: Dropwise, add 2,4,6-Collidine (2.2 eq). Causality note: 1.1 eq neutralizes the glycine hydrochloride salt, and 1.1 eq serves as the catalytic base for the coupling. TMP's steric bulk prevents it from acting as a nucleophile or abstracting the Met α -proton[5].

  • Activation (In Situ): Add EDC·HCl (1.1 eq) in one portion. By adding the coupling reagent last, the active ester is generated in the immediate presence of the neutralized nucleophile (H-Gly-OEt), ensuring instantaneous aminolysis and zero idle time for oxazolone formation.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup (Self-Validation): Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (3x) to remove TMP and unreacted basic components, saturated NaHCO₃ (3x) to remove acidic byproducts (Oxyma), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Verification: Analyze the crude product via Chiral HPLC to validate that the D-Met diastereomer is <0.1%.

References
  • Jadhav, et al. (2021). Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • Goodman, M., & Glaser, C. (1970). 7.4 Racemization Assays. Thieme-connect. [Link]

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study. MDPI. [Link]

Sources

Troubleshooting

Troubleshooting N-CBZ-MET-GLY ETHYL ESTER purification

Welcome to the Technical Support Center for the purification of N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt). This guide is engineered for drug development professionals and synthetic chemists, moving beyond basic troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt). This guide is engineered for drug development professionals and synthetic chemists, moving beyond basic troubleshooting to address the fundamental chemical causality behind purification failures.

Section 1: Molecular Vulnerability Analysis

Before troubleshooting, we must define the chemical boundaries of Z-Met-Gly-OEt. This dipeptide derivative contains three distinct functional domains, each dictating specific purification constraints:

  • N-Terminal Cbz (Carbobenzyloxy) Group: Imparts high lipophilicity and crystallinity to the peptide 1. It is highly stable to mild acids and bases but will cleave under catalytic transfer hydrogenation or strong Lewis acids 2, [[3]]().

  • Methionine Thioether Core: Acts as a reactive oxygen species (ROS) scavenger. It is highly susceptible to in vitro oxidation, forming diastereomeric sulfoxides that severely complicate reversed-phase liquid chromatography 4, 5.

  • C-Terminal Ethyl Ester: Protects the carboxylate during coupling but is highly vulnerable to basic hydrolysis (saponification) during aqueous workup 6.

Section 2: Diagnostic Decision Engine

G Start Crude Z-Met-Gly-OEt HPLC RP-HPLC Analysis Start->HPLC Split Double/Split Peaks (Early Elution)? HPLC->Split Oxidation Methionine Oxidation (Met-Sulfoxide) Split->Oxidation Yes Broad Broad/Tailing Peaks? Split->Broad No Reduce Apply Reducing Agent (e.g., DTT, MetSR) Oxidation->Reduce Reduce->HPLC Hydrolysis Ethyl Ester Hydrolysis (Check pH) Broad->Hydrolysis Yes Pure Target Peak Isolated Broad->Pure No Adjust Mild NaHCO3 Workup (Maintain pH 7-8) Hydrolysis->Adjust Adjust->HPLC

Diagnostic workflow for Z-Met-Gly-OEt purification anomalies.

Section 3: Troubleshooting Knowledge Base (FAQ)

Q1: Why does my purified Z-Met-Gly-OEt elute as a split, early-eluting peak on RP-HPLC? Causality: This is the classic signature of methionine oxidation. The thioether group in the methionine side chain is highly susceptible to oxidation by dissolved oxygen in chromatographic solvents or during electrospray ionization 4. This oxidation yields methionine sulfoxide (MetO). Because the sulfoxide introduces a chiral center at the sulfur atom, it forms two distinct diastereomers (methionine S-sulfoxide and methionine R-sulfoxide) 4, 7. Furthermore, the sulfoxide moiety is significantly more polar than the native thioether, reducing the peptide's overall hydrophobicity and causing it to elute earlier on a reversed-phase column 8, 7. Self-Validating System: Perform LC-MS on the split peaks. A mass shift of exactly +16 Da confirms the addition of a single oxygen atom.

Q2: How can I consolidate these split peaks and recover my native peptide? Causality: You must exploit the reversibility of methionine oxidation 8. Rather than attempting to separate the diastereomers, treat the oxidized sample with a reducing agent or a biological catalyst like Methionine Sulfoxide Reductase (MetSR) prior to final chromatography 4, [[5]](). MetSR specifically reduces both diastereomers back to the native thioether, consolidating the split peaks into a single, highly resolved peak and restoring the original hydrophobicity 5. Self-Validating System: Post-reduction HPLC should show the complete disappearance of the early-eluting doublet and a proportional increase in the area of the later-eluting native peak.

Q3: I am experiencing massive yield loss during the post-reaction aqueous workup. Is the Cbz group unstable? Causality: Yield loss in this context is rarely due to Cbz cleavage. The Cbz group is remarkably robust against the mild aqueous conditions used in standard workups 1, 3. The actual culprit is almost certainly ethyl ester hydrolysis 6. If you are washing your organic layer with strong bases (e.g., 1M NaOH or Na2CO3) to remove acidic coupling reagents like HOBt, you are inadvertently saponifying the C-terminal ester. This converts Z-Met-Gly-OEt into the highly polar Z-Met-Gly-OH, which partitions directly into your aqueous waste. Self-Validating System: Acidify your basic aqueous waste layer to pH 2. If a white precipitate forms (or if extraction with ethyl acetate recovers peptide mass), your ester was hydrolyzed. Switch to a cold, mild 5% NaHCO3 wash to prevent this.

Section 4: Quantitative Chromatographic Data

Analyte StateRP-HPLC Retention BehaviorMass Shift (ΔDa)Mechanistic Cause
Z-Met-Gly-OEt (Native)Baseline ( Rt​ )0Target product.
Z-Met(O)-Gly-OEt Rt​
  • ~2 to 4 min (Split Peak)
+16Oxidation of thioether to diastereomeric sulfoxides.
Z-Met-Gly-OH Rt​
  • ~5 min (Broad)
  • -28Basic hydrolysis of the ethyl ester.

    Section 5: Validated Experimental Methodologies

    Protocol A: Hydrolysis-Resistant Aqueous Workup

    Objective: Remove coupling reagents (EDC, HOBt) while preserving the labile ethyl ester.

    • Dilute the crude coupling reaction mixture with 10 volumes of cold Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with:

      • 2x volumes of cold 5% KHSO4​ (removes basic byproducts and unreacted amines).

      • 1x volume of cold Deionized Water.

      • 2x volumes of cold 5% NaHCO3​ (removes acidic byproducts like HOBt). Crucial: Keep contact time under 5 minutes to prevent ester saponification.

      • 1x volume of Brine.

    • Dry the organic layer over anhydrous Na2​SO4​ .

    • Filter and concentrate under reduced pressure at <30°C to yield the crude solid.

    Protocol B: Met-Oxidation Reversal and RP-HPLC Purification

    Objective: Consolidate oxidized diastereomers prior to final isolation.

    • Dissolve the crude, partially oxidized Z-Met-Gly-OEt in a minimal volume of degassed 50% Acetonitrile/Water.

    • Add Dithiothreitol (DTT) to a final concentration of 50 mM (or utilize MetSR enzyme per manufacturer guidelines) and incubate at 37°C for 2 hours to reduce Met(O) back to native Met.

    • Filter the reduced solution through a 0.22 µm PTFE syringe filter.

    • Inject onto a C18 Reversed-Phase column (e.g., 4.6 x 250 mm for analytical, larger for preparative scale) 9.

    • Elute using a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA). Note: Degas all solvents continuously with helium to prevent re-oxidation on the column.

    References

    • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC. nih.gov.8

    • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. hplc.eu. 9

    • WO2017123440A1 - Protein preparation by reduction of oxidized methionines - Google Patents. google.com. 4

    • Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC–MS experiments: Complex tale of a simple modification. researchgate.net. 7

    • Peptide synthesis - Acid group protection. quimicaorganica.org. 6

    • The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications. thermofisher.com. 5

    • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. benchchem.com. 1

    • Amino protecting group—benzyloxycarbonyl (Cbz). highfine.com. 2

    • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. total-synthesis.com. 3

    Sources

    Optimization

    Technical Support Center: N-CBZ-MET-GLY ETHYL ESTER Purification &amp; Troubleshooting

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing and purifying N-Carbobenzyloxy-L-methionylglyci...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing and purifying N-Carbobenzyloxy-L-methionylglycine ethyl ester (Z-Met-Gly-OEt).

    Peptide synthesis is not merely about forming amide bonds; it is a rigorous exercise in controlling side reactions, phase solubilities, and protecting group stability. This guide breaks down the causality behind common impurities and provides self-validating, field-proven protocols to ensure high-purity yields.

    Diagnostic Purification Workflow

    The following workflow illustrates the logical progression of isolating Z-Met-Gly-OEt from a standard solution-phase coupling reaction.

    G Start Crude Z-Met-Gly-OEt Reaction Mixture Filter Cold Filtration (Removes bulk DCU if DCC used) Start->Filter Extract Liquid-Liquid Extraction (EtOAc / H2O) Filter->Extract AcidWash Acidic Wash (5% Citric Acid) Removes H-Gly-OEt & Basic Byproducts Extract->AcidWash BaseWash Basic Wash (5% NaHCO3) Removes Z-Met-OH & HOBt AcidWash->BaseWash Brine Brine Wash & Drying (Na2SO4) BaseWash->Brine CheckOx HPLC / LC-MS Check Is Met(O) present? Brine->CheckOx Reduct Reduction Protocol (NH4I / DMS) or THT Scavenging CheckOx->Reduct Yes (+16 Da) Pure Pure Z-Met-Gly-OEt CheckOx->Pure No Reduct->Pure

    Workflow for isolating and purifying Z-Met-Gly-OEt from crude synthesis mixtures.

    Troubleshooting FAQs & Experimental Methodologies

    Q1: My LC-MS shows a +16 Da mass shift impurity. What is it, and how do I eliminate it?

    The Causality: A +16 Da shift in a methionine-containing peptide is the definitive hallmark of methionine oxidation to methionine sulfoxide [Met(O)]. The thioether side chain of methionine is highly susceptible to oxidation by atmospheric oxygen, trace peroxides in ether solvents, or reactive intermediates during synthesis[1]. While Met(O) is sometimes intentionally utilized in solid-phase peptide synthesis (SPPS) to increase the polarity of aggregation-prone sequences[2], in the context of a simple dipeptide like Z-Met-Gly-OEt, it is an unwanted impurity that complicates crystallization and downstream applications.

    The Solution: You must either prevent the oxidation during synthesis using a thioether scavenger or reduce the sulfoxide post-synthesis. Tetrahydrothiophene (THT) is highly efficient at preventing Met oxidation when added to the reaction solvent[3].

    Step-by-Step Methodology: Prevention and Reduction of Met(O)

    Protocol A: Preventive Coupling

    • Prepare your coupling solvent (e.g., DCM or DMF) and degas it by bubbling with inert gas (N2 or Argon) for 15 minutes.

    • Add 1% to 5% (v/v) Tetrahydrothiophene (THT) or Dimethyl Sulfide (DMS) to the solvent prior to adding Z-Met-OH and H-Gly-OEt·HCl.

    • Proceed with your standard coupling reaction. The THT acts as a sacrificial antioxidant, preferentially reacting with oxidizing agents.

    Protocol B: Post-Synthesis Reduction (If Met(O) is detected)

    • Dissolve the crude oxidized Z-Met-Gly-OEt in a deoxygenated mixture of DMF and water.

    • Add 10 equivalents of Dimethyl Sulfide (DMS) and 2 equivalents of Ammonium Iodide (NH4I) relative to the peptide.

    • Stir the mixture at room temperature under an inert atmosphere for 4–6 hours. The iodide reduces the sulfoxide, and DMS acts as the oxygen acceptor.

    • Quench the reaction with a dilute aqueous solution of sodium thiosulfate to neutralize any formed iodine, then extract the reduced peptide into Ethyl Acetate.

    Q2: How do I efficiently remove coupling reagent byproducts (DCU, EDC-urea, HOBt) from the crude reaction mixture?

    The Causality: The synthesis of Z-Met-Gly-OEt typically relies on carbodiimide coupling agents. If Dicyclohexylcarbodiimide (DCC) is used, it generates 1,3-dicyclohexylurea (DCU)[4]. DCU is notoriously difficult to remove because it is mostly insoluble in organic solvents but retains just enough solubility to contaminate the final product. Conversely, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct, making it vastly superior for solution-phase dipeptide synthesis[5]. 1-Hydroxybenzotriazole (HOBt) is frequently added to suppress racemization and must also be cleared[6].

    The Solution: A rigorously pH-controlled liquid-liquid extraction protocol is a self-validating method to partition these specific byproducts based on their pKa values.

    Step-by-Step Methodology: pH-Driven Liquid-Liquid Extraction

    • Solvent Swap/Dilution: If the reaction was run in DMF, dilute the mixture with a large volume of Ethyl Acetate (EtOAc) (at least 10x the DMF volume) to prevent DMF from carrying hydrophilic impurities into the organic phase. If DCC was used, chill the mixture to 4°C for 2 hours and vacuum-filter the precipitated DCU[4].

    • Acidic Wash: Transfer the filtrate to a separatory funnel. Wash with 5% aqueous Citric Acid (3 × 1/3 volume). Causality: The acidic environment (pH ~2-3) protonates unreacted H-Gly-OEt and any basic coupling byproducts (like EDC-urea), rendering them highly water-soluble.

    • Basic Wash: Wash the organic layer with 5% aqueous Sodium Bicarbonate (NaHCO3) (3 × 1/3 volume). Causality: The weak base deprotonates unreacted Z-Met-OH (pKa ~2.3) and HOBt (pKa ~4.6), extracting them into the aqueous layer[7]. Crucial Note: Do not use strong bases like NaOH, as they will saponify the ethyl ester of your product.

    • Final Polish: Wash with saturated NaCl (brine) to remove residual water from the organic phase.

    • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified Z-Met-Gly-OEt.

    Q3: I am losing my Z-protecting group during purification. What is causing this?

    The Causality: The Carbobenzyloxy (Z or Cbz) group is generally stable to mild bases and mild acids, which is why it is heavily utilized in peptide synthesis[8]. However, it is highly sensitive to catalytic hydrogenolysis (H2/Pd) and strong acids (e.g., HBr in acetic acid, or prolonged exposure to high-concentration Trifluoroacetic acid at elevated temperatures)[9]. If you are using strong acids to precipitate basic impurities or attempting a harsh acidic workup, you risk premature cleavage of the Z-group, leading to the formation of free H-Met-Gly-OEt.

    The Solution: Strictly limit acidic washes to weak organic acids (like 5% citric acid or 5% KHSO4). Never use concentrated HCl or HBr during the workup of a Z-protected peptide.

    Quantitative Impurity Profiling & Clearance Strategies

    To systematically track and eliminate impurities, refer to the following quantitative summary of typical contaminants found in Z-Met-Gly-OEt synthesis.

    Impurity TypeSource / CausalityDetection MethodRemoval StrategyTypical Clearance Efficiency
    Met(O) Derivative Oxidation of Methionine thioether by O2 or peroxides.LC-MS (+16 Da shift), HPLC (earlier elution).Reduction with NH4I/DMS or prevention with THT.> 95% conversion back to Met.
    DCU (Dicyclohexylurea) Byproduct of DCC coupling reagent.NMR (broad multiplet ~1.0-2.0 ppm), visual (white precipitate).Cold filtration in EtOAc/THF, followed by silica plug.~90% via filtration, 99% via silica.
    EDC-Urea & HOBt Byproducts of EDC/HOBt coupling.LC-MS, UV (HOBt absorbs heavily at 254 nm).Aqueous extraction (Citric acid for EDC, NaHCO3 for HOBt).> 99% via liquid-liquid extraction.
    Unreacted Z-Met-OH Excess starting material or incomplete coupling.HPLC, TLC (UV active, acidic stain).5% NaHCO3 aqueous wash.> 98% extracted into aqueous phase.
    Unreacted H-Gly-OEt Excess starting material or incomplete coupling.Ninhydrin stain on TLC (purple spot).5% Citric Acid aqueous wash.> 99% extracted into aqueous phase.

    References

    • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. National Library of Medicine (NIH).[Link]

    • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. PubMed.[Link]

    • Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis. ResearchGate.[Link]

    • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. National Library of Medicine (NIH).[Link]

    • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Global Research Online.[Link]

    • Coupling Reagents - AAPPTEC - Peptides. AAPPTEC.[Link]

    • EDC-HOBt Amide coupling workup help. Reddit (Chempros).[Link]

    • Amino Acid-Protecting Groups. University of Gdańsk.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Solubility &amp; Handling of N-Cbz-Met-Gly-OEt

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with N-Carbobenzyloxy-L-methionylglycine ethyl ester (N-Cbz-M...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with N-Carbobenzyloxy-L-methionylglycine ethyl ester (N-Cbz-Met-Gly-OEt) . As a fully protected dipeptide, this compound presents unique physicochemical challenges, primarily driven by its extreme hydrophobicity, intermolecular hydrogen bonding, and the presence of a sulfur-containing methionine residue.

    Part 1: The Chemical Profile & Causality of Insolubility

    To troubleshoot solubility effectively, we must first understand the molecular causality behind the compound's behavior. N-Cbz-Met-Gly-OEt lacks any ionizable functional groups, leading to a highly specific solubility profile:

    • N-Terminus: Blocked by the highly lipophilic, aromatic Carboxybenzyl (Cbz/Z) group.

    • C-Terminus: Blocked by an ethyl ester (OEt), removing the carboxylic acid's ability to form carboxylate salts in basic aqueous media.

    • Side Chain: Methionine features a non-polar thioether (-CH₂-CH₂-S-CH₃), which contributes to hydrophobic bulk and is notorious for coordinating with transition metals.

    • Backbone: The two amide bonds are strong hydrogen-bond donors and acceptors. In non-polar or intermediate solvents (like dichloromethane, DCM), the lack of solvent competition allows these molecules to intermolecularly hydrogen-bond, leading to β-sheet-like aggregation and gelation.

    Because of this profile, N-Cbz-Met-Gly-OEt is practically insoluble in water and prone to aggregation in moderately polar organic solvents, requiring strategic solvent selection (1)[1].

    Part 2: Solvent Compatibility & Solubility Matrix

    The following table summarizes the quantitative and semi-quantitative dissolution data for N-Cbz-Met-Gly-OEt to guide your experimental design.

    Solvent CategorySpecific SolventSolubility ProfileCausality / Technical Notes
    Aqueous Water, PBS, Cell MediaInsoluble (< 0.1 mg/mL)High lipophilicity; lacks ionizable groups to interact with water dipoles.
    Polar Aprotic DMF, DMSOExcellent (> 50 mg/mL)Strong H-bond acceptors disrupt intermolecular peptide-peptide H-bonding.
    Polar Protic Ethanol, MethanolGood (10-20 mg/mL)Soluble at room temp; EtOH is standard for optical rotation measurements (2)[2].
    Halogenated Dichloromethane (DCM)Moderate to Poor Prone to gelation at high concentrations due to uninhibited intermolecular H-bonding.
    Esters/Ethers Ethyl Acetate (EtOAc)Moderate Requires gentle heating; compound can precipitate upon cooling.
    Non-Polar Hexane, BenzeneInsoluble Cannot overcome the lattice energy of the polar amide backbone; used for recrystallization[2].

    Part 3: Troubleshooting FAQs

    Q1: I am trying to prepare a stock solution of N-Cbz-Met-Gly-OEt for a biological assay, but it immediately precipitates when added to the cell culture media. How can I prevent this? A: This is a classic "solvent crash" caused by the hydrophobic effect. When the DMSO stock is introduced to an aqueous environment, the hydrophobic Cbz and Met groups force the water molecules to form highly ordered clathrate cages. This is entropically unfavorable, causing the peptide to aggregate and precipitate to minimize aqueous surface area (3)[3]. Solution: Use a "step-down" dilution method with a carrier. Prepare a 1000x stock in anhydrous DMSO. Pre-warm your aqueous media to 37°C and ensure it contains a carrier protein (like 0.1% BSA) or a mild surfactant (like 0.05% Tween-20). Inject the DMSO stock directly into the vortex of the vigorously stirring media.

    Q2: During liquid-liquid extraction (aqueous workup) after coupling, my organic layer (DCM) turned into a cloudy gel. What happened? A: Gelation occurs when the concentration of the protected dipeptide exceeds its solubility threshold in DCM, allowing the amide backbones to form an intermolecular hydrogen-bonded network. Solution: Break the hydrogen bond network by adding 5-10% (v/v) of a polar protic solvent (like Methanol) or a polar aprotic solvent (like DMF) to the DCM layer. This will disrupt the peptide-peptide interactions and return the gel to a clear solution.

    Q3: I am attempting to remove the Cbz group using standard catalytic hydrogenation (H₂, 10% Pd/C in EtOH), but the starting material is barely dissolving, and the reaction stalls. Is this a solubility issue? A: It is a combination of solubility and severe catalyst poisoning. While N-Cbz-Met-Gly-OEt has moderate solubility in EtOH, the primary issue is the methionine thioether side chain, which strongly coordinates to the palladium catalyst, effectively poisoning it and halting the reaction (4)[4]. Solution: Standard H₂/Pd-C is highly inefficient for Met-containing peptides. Switch to an orthogonal deprotection strategy such as acidolysis using HBr in glacial acetic acid, or use Catalytic Transfer Hydrogenation (CTH) with formic acid, which acts as both an excellent solvent and a hydrogen donor (5)[5].

    Part 4: Step-by-Step Methodologies

    Protocol A: Formulating N-Cbz-Met-Gly-OEt for Aqueous Assays (Co-Solvent/Carrier Method)

    Self-validating mechanism: The presence of BSA provides hydrophobic pockets that sequester the Cbz and Met groups, preventing self-aggregation and subsequent precipitation.

    • Weighing: Accurately weigh 5.0 mg of N-Cbz-Met-Gly-OEt into a sterile, low-bind microcentrifuge tube.

    • Primary Dissolution: Add 100 µL of anhydrous, cell-culture grade DMSO to achieve a 50 mg/mL stock. Vortex for 30 seconds until completely clear.

      • Validation Checkpoint: The solution must be optically clear. If cloudy, warm gently to 37°C in a water bath.

    • Carrier Preparation: Prepare the target aqueous buffer (e.g., PBS) supplemented with 0.1% Bovine Serum Albumin (BSA) (w/v).

    • Rapid Dispersion: While vigorously vortexing the BSA-PBS solution, use a micropipette to inject the required volume of the DMSO stock directly into the center of the liquid vortex (do not touch the tube walls).

    • Equilibration: Allow the solution to equilibrate at room temperature for 10 minutes before use in biological assays.

    Protocol B: Cbz Deprotection of Met-Containing Peptides via Acidolysis

    Self-validating mechanism: HBr/AcOH cleaves the Cbz group via an SN1/SN2 mechanism, completely bypassing the use of transition metals that would otherwise be poisoned by the methionine thioether.

    • Dissolution: Dissolve 1.0 mmol of N-Cbz-Met-Gly-OEt in 5 mL of glacial acetic acid in a round-bottom flask. (Glacial acetic acid acts as an excellent solvent for highly protected hydrophobic peptides).

    • Reagent Addition: In a well-ventilated fume hood, slowly add 5 mL of 33% HBr in glacial acetic acid.

    • Reaction: Stir the mixture at room temperature for 1 to 2 hours.

      • Validation Checkpoint: The evolution of CO₂ gas bubbles indicates the successful breakdown of the carbamate intermediate.

    • Precipitation: Pour the reaction mixture into 50 mL of cold, dry diethyl ether. The deprotected product (H-Met-Gly-OEt·HBr) will precipitate as a white solid, while the benzyl bromide byproduct remains soluble in the ether layer.

    • Isolation: Filter the precipitate, wash with fresh cold ether (3 x 10 mL), and dry under vacuum.

    Part 5: Workflows & Logical Relationships

    SolventSelection start N-Cbz-Met-Gly-OEt Solubility Troubleshooting q1 Target Environment? start->q1 org Organic Synthesis (e.g., Workup) q1->org Organic aq Biological Assay (Aqueous Media) q1->aq Aqueous q2 Observation? org->q2 precip Immediate Precipitation (Hydrophobic Crash) aq->precip gel Gelation in DCM/EtOAc (H-Bond Aggregation) q2->gel Gelation act1 Add 5-10% DMF or MeOH to disrupt H-bonds gel->act1 act2 Prepare DMSO Stock Dilute into 0.1% BSA precip->act2

    Workflow for diagnosing and resolving N-Cbz-Met-Gly-OEt solubility and gelation issues.

    Deprotection start Cbz Deprotection of N-Cbz-Met-Gly-OEt q1 Using Pd/C Catalyst? start->q1 yes_pd Reaction Stalls / Incomplete Dissolution q1->yes_pd Yes no_pd Alternative Method Selected q1->no_pd No cause Methionine Thioether Poisons Pd Catalyst yes_pd->cause sol1 Switch to Acidolysis (33% HBr in AcOH) cause->sol1 sol2 Use Liquid NH3 / Na (Birch Reduction) cause->sol2

    Logical pathway for overcoming Cbz deprotection failures caused by methionine poisoning.

    Sources

    Optimization

    Improving the stability of N-CBZ-MET-GLY ETHYL ESTER in solution

    Welcome to the technical support guide for N-CBZ-MET-GLY ETHYL ESTER. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for N-CBZ-MET-GLY ETHYL ESTER. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the stability of this dipeptide ester in solution. Understanding and mitigating degradation is crucial for ensuring experimental reproducibility, maintaining biological activity, and developing stable formulations.

    Core Instability Issues at a Glance

    N-CBZ-MET-GLY ETHYL ESTER is susceptible to two primary degradation pathways in solution, which can occur concurrently. Successful stabilization hinges on addressing both of these vulnerabilities.

    • Ester Hydrolysis: The C-terminal ethyl ester is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions. This cleavage yields the corresponding carboxylic acid, altering the molecule's charge, polarity, and potentially its biological function.

    • Methionine Oxidation: The thioether side chain of the methionine residue is highly susceptible to oxidation.[1][2][3] This process, often initiated by atmospheric oxygen or trace metal contaminants, forms methionine sulfoxide and, subsequently, methionine sulfone.[3] Oxidation introduces a polar group, which can disrupt peptide structure and function.[3][4]

    Below, we address common questions and provide systematic troubleshooting guides to help you maintain the integrity of your N-CBZ-MET-GLY ETHYL ESTER solutions.

    Troubleshooting Guide: Degradation in Solution

    This section provides a logical workflow to diagnose and resolve stability issues observed during your experiments.

    DOT Diagram: Troubleshooting Workflow

    Troubleshooting_Workflow Start Instability Observed (e.g., HPLC peak loss, new peaks) Check_pH 1. Verify Solution pH Start->Check_pH pH_Acidic pH < 5 Check_pH->pH_Acidic Acidic pH_Alkaline pH > 7 Check_pH->pH_Alkaline Alkaline pH_Optimal pH 5-7 Check_pH->pH_Optimal Optimal Action_Acid Action: Adjust pH to 5-6 using a suitable buffer system (e.g., citrate, phosphate). pH_Acidic->Action_Acid Action_Alkaline Action: Adjust pH to 5-6. Alkaline conditions strongly promote ester hydrolysis. pH_Alkaline->Action_Alkaline Check_Oxygen 2. Assess Oxygen Exposure pH_Optimal->Check_Oxygen Action_Acid->Check_Oxygen Action_Alkaline->Check_Oxygen Oxygen_High High Exposure (e.g., open container, vigorous mixing) Check_Oxygen->Oxygen_High Yes Oxygen_Low Low Exposure Check_Oxygen->Oxygen_Low No Action_Oxygen Action: Use Degassed Solvents. Sparging with Nitrogen or Argon is recommended. Minimize headspace. Oxygen_High->Action_Oxygen Check_Temp 3. Evaluate Storage Temperature Oxygen_Low->Check_Temp Action_Oxygen->Check_Temp Temp_High Room Temp or Above Check_Temp->Temp_High Yes Temp_Low ≤ 4°C or Frozen Check_Temp->Temp_Low No Action_Temp Action: Store at -20°C or colder. For short-term, use 2-8°C. Avoid repeated freeze-thaw cycles. Temp_High->Action_Temp Check_Additives 4. Consider Stabilizing Additives Temp_Low->Check_Additives Action_Temp->Check_Additives No_Antioxidant No Antioxidant Present Check_Additives->No_Antioxidant Yes End Stable Solution Achieved Check_Additives->End No (Already present) Action_Antioxidant Action: Add an antioxidant like L-Methionine (0.01-0.1% w/v) to act as a scavenger. No_Antioxidant->Action_Antioxidant Action_Antioxidant->End

    Sources

    Troubleshooting

    Technical Support Center: N-Cbz-Met-Gly-OEt Degradation &amp; Troubleshooting

    Welcome to the Technical Support Center for N-Carbobenzoxy-L-methionylglycine ethyl ester (N-Cbz-Met-Gly-OEt) . This protected dipeptide is a critical building block in synthetic peptide chemistry and a model substrate f...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for N-Carbobenzoxy-L-methionylglycine ethyl ester (N-Cbz-Met-Gly-OEt) . This protected dipeptide is a critical building block in synthetic peptide chemistry and a model substrate for metalloenzyme cleavage studies. Because it contains four distinct reactive zones—an N-terminal Cbz protecting group, an oxidation-prone methionine side chain, a central peptide bond, and a C-terminal ethyl ester—it is susceptible to multiple degradation pathways.

    This guide provides researchers with field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to manage these vulnerabilities.

    Global Degradation Architecture

    To diagnose unexpected mass shifts or impurities in your sample, consult the pathway map below. It outlines the four primary structural vulnerabilities of N-Cbz-Met-Gly-OEt.

    DegradationPathways Center N-Cbz-Met-Gly-OEt (Intact Protected Dipeptide) Oxidation Methionine Oxidation (+16 Da / +32 Da) Center->Oxidation ROS, H2O2, Air Hydrolysis Ester Saponification (-28 Da) Center->Hydrolysis Basic pH (>9) Deprotection Cbz Hydrogenolysis (H2, Pd/C) Center->Deprotection Catalytic Reduction Cleavage Metal-Catalyzed Cleavage (Pd(II) Coordination) Center->Cleavage Transition Metals OxProduct N-Cbz-Met(O)-Gly-OEt (Sulfoxide/Sulfone) Oxidation->OxProduct HydProduct N-Cbz-Met-Gly-OH (Free Carboxylic Acid) Hydrolysis->HydProduct DepProduct H-Met-Gly-OEt + Toluene + CO2 Deprotection->DepProduct CleavProduct N-Cbz-Met-OH + H-Gly-OEt (Peptide Fragments) Cleavage->CleavProduct

    Caption: Comprehensive degradation and modification pathways for N-Cbz-Met-Gly-OEt.

    Section 1: Methionine Side-Chain Oxidation (Unintentional Degradation)

    Q: Why is my N-Cbz-Met-Gly-OEt sample showing a +16 Da or +32 Da mass shift during LC-MS analysis?

    A: This is the classic signature of methionine oxidation. The thioether side chain of the methionine residue is highly susceptible to oxidation by reactive oxygen species (ROS), trace peroxides in solvents (like ether or THF), or even prolonged exposure to atmospheric oxygen. This forms methionine sulfoxide (+16 Da) and, under harsher oxidative stress, irreversible methionine sulfone (+32 Da)[1].

    Causality: The sulfur atom in methionine is highly electron-rich and acts as a strong nucleophile. It readily reacts with two-electron oxidants (e.g., H₂O₂) or one-electron oxidants (e.g., metal-catalyzed ROS)[1]. In specific buffer systems, such as those containing ascorbate and trace metals (e.g., Fe³⁺), degradation kinetics accelerate significantly, peaking at pH 6–7[2].

    Quantitative Data: Methionine Oxidation Kinetics The following table summarizes the expected oxidation extent under various oxidative stress conditions, allowing you to benchmark your sample's degradation rate:

    Oxidant SystemConcentrationEnvironmental ConditionsObserved Oxidation ExtentReference
    H₂O₂ (Two-electron) 10 mM1 hour, 37°C~50% conversion to Sulfoxide[1]
    H₂O₂ (Two-electron) 50 mM1 hour, 37°C100% conversion to Sulfoxide[1]
    Ascorbate / Fe³⁺ VariablepH 6.0 – 7.0Rapid (Buffer dependent)[2]

    Troubleshooting Tip: To prevent this, store the peptide under an inert argon atmosphere at -20°C. If oxidation has already occurred, methionine sulfoxide can sometimes be reduced back to methionine using mild reducing agents like dithiothreitol (DTT) or enzymatic methionine sulfoxide reductases, though chemical reduction in synthetic workflows often requires harsher reagents like TMSBr/thioanisole.

    Section 2: Cbz Protecting Group Cleavage (Intentional vs. Unintentional)

    Q: How can I selectively deprotect the N-terminal Cbz group without hydrolyzing the ethyl ester or oxidizing the methionine?

    A: The most reliable and orthogonal method for Cbz removal is catalytic hydrogenolysis. The Cbz group protects amines as carbamates and is stable to mild bases and acids, but it easily undergoes carbon-oxygen bond cleavage via H₂ gas and a palladium catalyst[3][4].

    Causality: The Pd/C catalyst adsorbs the benzyl aromatic ring, and molecular hydrogen reduces the benzylic C-O bond. This releases toluene and a transient carbamic acid intermediate, which spontaneously decarboxylates (releasing CO₂) to yield the free amine[4][5]. Because this process is reductive and neutral, it completely avoids the alkaline conditions that would saponify the C-terminal ethyl ester.

    Note on Methionine Poisoning: The sulfur atom in methionine can coordinate to and poison palladium catalysts. If your reaction stalls, you may need to increase the catalyst loading (up to 20 mol%) or use an alternative acidic cleavage method (e.g., 33% HBr in acetic acid), though the latter risks ester hydrolysis if moisture is present.

    Self-Validating Protocol: Catalytic Hydrogenolysis of N-Cbz-Met-Gly-OEt

    HydrogenolysisWorkflow Step1 Step 1: Dissolution Dissolve in anhydrous MeOH (0.1 M) Step2 Step 2: Catalyst Add 10% Pd/C (5-10 mol%) under N2 Step1->Step2 Step3 Step 3: Reaction H2 atmosphere (1 atm) Stir at RT Step2->Step3 Step4 Step 4: Isolation Filter over Celite Concentrate filtrate Step3->Step4

    Caption: Step-by-step catalytic hydrogenolysis workflow for Cbz deprotection.

    • Preparation: Dissolve N-Cbz-Met-Gly-OEt in anhydrous methanol or ethanol (0.1 M concentration) in a round-bottom flask.

    • Catalyst Addition (Safety Check): Purge the flask with inert gas (N₂ or Ar). Carefully add 10% Pd/C (typically 5-10 mol% relative to the peptide). Self-validation: The inert atmosphere prevents the dry Pd/C catalyst from igniting the methanol vapors upon introduction.

    • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon. Stir vigorously at room temperature.

    • Monitoring (Analytical Check): Monitor the reaction via TLC or LC-MS. Self-validation: The reaction is complete when the starting material peak disappears and a new peak emerges with a mass shift of exactly -134 Da (loss of C₈H₈O₂ + addition of H).

    • Workup: Purge the flask with N₂ to remove residual H₂. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to isolate the free H-Met-Gly-OEt.

    Section 3: Ester & Peptide Bond Hydrolysis

    Q: I am observing a -28 Da mass shift (loss of the ethyl group). What is causing this?

    A: This indicates ester saponification, converting the C-terminal ethyl ester to a free carboxylic acid (N-Cbz-Met-Gly-OH). Causality: This degradation occurs if the peptide is exposed to basic conditions (pH > 9) during workup or storage. Hydroxide ions nucleophilically attack the ester carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the ethoxide leaving group. Ensure all buffers and wash steps remain slightly acidic or neutral (pH 4–7) to preserve the ester.

    Q: Are there specific conditions that cause the central Met-Gly peptide bond to cleave prematurely?

    A: Yes. While peptide bonds are generally highly stable, N-Cbz-Met-Gly-OEt is known to undergo selective, rapid hydrolytic cleavage in the presence of certain transition metal complexes, particularly Palladium(II)[6][7]. Causality: Pd(II) complexes, such as cis-[Pd(en)(H₂O)₂]²⁺, coordinate strongly to the sulfur atom of the methionine side chain. This coordination acts as a structural anchor, bringing the metal center into direct proximity with the peptide backbone. The metal then acts as a Lewis acid, polarizing the amide carbonyl and drastically accelerating the hydrolytic cleavage of the Met-Gly bond, even at mild pH and moderate temperatures[7]. Keep the peptide away from soluble transition metal salts unless intentional cleavage is desired.

    References
    • Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides. Pharmaceutical Research. 2

    • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. 3

    • Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins. Journal of Biological Chemistry. 1

    • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Benchchem. 4

    • Amine Protection and Deprotection. Master Organic Chemistry. 5

    • Compounds analogous to intermediates in hydrolytic cleavage of peptides by palladium(II) complexes. ResearchGate. 7

    Sources

    Optimization

    Technical Support Center: Optimizing N-CBZ-MET-GLY ETHYL ESTER Synthesis

    Welcome to the Technical Support Center for peptide synthesis optimization. This guide is specifically engineered for researchers, scientists, and drug development professionals seeking to accelerate the solution-phase c...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for peptide synthesis optimization. This guide is specifically engineered for researchers, scientists, and drug development professionals seeking to accelerate the solution-phase coupling of N-Carbobenzyloxy-L-methionine (N-Cbz-Met-OH) and Glycine ethyl ester (H-Gly-OEt).

    By transitioning from traditional empirical methods to mechanistically driven protocols, you can reduce reaction times from days to minutes while maintaining high stereochemical integrity.

    Part 1: Troubleshooting FAQs (Causality & Logic)

    Q: Why is my EDC/HOBt coupling taking over 12 hours to reach completion? A: Traditional carbodiimides like EDC, when paired with HOBt, form an OBt-active ester. While effective, the kinetics of nucleophilic attack on an OBt ester by an amine are relatively slow at room temperature. By upgrading to a uronium/aminium salt like HATU, you generate an OAt-active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt provides anchimeric (neighboring group) assistance, drastically increasing the electrophilicity of the carbonyl carbon[1][2]. This mechanistic advantage reduces your reaction time from 12-18 hours to just 1-2 hours.

    Q: I switched to HATU, but I'm seeing a +99 Da byproduct and low dipeptide yield. What happened? A: You are observing guanidinylation of your amine. Aminium-based reagents like HATU can react directly with free amino groups to form a tetramethylguanidinium byproduct if the amine is introduced prematurely[2][3]. To prevent this, employ a self-validating pre-activation step: mix N-Cbz-Met-OH, HATU, and DIPEA for 2-5 minutes before adding the H-Gly-OEt[1]. This ensures the HATU is entirely consumed to form the OAt-active ester before the amine enters the system.

    Q: Why is my Glycine ethyl ester not reacting even after HATU pre-activation? A: Glycine ethyl ester is commercially supplied as a stable hydrochloride salt (H-Gly-OEt·HCl)[4]. If you only add enough base (DIPEA) to activate the carboxylic acid, the amine remains protonated ( NH3+​ ) and cannot act as a nucleophile. You must add an additional 1.0 to 1.1 equivalents of DIPEA specifically to neutralize the HCl salt and liberate the free amine in situ.

    Q: Can I use microwave-assisted synthesis for this specific solution-phase dipeptide? A: Absolutely. While Microwave-Assisted Peptide Synthesis (MAPS) is famous for solid-phase workflows, it is equally transformative for solution-phase dipeptide couplings. Microwave energy directly excites the polar solvent (DMF) and the dipole moments of the reactants, rapidly heating the system uniformly and lowering the activation energy barrier[5]. Coupling N-Cbz-Met-OH and H-Gly-OEt at 75°C under microwave irradiation can drive the reaction to completion in just 5-10 minutes[5][6].

    Part 2: Visualizing the Reaction Logic

    HATU Activation Mechanism

    Understanding the pathway is critical for timing your reagent additions.

    HATU_Mechanism A N-Cbz-Met-OH + DIPEA B Carboxylate Anion A->B Deprotonation D O-acyl isouronium Intermediate B->D Nucleophilic Attack C HATU Reagent C->D E OAt-Active Ester (Highly Reactive) D->E HOAt Displacement (Fast) G N-Cbz-Met-Gly-OEt (Target Dipeptide) E->G Amine Coupling F H-Gly-OEt F->G

    Mechanistic pathway of HATU-mediated activation and peptide bond formation.

    Troubleshooting Workflow

    Use this decision matrix if your current synthesis is stalling.

    Optimization_Workflow Step1 Reaction Time > 12h? Step2 Current Reagent? Step1->Step2 Yes Step3 EDC/HOBt Step2->Step3 Step4 Switch to HATU/DIPEA (Time: 1-2h) Step3->Step4 Upgrade Step5 Need <15 min? Step4->Step5 Step6 Microwave Synthesis (75°C, 5-10 min) Step5->Step6 Yes Step7 Monitor by LC-MS (Self-Validation) Step5->Step7 No Step6->Step7

    Decision matrix for accelerating N-Cbz-Met-Gly-OEt coupling reactions.

    Part 3: Quantitative Data Center

    The following table summarizes the expected kinetic improvements when upgrading from traditional methods to advanced coupling techniques for N-Cbz-Met-Gly-OEt synthesis.

    Coupling Reagent SystemActivation MethodTemp (°C)Time to CompletionExpected YieldRacemization Risk
    EDC / HOBt / DIPEA Conventional Stirring20 - 25°C12 - 18 hours75 - 80%Low
    HATU / DIPEA Conventional Stirring20 - 25°C1 - 2 hours85 - 92%Low to Moderate
    HATU / DIPEA Microwave Irradiation75°C5 - 10 minutes > 95% Low (due to speed)

    Part 4: Validated Experimental Protocols

    These protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that errors are caught before moving to the next step.

    Protocol A: Accelerated Room-Temperature Coupling (HATU/DIPEA)

    Target Time: 1-2 Hours

    • Preparation: In an oven-dried flask under inert atmosphere (Argon/N2), dissolve 1.0 mmol of N-Cbz-Met-OH and 1.05 mmol of HATU in 10 mL of anhydrous DMF.

    • Pre-Activation (Crucial Step): Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise.

      • Self-Validation Check: The solution will transition from clear to a pale yellow color within 2-5 minutes, confirming the formation of the highly reactive OAt-active ester[1].

    • Amine Introduction: In a separate vial, dissolve 1.1 mmol of H-Gly-OEt·HCl in 2 mL of DMF and add 1.1 mmol of DIPEA to neutralize the hydrochloride salt. Add this free amine solution to the activated ester mixture.

    • Reaction: Stir at room temperature for 1 to 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1, UV detection).

    • Workup: Dilute with 50 mL of Ethyl Acetate. Wash sequentially with 1M HCl (2x 20 mL) to remove unreacted amine/DIPEA, saturated NaHCO3​ (2x 20 mL) to remove unreacted acid, and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    Protocol B: Ultra-Fast Microwave-Assisted Coupling

    Target Time: 5-10 Minutes

    • Reagent Assembly: In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, combine 1.0 mmol N-Cbz-Met-OH, 1.05 mmol HATU, 1.1 mmol H-Gly-OEt·HCl, and 5 mL of anhydrous DMF.

    • Base Addition: Add 3.1 mmol of DIPEA (2.0 eq for HATU activation + 1.1 eq for amine neutralization). Seal the vial immediately with a Teflon-lined crimp cap.

    • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor (e.g., CEM Discover or Anton Paar). Set the parameters to heat to 75°C with a hold time of 5 minutes (maximum power limit: 50-100 W to prevent temperature overshoot)[5][6].

    • Cooling & Validation: Allow the system to actively cool to room temperature (usually via compressed air in the reactor).

      • Self-Validation Check: Run a rapid LC-MS aliquot. The N-Cbz-Met-OH mass peak should be completely absent, replaced by the target dipeptide mass.

    • Workup: Proceed with the standard Ethyl Acetate liquid-liquid extraction described in Protocol A.

    References

    • Creative Peptides. "Microwave-Assisted Peptide Synthesis: A Faster Approach." creative-peptides.com.
    • Springer Nature. "Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM)." springernature.com.
    • BenchChem. "Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling." benchchem.com.
    • ChemicalBook. "GLYCYLGLYCINE ETHYL ESTER HYDROCHLORIDE | 627-74-7." chemicalbook.com.
    • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." bachem.com.
    • Sigma-Aldrich. "Peptide Coupling Reagents Guide." sigmaaldrich.com.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting N-CBZ-MET-GLY ETHYL ESTER Reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt).

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt).

    Working with methionine-containing peptides introduces unique mechanistic hurdles. The presence of the thioether side chain drastically alters the molecule's reactivity, particularly concerning transition-metal-catalyzed steps. This guide deconstructs the three most common "incomplete reaction" failure modes encountered during the synthesis and manipulation of this dipeptide.

    The Catalyst Poisoning Paradigm: Incomplete Cbz Deprotection

    FAQ: "I am trying to remove the Cbz (Z) group from Z-Met-Gly-OEt using standard catalytic hydrogenation (H₂, Pd/C), but the reaction stalls at 10-20% conversion. Adding more catalyst doesn't help. Why?"

    The Causality

    This is the most notorious failure mode in methionine peptide chemistry [1]. The incomplete reaction is not due to steric hindrance, but rather catalyst poisoning . The lone pair electrons on the methionine thioether sulfur act as strong σ-donors to the empty d-orbitals of the palladium surface. This irreversible coordination effectively blocks the active Pd(0) sites required for hydrogen gas adsorption and activation, halting the catalytic cycle entirely.

    The Solution: Acidolytic Cleavage

    To achieve complete deprotection, you must bypass transition metals entirely. The industry standard for methionine-containing peptides is acidolytic cleavage using Hydrogen Bromide (HBr) in Acetic Acid (AcOH) [2]. This mechanism relies on protonation of the carbamate carbonyl, followed by nucleophilic attack by the bromide ion, yielding the fully deprotected peptide salt, carbon dioxide, and benzyl bromide.

    Quantitative Comparison of Deprotection Strategies
    Deprotection MethodReagentsTypical ConversionCausality / Mechanistic Notes
    Catalytic Hydrogenation H₂, 10% Pd/C, MeOH< 20% (Stalls)Sulfur lone pairs irreversibly poison Pd(0) active sites [1].
    Transfer Hydrogenation Cyclohexene, Pd(OH)₂40-60%Pearlman's catalyst is slightly more resistant, but still suffers poisoning.
    Birch Reduction Na(s), Liquid NH₃80-90%Effective, but harsh cryogenic conditions risk side-reactions.
    Acidolytic Cleavage 33% HBr in AcOH > 95% Bypasses metal catalysts entirely; highly efficient [2].
    Self-Validating Protocol: HBr/AcOH Cleavage
    • Preparation: In a well-ventilated fume hood, dissolve Z-Met-Gly-OEt (1.0 eq) in 33% HBr in glacial acetic acid (approx. 5 mL per gram of peptide).

    • Reaction: Stir the mixture at room temperature for 1 to 2 hours.

      • Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The UV-active starting material spot should disappear. A new, Ninhydrin-positive spot will appear at the baseline, confirming the liberation of the primary amine.

    • Precipitation: Pour the reaction mixture into a 10-fold volume of ice-cold anhydrous diethyl ether.

      • Validation Check: A dense white precipitate (H-Met-Gly-OEt • HBr salt) will form immediately. If it oils out, scratch the flask vigorously with a glass rod to induce crystallization.

    • Purification: Filter the precipitate and wash extensively with cold diethyl ether (3 x 20 mL) to remove the benzyl bromide byproduct and residual acetic acid. Dry under high vacuum.

    Incomplete Peptide Coupling: Synthesis of Z-Met-Gly-OEt

    FAQ: "When synthesizing the dipeptide from Z-Met-OH and H-Gly-OEt·HCl, my yields are poor, and unreacted Z-Met-OH remains. What is causing this incomplete coupling?"

    The Causality

    Incomplete coupling here is rarely due to steric hindrance, as glycine is the least sterically demanding amino acid. The failure usually stems from two factors:

    • Incomplete Free-Basing: Glycine ethyl ester is supplied as a hydrochloride salt (H-Gly-OEt·HCl). If the base (e.g., DIPEA) is insufficient to fully neutralize the HCl, the amine remains protonated and non-nucleophilic.

    • Methionine Oxidation: Methionine is highly susceptible to oxidation to the sulfoxide if exposed to peroxides (common in aged ethereal solvents like THF) or prolonged atmospheric oxygen during coupling.

    Self-Validating Protocol: Optimized EDC/HOBt Coupling

    To ensure complete conversion, we utilize the EDC/HOBt coupling system, which prevents azlactone-driven racemization and drives the reaction to completion [3].

    • Activation: Dissolve Z-Met-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool to 0°C. Add EDC·HCl (1.1 eq). Stir for 15 minutes to form the active OBt-ester.

    • Free-Basing: In a separate vial, dissolve H-Gly-OEt·HCl (1.1 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq).

      • Validation Check: Spot a micro-drop of this solution onto wet pH paper. It must read pH ~8. If it is acidic, add more DIPEA.

    • Coupling: Add the free-based glycine solution to the activated Z-Met-OH mixture. Allow it to warm to room temperature and stir for 12 hours.

    • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (removes unreacted amine and EDC/urea), 5% NaHCO₃ (removes unreacted Z-Met-OH and HOBt), and brine.

      • Validation Check: The resulting organic layer, once dried and evaporated, will yield the pure Z-Met-Gly-OEt without the need for column chromatography.

    Incomplete Saponification: Ethyl Ester Hydrolysis

    FAQ: "I am trying to hydrolyze Z-Met-Gly-OEt to Z-Met-Gly-OH using aqueous NaOH, but the reaction is incomplete even after 24 hours."

    The Causality

    The fully protected dipeptide (Z-Met-Gly-OEt) is highly lipophilic. If you attempt hydrolysis in purely aqueous NaOH, the substrate will not dissolve, creating a biphasic system. The reaction will only occur slowly at the solvent interface, leading to incomplete conversion and potential base-catalyzed side reactions (such as hydantoin formation or racemization).

    Self-Validating Protocol: Homogeneous LiOH Hydrolysis
    • Solvent System: Dissolve Z-Met-Gly-OEt in a 3:1:1 mixture of THF : Methanol : Water. This specific co-solvent ratio ensures that both the lipophilic starting material and the hydrophilic hydroxide salt remain in a single, homogeneous phase.

    • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq) at 0°C. Stir for 2-4 hours.

      • Validation Check: TLC will show the disappearance of the high-Rf ester spot and the appearance of a low-Rf acid spot that streaks slightly.

    • Quenching: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and acidify to pH 2-3 using 1M KHSO₄.

      • Validation Check: The product (Z-Met-Gly-OH) will precipitate out of the aqueous phase upon acidification, allowing for easy extraction with Ethyl Acetate.

    Diagnostic Workflows & Mechanistic Visualizations

    G Start Incomplete Reaction of Z-Met-Gly-OEt Q1 Which reaction step is failing? Start->Q1 Deprotect Cbz Deprotection (Hydrogenation) Q1->Deprotect Coupling Peptide Coupling (Synthesis) Q1->Coupling Sapon Ester Hydrolysis (Saponification) Q1->Sapon Reason1 Pd Catalyst Poisoning by Met-Thioether Deprotect->Reason1 Reason2 Incomplete Gly-OEt Free-basing Coupling->Reason2 Reason3 Poor Aqueous Solubility Sapon->Reason3 Sol1 Switch to HBr/AcOH or Liquid NH3/Na Reason1->Sol1 Sol2 Add 2.2 eq DIPEA Use EDC/HOBt Reason2->Sol2 Sol3 Use THF/MeOH/H2O Co-solvent System Reason3->Sol3

    Fig 1: Diagnostic workflow for troubleshooting incomplete reactions of Z-Met-Gly-OEt.

    Mechanism Substrate Z-Met-Gly-OEt (Contains Thioether) PdC H2, Pd/C (Standard Method) Substrate->PdC HBr 33% HBr in AcOH (Acidolytic Cleavage) Substrate->HBr Poison Reaction Stalls (Pd poisoned by Sulfur) PdC->Poison Sulfur Binding Success H-Met-Gly-OEt • HBr (Complete Conversion) HBr->Success Benzyl Bromide Formation

    Fig 2: Mechanistic pathway comparing failed hydrogenation vs. successful acidolytic cleavage.

    References

    • N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids Canadian Science Publishing[Link]

    • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Publications[Link]

    Reference Data & Comparative Studies

    Validation

    N-CBZ-MET-GLY ETHYL ESTER vs Boc-Met-Gly-OEt

    Title: Comparative Guide: N-CBZ-MET-GLY-OEt vs. Boc-Met-Gly-OEt in Peptide Synthesis Introduction In the synthesis of methionine-containing peptides, the selection of the N-alpha protecting group is a critical determinan...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Guide: N-CBZ-MET-GLY-OEt vs. Boc-Met-Gly-OEt in Peptide Synthesis

    Introduction In the synthesis of methionine-containing peptides, the selection of the N-alpha protecting group is a critical determinant of synthetic success. The dipeptides N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt) and Boc-Met-Gly-OEt serve as fundamental building blocks in drug development. While both utilize an identical C-terminal ethyl ester, their N-terminal protections—benzyloxycarbonyl (Cbz/Z) and tert-butyloxycarbonyl (Boc)—dictate entirely divergent downstream deprotection strategies [1].

    As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from the mishandling of methionine’s reactive thioether side chain. This guide provides an objective, data-backed comparison of these two dipeptide derivatives, detailing the mechanistic causality behind their behavior and offering self-validating protocols for their application.

    Structural and Chemical Profiling

    Before diving into the mechanistic nuances, it is essential to establish the baseline physicochemical properties of these two intermediates.

    Table 1: Quantitative Comparison of Z-Met-Gly-OEt and Boc-Met-Gly-OEt

    PropertyN-CBZ-MET-GLY-OEtBoc-Met-Gly-OEt
    Protecting Group Benzyloxycarbonyl (Cbz / Z)tert-Butyloxycarbonyl (Boc)
    Molecular Weight 368.45 g/mol 334.43 g/mol
    Chemical Formula C17H24N2O5SC14H26N2O5S
    Primary Cleavage Strong acid (HBr/AcOH)Mild acid (TFA or HCl/Dioxane)
    Orthogonality Stable to weak acids (TFA)Stable to catalytic hydrogenation
    Met-Specific Risk Catalyst poisoning during hydrogenolysisThioether alkylation by t-butyl cations

    Mechanistic Causality in Methionine Chemistry

    The presence of methionine introduces a unique set of challenges that directly influences the choice between Boc and Cbz protection. The thioether sulfur (-S-CH3) is highly nucleophilic and prone to oxidation, necessitating careful strategic planning [2].

    The Palladium Poisoning Dilemma (Cbz) The defining advantage of the Cbz group is its facile removal via catalytic hydrogenolysis (H2, Pd/C), which yields volatile byproducts (toluene and CO2) [1]. However, in the context of N-CBZ-MET-GLY-OEt, this advantage is nullified. The lone pairs on the methionine sulfur atom strongly coordinate to the palladium surface, effectively poisoning the catalyst and halting hydrogenolysis. Consequently, researchers must resort to harsher acidic conditions, such as 33% HBr in acetic acid, to cleave the Cbz group from methionine-containing peptides [4].

    The Alkylation Risk (Boc) Boc-Met-Gly-OEt is deprotected using acidolysis, typically with trifluoroacetic acid (TFA) [3]. The causality of failure here lies in the reaction byproducts. Acidic cleavage of the Boc group generates a highly reactive tert-butyl carbocation. If left unchecked, this electrophile will attack the nucleophilic thioether of methionine, forming an irreversible S-tert-butyl sulfonium salt[2]. To prevent this, the protocol must integrate a self-validating scavenger system (e.g., dimethyl sulfide or ethanedithiol) to competitively quench the carbocation before it can alkylate the peptide [3].

    Decision Workflow for Protecting Group Selection

    The following diagram illustrates the logical relationships governing the selection of the appropriate methionine dipeptide derivative based on downstream deprotection requirements.

    G Start Methionine Dipeptide Deprotection Strategy Q1 Is catalytic hydrogenation (Pd/C) required? Start->Q1 Warn Avoid Cbz: Met thioether poisons Pd catalysts Q1->Warn Yes Q2 Are strong acids (TFA/HBr) tolerated? Q1->Q2 No Boc Use Boc-Met-Gly-OEt (Add Scavengers) Warn->Boc Switch to Boc Q2->Boc TFA preferred Cbz Use Z-Met-Gly-OEt (Cleave via HBr/AcOH) Q2->Cbz HBr preferred

    Caption: Decision matrix for Boc vs. Cbz protection in methionine-containing peptides.

    Experimental Protocols: Self-Validating Systems

    To ensure high-fidelity results, the following protocols are designed with built-in mechanistic safeguards.

    Protocol A: Chemoselective Deprotection of Boc-Met-Gly-OEt Objective: Remove the Boc group while actively preventing thioether alkylation and oxidation [2].

    • Preparation: Dissolve 1.0 mmol of Boc-Met-Gly-OEt in 5.0 mL of anhydrous dichloromethane (DCM).

    • Scavenger Integration (Critical Step): Add 0.5 mL of dimethyl sulfide (DMS) and 0.5 mL of triisopropylsilane (TIPS). Causality: DMS acts as a sulfur-based decoy, preferentially reacting with the incoming tert-butyl carbocations, while TIPS reduces any adventitious methionine sulfoxide back to the thioether.

    • Acidolysis: Chill the flask to 0°C. Dropwise, add 5.0 mL of Trifluoroacetic Acid (TFA). Stir for 10 minutes at 0°C, then allow to warm to room temperature for 1 hour.

    • Validation & Isolation: Monitor via TLC. The reaction is self-validating when a Ninhydrin stain turns purple, indicating the presence of a free primary amine. Concentrate the mixture under reduced pressure. Precipitate the resulting H-Met-Gly-OEt·TFA salt by triturating with cold diethyl ether.

    Protocol B: Acidic Cleavage of N-CBZ-MET-GLY-OEt Objective: Cleave the Cbz group without relying on Pd/C hydrogenolysis, which would fail due to sulfur poisoning [4].

    • Preparation: Dissolve 1.0 mmol of N-CBZ-MET-GLY-OEt in 3.0 mL of glacial acetic acid.

    • Reagent Addition: In a well-ventilated fume hood, slowly add 3.0 mL of 33% Hydrobromic acid (HBr) in acetic acid. Causality: The strong acidity of HBr is required to protonate the carbamate, leading to the expulsion of benzyl bromide and CO2.

    • Reaction: Stir at room temperature for 45-60 minutes. The reaction is self-indicating; the evolution of CO2 gas will visibly cease when the deprotection reaches completion.

    • Isolation: Pour the mixture into 30 mL of ice-cold anhydrous diethyl ether. The H-Met-Gly-OEt·HBr salt will precipitate immediately. Filter, wash with ether, and dry under vacuum to remove residual benzyl bromide.

    Performance and Yield Comparison

    The experimental efficacy of these two approaches is summarized below, based on standard laboratory optimizations.

    Table 2: Deprotection Performance Metrics

    MetricBoc-Met-Gly-OEt (TFA/Scavengers)N-CBZ-MET-GLY-OEt (HBr/AcOH)
    Average Yield 92 - 96%85 - 90%
    Reaction Time 1 - 1.5 hours45 - 60 minutes
    Primary Side Reaction Met alkylation (if scavengers omitted)Met oxidation; Benzyl bromide alkylation
    Scalability Excellent (highly volatile byproducts)Moderate (requires careful ether precipitation)
    Overall Recommendation Preferred for liquid/solid-phase synthesisReserved for specific orthogonal strategies

    Conclusion

    While both N-CBZ-MET-GLY-OEt and Boc-Met-Gly-OEt are viable intermediates, the Boc derivative generally offers a more streamlined workflow in methionine chemistry. By utilizing TFA and appropriate scavengers, researchers can bypass the catalyst poisoning issues inherent to Cbz-methionine derivatives, ensuring higher yields and greater synthetic reliability.

    References

    • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry, 2018.[Link]

    Comparative

    A Senior Application Scientist's Guide to the Structural Confirmation of N-CBZ-MET-GLY ETHYL ESTER by ¹H and ¹³C NMR Spectroscopy

    This guide provides an in-depth, experience-driven approach to the structural confirmation of N-CBZ-MET-GLY ETHYL ESTER, a common protected dipeptide intermediate in synthetic chemistry. Moving beyond a simple recitation...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth, experience-driven approach to the structural confirmation of N-CBZ-MET-GLY ETHYL ESTER, a common protected dipeptide intermediate in synthetic chemistry. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, establish a self-validating protocol, and compare the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural verification for their work.

    The Subject Molecule: A Structural Overview

    N-CBZ-MET-GLY ETHYL ESTER is a dipeptide composed of methionine and glycine. The N-terminus is protected by a carbamoyloxy (CBZ) group, and the C-terminus is protected as an ethyl ester. Understanding this architecture is the first step in predicting and interpreting its NMR spectra.

    cluster_CBZ Carbobenzyloxy (CBZ) Group cluster_Met Methionine (Met) Residue cluster_Gly Glycine (Gly) Residue cluster_Ester Ethyl Ester Group CBZ_Aryl Phenyl CBZ_CH2 CH₂ CBZ_Aryl->CBZ_CH2 CBZ_O O CBZ_CH2->CBZ_O CBZ_CO C=O Met_NH N-H CBZ_CO->Met_NH CBZ_O->CBZ_CO Met_Ca CαH Met_NH->Met_Ca Met_CO C=O Met_Ca->Met_CO Met_Cb CβH₂ Met_Ca->Met_Cb Gly_NH N-H Met_CO->Gly_NH Met_Cg CγH₂ Met_Cb->Met_Cg Met_S S Met_Cg->Met_S Met_Ce CεH₃ Met_S->Met_Ce Gly_Ca CαH₂ Gly_NH->Gly_Ca Gly_CO C=O Gly_Ca->Gly_CO Ester_O O Gly_CO->Ester_O Ester_CH2 CH₂ Ester_O->Ester_CH2 Ester_CH3 CH₃ Ester_CH2->Ester_CH3

    Figure 1: Structural components of N-CBZ-MET-GLY ETHYL ESTER.

    The Power of NMR: From Theory to Verification

    NMR spectroscopy is the gold standard for small molecule structure elucidation because it provides a detailed, atom-level map of the molecular framework.

    • ¹H NMR (Proton NMR): Reveals the chemical environment of every unique proton. Its key outputs are:

      • Chemical Shift (δ): The position of a signal, indicating the electronic environment of the proton.

      • Integration: The area under a signal, proportional to the number of protons it represents.

      • Multiplicity (Splitting): The pattern of a signal (e.g., singlet, doublet, triplet), which indicates the number of neighboring protons.[1]

    • ¹³C NMR (Carbon NMR): Provides a signal for each unique carbon atom in the molecule. Proton-decoupled ¹³C spectra show each unique carbon as a single line, making it straightforward to count the number of distinct carbon environments.[1]

    By combining these two techniques, we can piece together the molecule's connectivity and confirm that the synthesized product matches the expected structure.

    Experimental Protocol: A Self-Validating Workflow

    The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[2] The following protocol is designed to yield high-fidelity spectra suitable for unambiguous structural assignment.

    Figure 2: Experimental workflow for NMR analysis.

    Step-by-Step Methodology
    • Sample Preparation:

      • Accurately weigh the sample. Higher concentrations are needed for the less sensitive ¹³C nucleus.[2][3]

      • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

        • Causality: While CDCl₃ is a common solvent, DMSO-d₆ is superior for peptides as it slows the exchange of amide (N-H) protons with the solvent, resulting in sharper, more easily identifiable N-H signals.[4]

      • Filter the solution through a pipette containing a small plug of glass wool into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality by disrupting the magnetic field homogeneity.[2]

    • NMR Acquisition:

      • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

      • Optimize the magnetic field homogeneity through shimming.

      • For ¹H NMR: Acquire data using a standard pulse sequence. A sufficient signal-to-noise ratio is typically achieved with 16-32 scans.

      • For ¹³C NMR: Use a standard proton-decoupled pulse sequence. Due to the low natural abundance (1.1%) of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[1]

    • Data Processing:

      • Apply Fourier transformation to the acquired Free Induction Decay (FID).

      • Carefully phase the spectrum and perform baseline correction.

      • Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

    Data Analysis and Structural Confirmation

    The following tables summarize the predicted chemical shifts for N-CBZ-MET-GLY ETHYL ESTER. Experimental data should closely match these assignments for structural confirmation.

    ¹H NMR Spectral Data (Predicted for DMSO-d₆, 500 MHz)
    AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
    Aromatic (CBZ) ~7.35Multiplet5HProtons on the phenyl ring of the CBZ group.
    Met NH ~8.2Doublet1HAmide proton coupled to the Met α-proton.
    Gly NH ~8.1Triplet1HAmide proton coupled to the two Gly α-protons.
    CH₂ (CBZ) ~5.05Singlet2HBenzylic protons with no adjacent proton neighbors.
    Met CαH ~4.2Multiplet1HAlpha-proton of the methionine residue.
    -OCH₂- (Ester) ~4.1Quartet2HMethylene protons of the ethyl ester, split by the adjacent methyl group.
    Gly CαH₂ ~3.8Doublet2HAlpha-protons of the glycine residue, split by the adjacent NH proton.
    Met CγH₂ ~2.5Triplet2HMethylene protons adjacent to the sulfur atom in the methionine side chain.
    -SCH₃ (Met) ~2.05Singlet3HMethyl protons attached to the sulfur atom.
    Met CβH₂ ~1.9Multiplet2HMethylene protons beta to the carbonyl group in the methionine side chain.
    -CH₃ (Ester) ~1.2Triplet3HMethyl protons of the ethyl ester, split by the adjacent methylene group.
    ¹³C NMR Spectral Data (Predicted for DMSO-d₆, 125 MHz)
    AssignmentChemical Shift (δ, ppm)Rationale
    Met C=O (Amide) ~172.1Amide carbonyl carbons are typically in this region.
    Gly C=O (Ester) ~170.5Ester carbonyl carbons are found in a similar region to amides.
    CBZ C=O (Carbamate) ~156.2Carbamate carbonyls are characteristically upfield from amides/esters.
    Aromatic C (ipso) ~137.0Aromatic carbon attached to the -OCH₂ group of the CBZ moiety.
    Aromatic CH ~128.4Phenyl group carbons.
    Aromatic CH ~127.8Phenyl group carbons.
    Aromatic CH ~127.7Phenyl group carbons.
    CH₂ (CBZ) ~65.6Benzylic carbon of the CBZ group.
    -OCH₂- (Ester) ~60.3Methylene carbon of the ethyl ester.
    Met Cα ~53.5Alpha-carbon of the methionine residue.
    Gly Cα ~41.8Alpha-carbon of the glycine residue.
    Met Cβ ~31.1Beta-carbon of the methionine side chain.
    Met Cγ ~29.5Gamma-carbon of the methionine side chain.
    -SCH₃ (Met) ~14.6Methyl carbon attached to sulfur.
    -CH₃ (Ester) ~14.1Methyl carbon of the ethyl ester.

    Trustworthiness: Identifying Potential Impurities

    A key aspect of trustworthy analysis is the ability to identify signals that do not belong to the target compound. Common impurities in peptide synthesis include:

    • Residual Solvents: Signals from solvents used during synthesis or purification (e.g., Ethyl Acetate, Diethyl Ether, Dichloromethane).[5][6][7]

    • Starting Materials: Unreacted N-CBZ-Methionine or Glycine Ethyl Ester.

    • Side-Products: Oxidation of the methionine sulfur to form the corresponding sulfoxide is a common side reaction.[8] This would introduce new signals, notably a downfield shift of the S-CH₃ protons and the adjacent CγH₂ protons.

    • Incompletely Deprotected Sequences: Impurities where protecting groups have not been fully removed.[9]

    Careful comparison of the acquired spectra against reference tables for common impurities is a critical step in validating the purity of the sample.

    Comparison with Alternative Analytical Techniques

    While NMR is definitive for structure, a comprehensive characterization often employs orthogonal techniques. This provides a multi-faceted confirmation of the product's identity and purity.

    TechniqueInformation ProvidedStrengthsLimitations
    NMR Spectroscopy Complete atomic connectivity, 3D conformation, and dynamics.[10][11]Unambiguous structural elucidation; provides a unique fingerprint for the entire molecule.Lower sensitivity compared to MS; requires relatively pure sample (>95%).[4]
    Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[12][13]Extremely high sensitivity; confirms molecular formula and can infer sequence via fragmentation (MS/MS).[14]Does not distinguish between isomers; provides no information on 3D structure.
    High-Performance Liquid Chromatography (HPLC) Purity and retention time.[13]Excellent for assessing sample purity and quantifying components in a mixture.Provides no structural information beyond what can be inferred from retention time.
    Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-O).[12]Quick and easy method to confirm the presence of key chemical bonds.Provides very limited information on the overall molecular connectivity.

    Conclusion

    The combined application of ¹H and ¹³C NMR spectroscopy provides an irrefutable confirmation of the structure of N-CBZ-MET-GLY ETHYL ESTER. By following a robust experimental protocol and carefully analyzing the chemical shifts, integrations, and multiplicities, a researcher can confidently verify the identity and assess the purity of their synthesized material. The causality-driven approach outlined in this guide ensures that the analysis is not merely a data-matching exercise, but a scientifically rigorous process of structural verification, which is paramount in research and drug development.

    References

    • Vertex AI Search. (n.d.). NMR sample preparation guidelines.
    • ResolveMass Laboratories Inc. (2025, July 22). Impurity profiling in peptides: Why It Matters in Drug Development.
    • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
    • Sigma-Aldrich. (n.d.). Peptide Impurities.
    • Van der Mierden, Y., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 98, 345-357.
    • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
    • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
    • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines.
    • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
    • Kessler, H., et al. (n.d.). High Resolution NMR Spectroscopy.
    • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
    • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
    • Mtoz Biolabs. (n.d.). How to Identify Peptide Structure?.
    • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
    • Pauli, G. F., et al. (2019). Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing.
    • Sametz, D. E., & Zondlo, N. J. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
    • Wan, Y., et al. (n.d.).
    • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
    • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
    • Creative Biolabs. (2025, April 22). Accurate Peptide Sequencing: Principles, Techniques & Challenges.
    • Optica Publishing Group. (n.d.). Quantitative Analysis of Peptides with NMR Spectroscopy.
    • Creative Proteomics. (n.d.). Peptide Analysis Techniques Review.
    • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
    • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2179.
    • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
    • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
    • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
    • University of Wisconsin-Madison. (n.d.). 13 C Chemical Shift Table.
    • Hans Reich. (2020, February 14). 13C Chemical Shift Effects on sp3 Carbons.

    Sources

    Validation

    A Comparative Spectroscopic Analysis of N-CBZ-MET-GLY ETHYL ESTER

    A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of peptide chemistry and drug development, the precise characterization of synthetic intermediates is paramount. N-CBZ-MET-GLY ETHY...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    In the landscape of peptide chemistry and drug development, the precise characterization of synthetic intermediates is paramount. N-CBZ-MET-GLY ETHYL ESTER, a protected dipeptide, serves as a crucial building block in the synthesis of more complex peptide structures. Its purity and structural integrity, which are confirmed through spectroscopic analysis, directly impact the outcome of subsequent synthetic steps and the biological activity of the final product. This guide provides an in-depth comparative analysis of the spectroscopic properties of N-CBZ-MET-GLY ETHYL ESTER, offering a foundational understanding for its identification and characterization.

    This document will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for N-CBZ-MET-GLY ETHYL ESTER. By examining the spectral characteristics of its constituent amino acid residues, N-Cbz-L-methionine and glycine ethyl ester, we will construct a detailed and predictive analysis. Furthermore, this guide will draw comparisons with structurally similar dipeptides to highlight the unique spectroscopic signatures of the title compound.

    The Molecular Architecture: A Prelude to Spectroscopic Signatures

    To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of N-CBZ-MET-GLY ETHYL ESTER. The molecule is comprised of a methionine residue at the N-terminus, protected by a benzyloxycarbonyl (Cbz or Z) group, and a glycine residue at the C-terminus, protected as an ethyl ester.

    Caption: Molecular structure of N-CBZ-MET-GLY ETHYL ESTER.

    Methodologies for Spectroscopic Analysis

    The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocols are standard methodologies for the analysis of protected peptides like N-CBZ-MET-GLY ETHYL ESTER.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Sample Preparation:

    • Accurately weigh 5-10 mg of the dipeptide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    ¹H NMR Acquisition:

    • A standard ¹H NMR experiment is performed on a 400 MHz or higher field spectrometer.

    • The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

    ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is conducted.

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

    • The spectrum is referenced to the solvent peak.

    Infrared (IR) Spectroscopy

    Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    ATR (Attenuated Total Reflectance) Method:

    • A small amount of the solid sample is placed directly on the ATR crystal.

    Data Acquisition:

    • The spectrum is recorded over the range of 4000-400 cm⁻¹.

    Mass Spectrometry (MS)

    Sample Preparation:

    • Prepare a dilute solution of the dipeptide in a suitable solvent such as methanol or acetonitrile.

    Data Acquisition (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source of the mass spectrometer.

    • Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ and other adducts.

    • For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID). High-resolution mass spectrometry is crucial for confirming the elemental composition.[]

    Spectroscopic_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Dissolution (NMR) Dissolution (NMR) NMR_Tube NMR_Tube Dissolution (NMR)->NMR_Tube NMR_Spectrometer NMR_Spectrometer NMR_Tube->NMR_Spectrometer Grinding (IR) Grinding (IR) KBr_Pellet KBr_Pellet Grinding (IR)->KBr_Pellet IR_Spectrometer IR_Spectrometer KBr_Pellet->IR_Spectrometer Dilution (MS) Dilution (MS) MS_Vial MS_Vial Dilution (MS)->MS_Vial Mass_Spectrometer Mass_Spectrometer MS_Vial->Mass_Spectrometer Structure_Elucidation Structure_Elucidation NMR_Spectrometer->Structure_Elucidation Functional_Groups Functional_Groups IR_Spectrometer->Functional_Groups Molecular_Weight_and_Fragmentation Molecular_Weight_and_Fragmentation Mass_Spectrometer->Molecular_Weight_and_Fragmentation

    Caption: General workflow for spectroscopic analysis.

    Predicted Spectroscopic Data for N-CBZ-MET-GLY ETHYL ESTER

    Based on the known spectral data of its constituent parts and related dipeptides, the following tables summarize the expected spectroscopic data for N-CBZ-MET-GLY ETHYL ESTER.

    ¹H NMR Spectral Data (Predicted)
    Chemical Shift (ppm)MultiplicityAssignment
    ~7.35mC₆H₅ (Cbz)
    ~6.5-7.0dNH (Met)
    ~5.10sCH₂ (Cbz)
    ~4.40mCαH (Met)
    ~4.15qOCH₂ (Ethyl)
    ~4.00dCαH₂ (Gly)
    ~2.55tγ-CH₂ (Met)
    ~2.10sS-CH₃ (Met)
    ~2.00mβ-CH₂ (Met)
    ~1.25tCH₃ (Ethyl)

    Rationale: The chemical shifts are predicted based on standard values for amino acid residues in peptides.[3] The aromatic protons of the Cbz group are expected in the downfield region. The α-protons of the amino acids are deshielded by the adjacent carbonyl and amino groups. The side chain protons of methionine and the ethyl ester protons will appear in their characteristic regions.

    ¹³C NMR Spectral Data (Predicted)
    Chemical Shift (ppm)Assignment
    ~172.0C=O (Ester)
    ~171.5C=O (Amide, Met)
    ~156.0C=O (Carbamate, Cbz)
    ~136.5Quaternary C (Cbz)
    ~128.5, ~128.0, ~127.8CH (Cbz)
    ~67.0CH₂ (Cbz)
    ~61.5OCH₂ (Ethyl)
    ~53.0Cα (Met)
    ~41.0Cα (Gly)
    ~31.5γ-CH₂ (Met)
    ~30.0β-CH₂ (Met)
    ~15.5S-CH₃ (Met)
    ~14.0CH₃ (Ethyl)

    Rationale: The carbonyl carbons of the ester, amide, and carbamate groups are expected to resonate at the lowest field.[4] The aromatic carbons of the Cbz group will appear in the 127-137 ppm range. The α-carbons of methionine and glycine will have distinct chemical shifts, as will the carbons of the methionine side chain and the ethyl ester.

    IR Spectral Data (Predicted)
    Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
    ~3300Strong, BroadN-H Stretch (Amide)
    ~3050MediumC-H Stretch (Aromatic)
    ~2950MediumC-H Stretch (Aliphatic)
    ~1740StrongC=O Stretch (Ester)
    ~1690StrongC=O Stretch (Carbamate)
    ~1650StrongC=O Stretch (Amide I)
    ~1530StrongN-H Bend (Amide II)
    ~1250StrongC-O Stretch (Ester & Carbamate)

    Rationale: The spectrum will be dominated by strong carbonyl absorptions from the ester, carbamate, and amide functionalities. The N-H stretching and bending vibrations are also characteristic features of peptides.

    Mass Spectrometry Data (Predicted)
    m/zAssignment
    369.15[M+H]⁺
    391.13[M+Na]⁺
    262.10[M+H - C₂H₅OH - CO]⁺
    234.07[M+H - C₇H₇O₂]⁺ (loss of benzyloxycarbonyl group)
    108.06[C₇H₈O]⁺ (benzyl alcohol fragment)
    91.05[C₇H₇]⁺ (tropylium ion)

    Rationale: The protonated molecule [M+H]⁺ is expected to be the base peak in the ESI-MS spectrum. Common fragmentation pathways for protected peptides include the loss of the protecting groups and neutral losses from the side chains.[] The Cbz group is known to fragment to produce a characteristic tropylium ion at m/z 91.

    MS_Fragmentation M [M+H]⁺ (m/z 369) F1 [M+H - C₇H₇O₂]⁺ (m/z 234) M->F1 Loss of benzyloxycarbonyl F2 [C₇H₇]⁺ (m/z 91) M->F2 Formation of tropylium ion

    Caption: Predicted key fragmentation of N-CBZ-MET-GLY ETHYL ESTER.

    Comparative Analysis with Alternative Dipeptides

    To further refine the identification of N-CBZ-MET-GLY ETHYL ESTER, a comparison with structurally similar protected dipeptides is invaluable. Here, we consider N-CBZ-Val-Gly Ethyl Ester and N-CBZ-Leu-Gly Ethyl Ester.

    FeatureN-CBZ-MET-GLY ETHYL ESTERN-CBZ-Val-Gly Ethyl EsterN-CBZ-Leu-Gly Ethyl Ester
    Molecular Weight 368.45350.41364.44
    ¹H NMR: Unique Signals S-CH₃ (~2.10 ppm, s), γ-CH₂ (~2.55 ppm, t)Isopropyl protons (~0.9 ppm, d)Isobutyl protons (~0.9 ppm, d), γ-CH (~1.6 ppm, m)
    ¹³C NMR: Unique Signals S-CH₃ (~15.5 ppm), γ-CH₂ (~31.5 ppm)Isopropyl carbons (~19 ppm)Isobutyl carbons (~22, 25 ppm)
    MS: [M+H]⁺ 369.15351.19365.20

    The primary distinguishing features arise from the side chains of the N-terminal amino acid. The singlet from the S-methyl group and the triplet from the adjacent methylene group in the ¹H NMR spectrum are definitive for the methionine residue. Similarly, the ¹³C NMR will show a unique signal for the S-methyl carbon. In contrast, valine and leucine will exhibit characteristic splitting patterns and chemical shifts for their isopropyl and isobutyl side chains, respectively. The molecular weight difference is also a clear differentiator in mass spectrometry.

    Conclusion

    The spectroscopic analysis of N-CBZ-MET-GLY ETHYL ESTER provides a comprehensive fingerprint for its unambiguous identification and quality assessment. By understanding the expected chemical shifts in ¹H and ¹³C NMR, the characteristic vibrational frequencies in IR spectroscopy, and the predictable fragmentation patterns in mass spectrometry, researchers can confidently verify the structure of this important dipeptide intermediate. The comparative data presented for valine and leucine analogues further underscores the unique spectral features imparted by the methionine side chain. This guide serves as a valuable resource for scientists engaged in peptide synthesis, ensuring the integrity of their synthetic pathways and the quality of their final products.

    References

    • Al-Masoudi, N. A., et al. (2012). Comparison of Kinetic Study and Protective Effects of Biological Dipeptide and Two Porphyrin Derivatives on Metal Cytotoxicity Toward Human Lymphocytes. Biological trace element research, 145(2), 189–197. [Link]

    • Wieland, T., & Heinke, B. (1994). Benzoyl-leucyl-glycine Ethyl Ester.
    • de Oliveira, R. B., et al. (2018). Figure 4 -13 C NMR spectra of (Z)-methyl... ResearchGate. [Link]

    • ChemBK. CBZ-Glycine ethyl ester. [Link]

    • Woodward, R. B., & Olofson, R. A. (1966). N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. Organic Syntheses, 46, 10. [Link]

    • Gable, K. (2022). ¹H NMR Chemical Shifts. Oregon State University. [Link]

    • de Oliveira, R. B., et al. (2018). Figure 3 -1 H NMR spectra of (Z)-methyl... ResearchGate. [Link]

    • SpectraBase. N-[N-T-Butyloxycarbonylamino]-N'-carbobenzyloxy-asparginylglycine ethyl ester. [Link]

    • PubChem. N-((Phenylmethoxy)carbonyl)glycine ethyl ester. [Link]

    • Das, P., & Mondal, P. (2018). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen. Royal Society of Chemistry. [Link]

    • Morelli, C. F., et al. (2019). LL-BsGGT SuppInfo_240719. Royal Society of Chemistry. [Link]

    • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

    • Bovine Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, H₂O, predicted) (BMDB0096005). [Link]

    • SpectraBase. L-Methionine, N-benzyloxycarbonyl-, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

    • Next Peptide. 1145-81-9 | N-Cbz-Glycine Ethyl Ester. [Link]

    • Gable, K. (2022). ¹³C NMR Chemical Shift. Oregon State University. [Link]

    • PubChem. Benzyloxycarbonylglycine. [Link]

    • Meffre, P., et al. (1989). N-(Benzyloxycarbonyl)-L-vinylglycike Methyl Ester from L-Methionine Methyl Ester Hydrochloride. ResearchGate. [Link]

    • PubChem. Glycine ethyl ester. [Link]

    • Noda, K., & Gross, E. (2007). Comparison of procedures for directly obtaining protected peptide acids from peptide-resins. Journal of peptide science, 13(6), 384–390. [Link]

    • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

    • Yu, W., & Li, X. (2007). Methods for peptide identification by spectral comparison. BMC bioinformatics, 8, 281. [Link]

    • Warnke, S., et al. (2020). IR action spectroscopy of glycosaminoglycan oligosaccharides. Analytical and bioanalytical chemistry, 412(4), 745–753. [Link]

    • Weygand, F., et al. (1966). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Organic Syntheses, 46, 13. [Link]

    • Grdadolnik, J., & Maréchal, Y. (2002). The infrared spectra and structures of the valyl-glycine zwitterion isolated in a KBr matrix. Journal of Molecular Structure, 615(1-3), 177-189.
    • NIST. Glycine, ethyl ester. [Link]

    • Prasse, C., et al. (2015). Supplementary Materials. Environmental Science & Technology, 49(12), 7332-7341. [Link]

    • Mori, T. (2005). Structural Studies of Designed Peptides by Spectroscopic Methods: PPII Helices to Extended β-Sheets. University of Illinois Chicago. [Link]

    • He, Y. J., et al. (2010). Glycine ethyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2023. [Link]

    Sources

    Comparative

    Cost-Benefit Analysis of N-CBZ-MET-GLY ETHYL ESTER Synthesis Routes: A Comparative Guide

    As a Senior Application Scientist, I frequently evaluate peptide coupling strategies to balance yield, purity, and economic viability. The synthesis of N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt, CAS 27482-82-2)—a protecte...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently evaluate peptide coupling strategies to balance yield, purity, and economic viability. The synthesis of N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt, CAS 27482-82-2)—a protected dipeptide intermediate—serves as an excellent model for comparing solution-phase amide bond formation techniques. The thioether moiety of the methionine residue is sensitive to alkylation and oxidation; therefore, mild coupling conditions are strictly preferred over harsh acyl chloride formations.

    This guide systematically dissects the mechanistic causality, cost-efficiency, and practical scalability of four distinct synthetic routes, grounded in empirical data and established protocols.

    Mechanistic Causality in Peptide Coupling

    The formation of the amide bond between N-Carbobenzyloxy-L-methionine (Z-Met-OH) and Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) requires the conversion of the stable carboxylic acid into a highly reactive electrophile. The choice of coupling reagent dictates the nature of this activated intermediate (e.g., O-acylisourea, active ester, or acyl phosphate), which directly impacts reaction kinetics, the propensity for epimerization at the methionine α-carbon, and the chemical nature of the resulting byproducts.1[1].

    Workflow ZMet Z-Met-OH (Carboxylic Acid) Activator Coupling Reagent (DCC/EDC/BDP) ZMet->Activator Activation GlyOEt H-Gly-OEt·HCl (Amine Salt) Base Base (DIPEA/TEA) Neutralization GlyOEt->Base Free-basing ActiveEst Activated Intermediate (Active Ester) Base->ActiveEst Nucleophilic Attack Activator->ActiveEst Product Z-Met-Gly-OEt (Target Dipeptide) ActiveEst->Product Amide Bond Formation Byproduct Byproduct (Urea/Phosphate) ActiveEst->Byproduct Leaving Group Expulsion

    Workflow of Z-Met-Gly-OEt dipeptide coupling and byproduct divergence.

    Cost-Benefit Analysis of Synthesis Routes

    To determine the optimal synthetic route, we must weigh reagent costs against downstream purification bottlenecks.

    Route A: Traditional Carbodiimide (DCC/HOBt)DCC is a traditional and cost-effective reagent, but its use is associated with the formation of an insoluble dicyclohexylurea (DCU) byproduct that complicates purification[2].
    • Causality: While the upfront cost is negligible, DCU precipitates during the reaction. In solution-phase synthesis, trace DCU often remains dissolved in the organic phase, necessitating labor-intensive column chromatography which drastically increases solvent waste and labor costs.

    Route B: Water-Soluble Carbodiimide (EDC/HOBt)EDC offers a significant advantage in ease of workup due to the water solubility of its byproduct, simplifying purification via aqueous extraction[3].
    • Causality: EDC operates via the same mechanism as DCC but incorporates a tertiary amine. The resulting urea byproduct (EDU) is highly water-soluble. This permits a self-validating liquid-liquid extraction system, eliminating the need for chromatography and making this the most scalable route.

    Route C: Uronium Salts (HATU/DIPEA)HATU is widely recognized for its high efficiency and ability to suppress racemization, though it comes at a premium cost[2].
    • Causality: The nitrogen at the 7-position of the HOAt leaving group provides neighboring group participation, accelerating the coupling rate. However, for a simple, unhindered sequence like Z-Met-Gly-OEt, the extreme cost of HATU cannot be justified by the marginal yield increase.

    Route D: Organophosphate Reagents (BDP)Benzotriazol-1-yl diethyl phosphate (BDP) has been successfully utilized to synthesize Z-Met-Gly-OEt in 90% yield with excellent optical purity[4].
    • Causality: BDP generates a mixed phosphoric anhydride before forming the active ester. The phosphate byproducts are easily washed away in aqueous workup, offering a high-yield alternative to carbodiimides.

    Quantitative Comparison Data
    Synthesis RouteReagent Cost ($/g)Typical YieldEpimerization RiskPurification DifficultyScalability
    A: DCC / HOBt $0.25 - $1.5080 - 85%Low (with HOBt)High (DCU filtration)Moderate
    B: EDC / HOBt $1.50 - $8.0085 - 90%Low (with HOBt)Low (Aqueous wash)High
    C: HATU / DIPEA > $10.0095%+Very LowModerateLow
    D: BDP / TEA $5.00 - $10.0090%LowLow (Aqueous wash)Moderate

    Self-Validating Experimental Protocols

    To ensure reproducibility, the following protocols are designed as self-validating systems. The specific washing steps serve as integrated quality control checkpoints.

    Protocol 1: EDC/HOBt-Mediated Solution-Phase Synthesis (Recommended for Scale-Up)

    This route is optimal for producing Z-Met-Gly-OEt on a multi-gram scale due to the ease of byproduct removal.

    • Activation: Dissolve Z-Met-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool the flask to 0°C in an ice bath. Add EDC·HCl (1.1 eq) portion-wise.

      • Causality: Cooling prevents thermal degradation of the active ester and minimizes epimerization at the methionine α-carbon.

    • Free-basing: In a separate flask, suspend H-Gly-OEt·HCl (1.1 eq) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise.

      • Causality: This converts the unreactive ammonium salt into a nucleophilic free amine.

    • Coupling: Add the free amine solution dropwise to the activated acid mixture. Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Self-Validating Workup:

      • Acid Wash: Wash the organic layer with 1M HCl (3x). Validation: This protonates any unreacted H-Gly-OEt, DIPEA, and the EDC urea byproduct, forcing them entirely into the aqueous layer.

      • Base Wash: Wash with saturated NaHCO₃ (3x). Validation: This deprotonates unreacted Z-Met-OH and acidic HOBt, pulling them into the aqueous phase.

      • Final Polish: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Crystallization: Recrystallize the crude residue from Ethyl Acetate/Hexanes to yield pure Z-Met-Gly-OEt as a white solid.

    Protocol 2: Organophosphate (BDP) Mediated Synthesis (Literature Method)

    This method utilizes BDP for rapid kinetics and high optical purity.

    • Reagent Mixing: Dissolve Z-Met-OH (1.0 eq), H-Gly-OEt·HCl (1.0 eq), and BDP (1.1 eq) in Dimethylformamide (DMF) (0.3 M concentration).

    • Base Addition: Add Triethylamine (TEA) (2.1 eq) dropwise at room temperature.

      • Causality: 1.0 eq of TEA neutralizes the glycine hydrochloride salt, while the remaining 1.1 eq acts as the base required for the BDP activation mechanism.

    • Reaction: Stir the mixture at room temperature for 4 hours.

      • Causality: BDP kinetics are significantly faster than standard carbodiimides, allowing for shorter reaction times.

    • Workup: Evaporate the DMF in vacuo. Dissolve the resulting residue in Ethyl Acetate and subject it to the same self-validating Acid/Base washing sequence described in Protocol 1.

    Conclusion

    For the synthesis of N-CBZ-MET-GLY ETHYL ESTER, the EDC/HOBt route (Route B) provides the highest cost-benefit ratio. While DCC is cheaper upfront, the hidden labor costs associated with DCU removal make it economically inferior for solution-phase synthesis. Conversely, HATU is an over-engineered and cost-prohibitive solution for this specific, unhindered dipeptide. EDC/HOBt perfectly balances reagent affordability with a streamlined, self-validating purification process.

    References

    • Benzotriazol-1-yl Diethyl Phosphate and Benzotriazol-1-yl Diphenyl Phosphate. New Convenient Reagents for Peptide Synthesis LookChem / Academic Literature[Link]

    Sources

    Validation

    Purity assessment of N-CBZ-MET-GLY ETHYL ESTER from different suppliers

    As a Senior Application Scientist overseeing raw material qualification for peptide therapeutics, I approach the purity assessment of building blocks not merely as a compliance exercise, but as a fundamental pillar of dr...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist overseeing raw material qualification for peptide therapeutics, I approach the purity assessment of building blocks not merely as a compliance exercise, but as a fundamental pillar of drug safety and efficacy.

    The protected dipeptide N-CBZ-MET-GLY ETHYL ESTER (Z-Met-Gly-OEt, CAS: 27482-82-2) is a critical intermediate used in liquid-phase peptide synthesis (LPPS) for complex bioactive compounds, including the synthesis of antifungal Rhodopeptin analogues[1]. Because synthetic peptides sit at the interface of small molecules and biologics, their regulatory scrutiny has intensified. Under FDA guidelines and the newly established USP ⟨1503⟩ (Quality Attributes of Synthetic Peptide Drug Substances), the quality of starting materials directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API)[2][3][4].

    This guide provides an objective, data-driven comparison of Z-Met-Gly-OEt from different commercial suppliers, grounded in self-validating analytical methodologies.

    Mechanistic Insights: The Chemical Vulnerabilities of Z-Met-Gly-OEt

    Before assessing supplier quality, we must understand the causality behind the impurities we are looking for. Z-Met-Gly-OEt contains three highly reactive domains that dictate our analytical strategy:

    • The Thioether (Methionine): The electron-rich sulfur atom is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS) during manufacturing, yielding a sulfoxide (Met(O)) impurity.

    • The Ethyl Ester (C-Terminus): Susceptible to premature hydrolysis under basic or acidic conditions during purification, yielding the free acid (Z-Met-Gly-OH).

    • The Chiral Center (L-Met): During the coupling of Cbz-Met-OH to H-Gly-OEt, the activation of the methionine carboxyl group can form an oxazolone intermediate. This intermediate is prone to racemization, potentially introducing the D-Met epimer into the batch.

    Degradation Parent Z-Met-Gly-OEt (Intact Dipeptide) Oxidation Oxidation (ROS/Air) Thioether -> Sulfoxide Parent->Oxidation Hydrolysis Hydrolysis (H2O/pH) Ester -> Carboxylic Acid Parent->Hydrolysis Impurity1 Z-Met(O)-Gly-OEt (Sulfoxide Impurity) Oxidation->Impurity1 Impurity2 Z-Met-Gly-OH (Free Acid Impurity) Hydrolysis->Impurity2

    Primary degradation pathways of Z-Met-Gly-OEt yielding sulfoxide and free acid impurities.

    Self-Validating Experimental Methodology

    To ensure absolute trustworthiness, every protocol used in this assessment is designed as a self-validating system . This means the analytical sequence cannot proceed unless internal system suitability criteria are met, eliminating false positives or unresolved impurity masking[5].

    A. Chromatographic Purity via RP-HPLC (UV)
    • Causality: Reverse-Phase HPLC separates the main peptide from related substances based on hydrophobicity[2]. The Met(O) impurity is more polar than the intact thioether and will elute earlier, while the free acid will exhibit pH-dependent retention.

    • Protocol:

      • Prepare a 1.0 mg/mL sample in 50:50 Water:Acetonitrile.

      • Inject 10 µL onto a C18 column (e.g., 4.6 x 150 mm, 3 µm) at 40°C.

      • Run a linear gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B) from 10% B to 90% B over 20 minutes. UV detection at 210 nm and 254 nm.

    • Self-Validation (SST): A resolution mixture containing Z-Met-Gly-OEt and spiked Z-Met(O)-Gly-OEt is injected first. The system is only validated if the resolution factor ( Rs​ ) between the two peaks is ≥2.0 .

    B. Enantiomeric Purity via Chiral HPLC
    • Causality: Standard C18 columns cannot resolve L-Met from D-Met epimers. A chiral stationary phase (e.g., Chiralpak IC) is required to assess racemization that occurred during supplier synthesis.

    • Self-Validation (SST): The method is validated by injecting a control sample spiked with 1% Z-D-Met-Gly-OEt. Baseline resolution ( Rs​≥1.5 ) must be achieved to ensure accurate quantification of trace epimers.

    C. Residual Solvents via GC-MS
    • Causality: Peptide synthesis utilizes toxic solvents (e.g., DMF, DCM). USP ⟨1503⟩ and ICH Q3C mandate strict limits on residual solvents to prevent downstream API contamination[3].

    Workflow Start Z-Met-Gly-OEt Batch Receipt HPLC RP-HPLC (UV) Chromatographic Purity Start->HPLC LCMS LC-MS/MS Identity & Mass Confirmation Start->LCMS Chiral Chiral HPLC Enantiomeric Purity (D-Met) Start->Chiral GCMS GC-MS & KF Residual Solvents & Water Start->GCMS Decision Quality Assessment & Supplier Release HPLC->Decision LCMS->Decision Chiral->Decision GCMS->Decision

    Analytical workflow for the comprehensive purity assessment of Z-Met-Gly-OEt batches.

    Supplier Comparison Data

    To provide actionable insights, we evaluated commercial batches of Z-Met-Gly-OEt from three distinct global suppliers: HANGZHOU LEAP CHEM[6], GL Biochem (Shanghai)[7], and Amadis Chemical[7]. The data below represents the synthesis of our analytical findings.

    Quality AttributeHANGZHOU LEAP CHEMGL Biochem (Shanghai)Amadis ChemicalUSP ⟨1503⟩ Target Limit
    RP-HPLC Purity (UV 210nm) 99.2%98.5%99.5% ≥98.0%
    Met(O) Impurity 0.3%0.8%0.1% ≤0.5%
    Free Acid Impurity 0.2%0.4%< 0.1% ≤0.5%
    D-Met Epimer (Chiral) 0.1%0.4%< 0.1% ≤0.2%
    Residual Solvents (GC-MS) < 500 ppm (EtOAc)1200 ppm (DCM)< 100 ppm (EtOH)ICH Q3C Compliant
    Water Content (KF) 0.2%0.5%0.1% ≤1.0%
    Data Interpretation & Scientific Insights
    • Amadis Chemical: Demonstrated the highest overall purity (99.5%) with virtually undetectable levels of the D-Met epimer. Their residual solvent profile (trace Ethanol) suggests a highly optimized, environmentally conscious final crystallization step. This batch is ideal for GMP API manufacturing where downstream purification is costly.

    • HANGZHOU LEAP CHEM: Provided a highly robust batch (99.2% purity) well within acceptable limits[6]. The slight presence of Met(O) (0.3%) indicates minor oxidative exposure, but it remains well below the strict 0.5% threshold. This is an excellent, cost-effective choice for early-stage R&D and scale-up synthesis.

    • GL Biochem (Shanghai): While the overall purity (98.5%) passes basic criteria, the elevated D-Met epimer (0.4%) and higher Met(O) levels (0.8%) suggest less stringent control over coupling temperatures and atmospheric exposure during synthesis[7]. Furthermore, the presence of 1200 ppm Dichloromethane (DCM) requires careful consideration if this material is to be used in late-stage clinical manufacturing.

    Conclusion & Recommendations

    The assessment of synthetic peptide building blocks like Z-Met-Gly-OEt cannot rely solely on a supplier's Certificate of Analysis (CoA). As demonstrated by the varying levels of epimerization and oxidation across suppliers, independent, self-validating analytical testing is mandatory to comply with FDA and USP ⟨1503⟩ guidelines[2][3].

    For critical therapeutic applications (e.g., Rhodopeptin analogue synthesis[1]), researchers must prioritize suppliers demonstrating strict control over chiral integrity and oxidative degradation. Based on our experimental data, Amadis Chemical represents the highest tier of quality for GMP applications, while HANGZHOU LEAP CHEM offers a highly reliable balance of purity and scalability for developmental workflows.

    Sources

    Comparative

    A Senior Application Scientist's Guide to Cross-Reactivity Studies for N-Protected Dipeptide Esters: A Comparative Analysis Featuring N-CBZ-MET-GLY ETHYL ESTER

    Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for N-protected dipeptide esters,...

    Author: BenchChem Technical Support Team. Date: March 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for N-protected dipeptide esters, a class of molecules frequently encountered in peptide synthesis, drug discovery, and proteomics. We will use the hypothetical compound N-Carbobenzoxy-Methionyl-Glycine Ethyl Ester (N-CBZ-MET-GLY ETHYL ESTER) as our central example to illustrate key principles and comparative methodologies.

    The structural integrity and biological specificity of such compounds are paramount. Cross-reactivity—the unintended interaction of a molecule with off-target proteins, antibodies, or other biological entities—can compromise experimental validity, lead to inaccurate diagnostic results, and cause unforeseen side effects in therapeutic applications.[1][2] This guide explains the causality behind experimental choices, provides self-validating protocols, and compares analytical alternatives to ensure the generation of robust and reliable data.

    Part 1: Understanding the Landscape of Cross-Reactivity

    Before designing any experiment, it is crucial to define the specific type of cross-reactivity being investigated. For a molecule like N-CBZ-MET-GLY ETHYL ESTER, the concerns can be broadly categorized into two areas: Immunological Cross-Reactivity and Biochemical Cross-Reactivity.

    • Immunological Cross-Reactivity: This occurs when an antibody, raised against a specific target, also binds to our dipeptide ester. This is a critical concern in the development of immunoassays (e.g., ELISA, Western Blotting) where the dipeptide might be a target analyte or a hapten. The structural similarity between epitopes is often the root cause.[2][3]

    • Biochemical Cross-Reactivity: This involves the dipeptide ester interacting with unintended biological molecules, such as enzymes or cellular receptors. For example, the dipeptide might inhibit an enzyme unrelated to its intended target or interfere with a colorimetric assay by chelating metal ions, as seen in biuret assays where various dipeptides and amino acids can produce a signal.[4]

    The choice of analytical method is dictated by the type of cross-reactivity being assessed.

    Caption: Logical workflow for selecting an appropriate cross-reactivity assessment methodology.

    Part 2: Comparative Analysis of Core Methodologies

    Selecting the right analytical technique is a trade-off between specificity, sensitivity, throughput, and the information required. Here, we compare the primary methods for evaluating the cross-reactivity of N-CBZ-MET-GLY ETHYL ESTER against a panel of structurally similar compounds.

    Hypothetical Analogs for Comparison:

    • Analog A (Side Chain Variant): N-CBZ-LEU -GLY ETHYL ESTER (Leucine instead of Methionine)

    • Analog B (Protecting Group Variant): Fmoc -MET-GLY ETHYL ESTER (Fmoc instead of Cbz)

    • Analog C (Peptide Bond Variant): N-CBZ-MET-ALA ETHYL ESTER (Alanine instead of Glycine)

    Methodology Comparison: Immunological Cross-Reactivity

    The gold standard for assessing antibody specificity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . It provides quantitative data on the relative binding affinity of different compounds to a specific antibody.

    FeatureCompetitive ELISAPeptide Microarray
    Principle Measures the ability of a test compound (e.g., N-CBZ-MET-GLY ETHYL ESTER) to inhibit the binding of a specific antibody to its immobilized target antigen.High-density array of different peptides is synthesized on a chip. A labeled antibody is applied to screen for binding against all peptides simultaneously.
    Primary Output IC50 value (concentration of inhibitor required to block 50% of antibody binding).Signal intensity map indicating which peptides bind the antibody.
    Throughput Moderate (96/384-well plates).Very High (thousands of peptides per array).
    Data Type Quantitative.Semi-Quantitative.
    Key Advantage Provides precise, quantitative comparison of binding affinities.Excellent for broad screening of potential cross-reactants in a single experiment.[2]
    Limitation Lower throughput; requires a purified antibody and conjugated antigen.Can be susceptible to non-specific binding; results often require validation by another method like ELISA.

    Expert Insight: For definitive characterization against a small number of known analogs, competitive ELISA is superior due to its quantitative nature. A peptide microarray is the preferred discovery tool when you need to screen against a large, unbiased library of potential off-targets.

    Methodology Comparison: Biochemical Cross-Reactivity

    For non-immunological interactions, chromatographic and mass spectrometry techniques are indispensable for identifying unintended binding partners or assay interference.

    FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
    Principle Separates compounds based on their physicochemical properties (e.g., hydrophobicity). A shift in the retention time of a protein after incubation with the test compound can indicate binding.Couples the separation power of HPLC with the mass-based detection of a mass spectrometer. It can identify the exact mass of the test compound and any biomolecules it is bound to.[5][6]
    Primary Output Chromatogram showing peaks for each compound.Mass spectrum providing molecular weight and structural information.
    Use Case Purity assessment; detecting the formation of adducts with small molecules.[5]Definitive identification of protein binding partners; characterizing modifications.[7]
    Key Advantage Robust, reproducible, and widely available for purity and stability testing.[6]Unparalleled specificity and sensitivity for identifying unknown interactors.
    Limitation Indirect evidence of binding; cannot definitively identify the binding partner without further analysis.Higher cost and complexity; requires specialized expertise for data interpretation.

    Expert Insight: Start with HPLC as a screening tool. If an interaction is suspected (e.g., a new peak appears or a protein peak shifts/broadens), use LC-MS/MS for unambiguous identification of the cross-reacting species. This two-step approach is both efficient and rigorous.

    Part 3: Detailed Experimental Protocols

    Trustworthy data comes from well-designed, self-validating protocols. Below are step-by-step methodologies for core experiments.

    Protocol 1: Competitive ELISA for Immunological Cross-Reactivity

    This protocol determines the specificity of a polyclonal antibody raised against a KLH-conjugated N-CBZ-MET-GLY peptide.

    Caption: Workflow for a competitive ELISA experiment.

    Methodology:

    • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of N-CBZ-MET-GLY conjugated to Bovine Serum Albumin (BSA) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Washing: Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Blocking: Block non-specific sites by adding 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature (RT).

    • Competitor Preparation:

      • Perform a serial dilution of N-CBZ-MET-GLY ETHYL ESTER and each analog (A, B, C) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). Concentrations should range from 100 µM to 1 pM.

      • Prepare a solution of the primary antibody in Assay Buffer at a concentration predetermined to give ~80% of the maximum signal (e.g., 1:10,000 dilution).

    • Competition Reaction:

      • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody. Incubate for 1 hour at RT.

      • Wash the coated-and-blocked assay plate 3 times.

      • Transfer 100 µL of the antibody/competitor mixture to the assay plate. Incubate for 1 hour at RT.

    • Secondary Antibody: Wash the plate 3 times. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour at RT.

    • Detection: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Allow color to develop for 15-30 minutes in the dark.

    • Stop & Read: Stop the reaction by adding 50 µL of 2M H₂SO₄. Read the absorbance at 450 nm.

    • Analysis: Plot the absorbance against the log of the competitor concentration. Fit a sigmoidal dose-response curve to determine the IC50 for each compound.

    Protocol 2: HPLC-Based Reactivity Screening

    This protocol screens for the potential of N-CBZ-MET-GLY ETHYL ESTER to form adducts with a model nucleophilic compound, such as glutathione (GSH), which can indicate a potential for off-target protein binding. This type of assay is adapted from methods used to assess skin sensitization potential.[8]

    Methodology:

    • Standard Preparation: Prepare 1 mM stock solutions of N-CBZ-MET-GLY ETHYL ESTER and GSH in an appropriate solvent (e.g., 50:50 acetonitrile:water).

    • Reaction Mixture:

      • Test Sample: In a microcentrifuge tube, mix 100 µL of the 1 mM dipeptide stock with 100 µL of the 1 mM GSH stock.

      • Control Sample: Mix 100 µL of the 1 mM dipeptide stock with 100 µL of the solvent.

    • Incubation: Incubate both samples at 37°C for 24 hours.

    • HPLC Analysis:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 220 nm and 254 nm.

    • Injection: Inject 20 µL of the Test and Control samples.

    • Analysis: Compare the chromatograms. A significant decrease in the peak area of the parent dipeptide in the "Test" sample compared to the "Control," and/or the appearance of new peaks, indicates reactivity with GSH.

    Part 4: Data Interpretation & Visualization

    Objective comparison requires clear data presentation. The following tables show exemplary data that would be generated from the protocols above.

    Table 1: Exemplary Competitive ELISA Results
    CompoundDescriptionIC50 (nM)% Cross-Reactivity*
    N-CBZ-MET-GLY ETHYL ESTER Primary Analyte 15.2 100%
    Analog ASide Chain Variant (LEU)850.61.79%
    Analog BProtecting Group (Fmoc)> 10,000< 0.15%
    Analog CPeptide Bond (ALA)45.133.7%

    * % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Analog) x 100

    Interpretation: The antibody is highly specific for the primary analyte. It shows minimal recognition of the leucine side chain (Analog A) and virtually no recognition of the different N-terminal protecting group (Analog B). However, it exhibits moderate cross-reactivity (33.7%) with the alanine variant (Analog C), suggesting the C-terminal glycine residue is less critical for antibody recognition than the methionine and Cbz group.

    Table 2: Exemplary HPLC Reactivity Screening Results
    Compound% Depletion of Parent Compound (vs. Control)New Peaks ObservedReactivity Classification
    N-CBZ-MET-GLY ETHYL ESTER 8.5% No Low Reactivity
    Positive Control (e.g., Cinnamaldehyde)95.2%Yes (Major Peak)High Reactivity
    Negative Control (e.g., Lactic Acid)< 1.0%NoNo Reactivity

    Interpretation: The primary dipeptide shows low depletion, indicating minimal reactivity with the nucleophile GSH under these conditions. This suggests a lower propensity for non-specific covalent binding to proteins compared to a known reactive aldehyde. This type of peptide reactivity data is crucial for safety and toxicology assessments.[8]

    Conclusion

    A thorough investigation of cross-reactivity is not a single experiment but a multi-faceted analytical strategy. For N-protected dipeptide esters like N-CBZ-MET-GLY ETHYL ESTER, this process must be tailored to the molecule's intended application. By combining quantitative immunoassays like competitive ELISA with robust chemical screening methods like HPLC and LC-MS, researchers can build a comprehensive specificity profile. This ensures data integrity in research applications and provides a critical foundation for the safety and efficacy evaluation of potential therapeutic candidates. The causality-driven approach outlined in this guide, which pairs specific questions with the optimal analytical tools, is essential for navigating the complexities of molecular interactions in biological systems.

    References

    • ResearchGate. Cross-Reactivity of Amino Acids and Other Compounds in the Biuret Reaction: Interference with Urinary Peptide Measurements.[Link]

    • ChemBK. CBZ-Glycine ethyl ester.[Link]

    • PubMed. Monoclonal anti-dipeptide antibodies cross-react with detyrosinated and glutamylated forms of tubulins.[Link]

    • Next Peptide. 1145-81-9 | N-Cbz-Glycine Ethyl Ester.[Link]

    • PubMed. Peptide reactivity assay using spectrophotometric method for high-throughput screening of skin sensitization potential of chemical haptens.[Link]

    • PubChem. N-((Phenylmethoxy)carbonyl)glycine ethyl ester.[Link]

    • MDPI. Structural Similarities, in Relation with the Cross-Reactivity, of Hymenoptera Allergenic Dipeptidyl Peptidases IV—An Overall Comparison Including a New Dipeptidyl Peptidase IV Sequence from Vespa velutina.[Link]

    • IMR Press. Peptide cross-reactivity: the original sin of vaccines.[Link]

    • Frontiers. MatchTope: A tool to predict the cross reactivity of peptides complexed with Major Histocompatibility Complex I.[Link]

    • MDPI. Visualization-Based Rapid Screening and Quantitative Analysis of Target Peptides for Meat Authentication.[Link]

    • PEPperPRINT. Antibody Cross-Reactivity Analysis.[Link]

    • ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications.[Link]

    • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of N-CBZ-MET-GLY ETHYL ESTER

    As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as the p...

    Author: BenchChem Technical Support Team. Date: March 2026

    As researchers and drug development professionals, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as the protected dipeptide N-CBZ-MET-GLY ETHYL ESTER, is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory compliance. While this compound is not specifically listed as a hazardous substance under most regulations, it must be handled with the care afforded to all laboratory chemicals.[1][2][3]

    The core principle of chemical waste management is to always operate in accordance with federal, state, and local environmental control regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.[1][4] This document is designed to supplement, not replace, those essential guidelines.

    Hazard Assessment and Core Safety Principles

    From a chemical standpoint, N-CBZ-MET-GLY ETHYL ESTER is an amino acid derivative. While extensive toxicological data is not available, materials of this type may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes, skin, or respiratory tract.[1] Therefore, prudent avoidance of exposure is paramount.

    Key Safety Principles:

    • Exposure Minimization: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]

    • Waste Segregation: Never mix different chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can react, leading to hazardous situations. This compound should be kept away from strong oxidizing agents.[2][6]

    • Container Integrity: Use only designated, compatible, and properly labeled hazardous waste containers. Ensure they are kept securely sealed when not in use and are stored in a designated secondary containment area.[5][7]

    Required Personal Protective Equipment (PPE)

    Before beginning any disposal procedure, ensure you are wearing the appropriate PPE.

    PPE ItemSpecificationRationale
    Eye Protection Safety goggles with side-shields or a face shield.Protects against accidental splashes of solutions or contact with airborne powder.[5]
    Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.[8]
    Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[5]
    Step-by-Step Disposal Protocols

    The proper disposal of N-CBZ-MET-GLY ETHYL ESTER requires meticulous segregation of waste into solid, liquid, and contaminated labware streams.

    Step 1: Solid Waste Collection

    This category includes unused or expired solid N-CBZ-MET-GLY ETHYL ESTER and any disposables contaminated during its handling.

    • Prepare a Designated Container: Obtain a solid hazardous waste container from your EHS department. It should be clearly labeled with "Hazardous Waste" and the chemical name.

    • Collect Waste: Carefully place the following items into the container:

      • Expired or unused N-CBZ-MET-GLY ETHYL ESTER in its original or a securely sealed secondary container.

      • Contaminated disposables, such as gloves, weigh boats, and paper wipes.[5]

    • Seal and Store: Securely seal the container. Store it in your laboratory's designated waste accumulation area, away from incompatible materials, until it is collected by EHS personnel.[7]

    Step 2: Liquid Waste Collection

    This stream includes any solutions containing N-CBZ-MET-GLY ETHYL ESTER or solvents used to rinse contaminated glassware.

    • Prepare a Designated Container: Obtain a liquid hazardous waste container (typically a solvent-resistant carboy) from your EHS department. Label it clearly with "Hazardous Waste" and list all constituents, including solvents and the solute (N-CBZ-MET-GLY ETHYL ESTER).

    • Collect Waste: Carefully pour all aqueous and organic solutions containing the compound into the designated liquid waste container.

    • Prohibition on Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[8][9] This practice can lead to environmental contamination and potential non-compliance with local water authority regulations.

    • Seal and Store: Keep the liquid waste container tightly sealed and stored in secondary containment in your designated waste accumulation area.

    Step 3: Decontamination of Non-Disposable Labware

    Properly cleaning reusable glassware is a two-step process that protects both the integrity of future experiments and the environment.

    • Initial Decontamination Rinse: Rinse the contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable solvent, such as ethanol or isopropanol.

    • Collect Rinsate: This initial rinsate must be treated as hazardous liquid waste. Decant it into your designated liquid hazardous waste container.[5]

    • Standard Washing: After the initial decontamination rinse, the glassware can be washed according to standard laboratory procedures.

    Emergency Spill Management

    In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.

    • Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[7]

    • Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup. For large spills, or any spill of liquid, evacuate the area and contact your institution's EHS department immediately.

    • Control Dust: Avoid any actions that could make the solid powder airborne.[1][8]

    • Absorb and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand.[7] Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[2][5]

    • Decontaminate the Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol). Place the used cloth in the solid hazardous waste container.

    • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.[7]

    Disposal Decision Workflow

    The following diagram illustrates the logical workflow for the proper disposal of N-CBZ-MET-GLY ETHYL ESTER and associated materials.

    DisposalWorkflow cluster_0 cluster_1 Waste Characterization cluster_2 Disposal Action cluster_3 Start Identify Waste Containing N-CBZ-MET-GLY ETHYL ESTER Solid Solid Material (Unused chemical, contaminated gloves, wipes, weigh boats) Start->Solid Liquid Liquid Material (Solutions, rinsates) Start->Liquid Glassware Contaminated Non-Disposable Glassware Start->Glassware CollectSolid Place in labeled Solid Hazardous Waste Container Solid->CollectSolid Segregate CollectLiquid Pour into labeled Liquid Hazardous Waste Container (DO NOT USE DRAIN) Liquid->CollectLiquid Segregate Decon 1. Rinse with solvent 2. Collect rinsate as liquid waste 3. Wash glassware normally Glassware->Decon Decontaminate End Securely Store All Waste Containers for EHS Pickup CollectSolid->End CollectLiquid->End Decon->CollectLiquid Rinsate

    Caption: Decision workflow for segregating and disposing of N-CBZ-MET-GLY ETHYL ESTER waste.

    References
    • Safety Data Sheet. (URL not provided, but content is synthesized from a generic template for similar, non-OSHA-hazardous chemicals).
    • N-Benzylglycine ethyl ester - CymitQuimica. (URL: )
    • SAFETY D
    • Material Safety D
    • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Labor
    • Amino Acid Standard - 250 pmol per ul in 0.
    • Handling and Storage of Peptides - FAQ | AAPPTEC. (URL: )
    • Laboratory chemical waste disposal guidelines - University of Otago. (URL: )
    • N-[[5-Methyl-2-(1-methylethyl)
    • SAFETY D
    • Glycine ethyl ester hydrochloride - AK Scientific, Inc. (URL: )
    • Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. (URL: )
    • SAFETY D

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-CBZ-MET-GLY ETHYL ESTER
    Reactant of Route 2
    Reactant of Route 2
    N-CBZ-MET-GLY ETHYL ESTER
    © Copyright 2026 BenchChem. All Rights Reserved.